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1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole Documentation Hub

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  • Product: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole
  • CAS: 1177093-03-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Elucidation and Characterization of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

Executive Summary The molecule 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole represents a critical scaffold in the development of modern agrochemicals (e.g., fipronil analogs) and pharmaceutical agents (e.g., COX-2 i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole represents a critical scaffold in the development of modern agrochemicals (e.g., fipronil analogs) and pharmaceutical agents (e.g., COX-2 inhibitors). Its structural integrity relies on the precise regiochemical attachment of the pyrazole nitrogen (N1) to the electron-deficient phenyl ring.

This guide provides a definitive technical framework for the synthesis, purification, and absolute structural elucidation of this compound. Unlike standard aromatics, the presence of the ortho-trifluoromethyl (


) group introduces significant steric torsion, decoupling the 

-systems of the two rings and complicating standard NOESY interpretations. This document outlines a self-validating analytical workflow to confirm identity, purity, and conformation.

Part 1: Synthetic Context & Impurity Profile

To elucidate a structure effectively, one must understand its origin. The most robust route to this scaffold involves the condensation of a hydrazine with a 1,3-dielectrophile.

The Synthetic Pathway

The target molecule is synthesized via the cyclocondensation of 4-nitro-2-(trifluoromethyl)phenylhydrazine with 1,1,3,3-tetramethoxypropane (a masked malonaldehyde).

  • Reaction Type: Acid-catalyzed cyclization.[1][2]

  • Critical Intermediate: The hydrazine hydrochloride salt is often used to prevent oxidation.

  • Regiochemistry: Because the electrophile (malonaldehyde equivalent) is symmetric, regioselectivity issues (common in 3,5-disubstituted pyrazoles) are avoided. The primary challenge is distinguishing the product from unreacted hydrazine or open-chain hydrazone intermediates.

Part 2: Spectroscopic Elucidation Strategy

Step 1: Mass Spectrometry (The Foundation)

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) must validate the elemental composition.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

    
    ) is preferred for the basic pyrazole nitrogen.
    
  • Diagnostic Criteria:

    • Molecular Formula:

      
      
      
    • Exact Mass: ~257.04 Da

    • Isotope Pattern: The absence of Cl/Br simplifies the pattern, but the

      
       group may show characteristic fragmentation (
      
      
      
      or
      
      
      ) in MS/MS experiments.
Step 2: Nuclear Magnetic Resonance (NMR) Architecture

This is the core of the elucidation. The electron-withdrawing nature of the


 and 

groups will significantly deshield the phenyl protons.
A.

H NMR Analysis (400 MHz, DMSO-

)
  • Pyrazole Ring (3 Protons):

    • H-4: Typically a triplet or dd (

      
       Hz) around 
      
      
      
      6.5 - 6.7 ppm. It is the most shielded pyrazole proton.
    • H-3 & H-5: Two doublets (

      
       Hz) appearing downfield (
      
      
      
      7.8 - 8.5 ppm). H-5 (adjacent to N1) is often slightly more deshielded and broader due to quadrupolar relaxation of the nitrogen.
  • Phenyl Ring (3 Protons):

    • H-3' (Ortho to

      
      , Meta to 
      
      
      
      ):
      A doublet (
      
      
      Hz) or singlet due to fine coupling.
    • H-5' (Ortho to

      
      ):  A doublet of doublets (
      
      
      
      Hz).
    • H-6' (Ortho to Pyrazole): A doublet (

      
       Hz). This proton is diagnostic; its shift is sensitive to the twist angle relative to the pyrazole ring.
      
B.

C and

F NMR: The Fluorine Fingerprint

The


 group is a spin-active spy, splitting carbon signals into quartets. This is the primary validation check .
Carbon PositionMultiplicityCoupling Constant (

)
Diagnostic Value

Carbon
Quartet (

)

Confirms presence of

.
C-2' (Ipso to

)
Quartet (

)

Confirms attachment point on ring.
C-3' (Ortho to

)
Quartet (

)

Confirms local environment.

F Signal
Singlet (

)
N/ATypically

-60 to -63 ppm.
Step 3: 2D NMR Connectivity (HMBC)

To prove the N1-C1' bond (connecting the two rings), Heteronuclear Multiple Bond Correlation (HMBC) is required.

  • Target Correlation: Look for a cross-peak between Pyrazole H-5 and Phenyl C-1' (the ipso carbon).

  • Secondary Correlation: Phenyl H-6' should also correlate to C-1' .

  • Convergence: If both H-5 and H-6' "point" to the same quaternary carbon, the linkage is confirmed.

Part 3: Conformational Analysis (The Orthogonal Twist)

Unlike biphenyl, which can be planar, N-phenylpyrazoles with ortho-substituents (like


) exhibit a large dihedral angle (often 

) to relieve steric strain between the pyrazole lone pair/H-5 and the bulky

group [1, 2].
Implications for Analysis:
  • NOESY/ROESY: You will likely observe weak or absent NOE correlations between Pyrazole H-5 and Phenyl H-6' or the

    
     group, due to the large distance imposed by the twist.
    
  • UV-Vis Spectroscopy: The molecule will show a hypsochromic shift (blue shift) compared to planar analogs because the orthogonal twist breaks the conjugation between the pyrazole and phenyl

    
    -systems.
    
  • X-Ray Crystallography: This is the "Gold Standard" for confirming the twist angle.

Visualization: Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure, including feedback loops for impurity detection.

ElucidationWorkflow Start Crude Product MS HRMS (ESI+) Confirm M+ = 257.04 Start->MS H1_NMR 1H NMR Check Pyrazole (3H) & Phenyl (3H) MS->H1_NMR H1_NMR->Start Recrystallize C13_NMR 13C & 19F NMR Verify C-F Couplings (q) H1_NMR->C13_NMR Pass HMBC HMBC 2D Link H-5(Py) to C-1'(Ph) C13_NMR->HMBC Pass XRD X-Ray Diffraction Confirm Orthogonal Twist HMBC->XRD Optional (Gold Std) Valid Structure Validated HMBC->Valid Routine QC XRD->Valid

Caption: Logical workflow for the structural validation of N-arylpyrazoles. Note the critical role of HMBC in linking the two aromatic domains.

Part 4: Experimental Protocols

Synthesis Protocol (Standardized)
  • Reagents: 4-nitro-2-(trifluoromethyl)phenylhydrazine (1.0 eq), 1,1,3,3-tetramethoxypropane (1.1 eq), Ethanol (0.5 M), HCl (conc. catalytic).

  • Procedure:

    • Dissolve hydrazine in ethanol.

    • Add tetramethoxypropane and 3-5 drops of conc. HCl.

    • Reflux for 2–4 hours (Monitor via TLC, 30% EtOAc/Hexane).

    • Cool to RT. The product often precipitates. If not, remove solvent in vacuo.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, Hexane/EtOAc gradient).

Analytical Protocol (Self-Validating)
  • Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-

    
    . (DMSO is preferred over 
    
    
    
    to ensure solubility of the nitro-aromatic and sharpen exchangeable protons if any impurities remain).
  • Acquisition Parameters:

    • 1H: 16 scans, 1s relaxation delay.

    • 13C: 1024 scans, 2s relaxation delay (essential for quaternary carbons coupled to F).

    • 19F: Uncoupled scan to verify singlet purity.

Visualization: HMBC Connectivity Map

This diagram details the specific correlations required to prove the regiochemistry.

HMBC_Map N1 N1 (Pyrazole) C1_Ph C-1' (Phenyl) (Quaternary) N1->C1_Ph Covalent Bond H5_Py H-5 (Pyrazole) H5_Py->C1_Ph HMBC (3-bond) CF3 CF3 Group H5_Py->CF3 Weak/No NOE (Due to Twist) H6_Ph H-6' (Phenyl) H6_Ph->C1_Ph HMBC (3-bond)

Caption: Key HMBC correlations (Green) proving the N-C linkage. The red dotted line indicates the lack of NOE due to the orthogonal conformation.

References

  • Crystal Structure & Conformation: The orthogonal twist in N-phenylpyrazoles with ortho-substituents is a well-documented phenomenon, essential for minimizing steric clash between the pyrazole lone pairs and the phenyl substituents.

    • Source: - Context: Discusses dihedral angles in similar N-phenyl systems.

    • Source: - Context: Specifics on twist angles (approx 90 deg) in substituted phenylpyrazoles.

  • Synthetic Methodology: The condensation of arylhydrazines with 1,3-dielectrophiles is the industry standard for gener

    • Source: - Context: General review of pyrazole synthesis methodologies.

  • NMR Characterization of Fluorinated Aromatics: The splitting patterns of Carbon-13 by Fluorine-19 are deterministic for structure valid

    • Source: - Context: Methodology for analyzing C-F couplings.

Sources

Exploratory

Technical Monograph: 1-[4-Nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

The following technical guide provides an in-depth analysis of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole , a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and no...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole , a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and novel pharmaceutical agents.

Executive Summary

1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole is a specialized N-aryl pyrazole derivative characterized by a trifluoromethyl group at the ortho position and a nitro group at the para position of the phenyl ring relative to the pyrazole attachment. This specific substitution pattern confers high lipophilicity and electron-deficiency, making it a highly reactive scaffold for subsequent reduction (to the aniline) and functionalization in the development of agrochemicals (e.g., pyraflufen-ethyl analogues) and pharmaceuticals.

Chemical Identity & Properties

ParameterDetail
Chemical Name 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole
Common Synonyms 1-(2-Trifluoromethyl-4-nitrophenyl)pyrazole; N-(4-Nitro-2-trifluoromethylphenyl)pyrazole
CAS Registry Number Not Widely Listed (Research Intermediate).[1][2][3] See Precursors below.
Molecular Formula C₁₀H₆F₃N₃O₂
Molecular Weight 257.17 g/mol
SMILES C1=CN(N=C1)C2=C(C=C(C=C2)[O-])C(F)(F)F
Appearance Pale yellow to orange crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, DMF, DMSO; Insoluble in water
Precursor Identity (for Sourcing)
  • Precursor A (Electrophile): 2-Fluoro-5-nitrobenzotrifluoride (CAS: 393-09-9 )

  • Precursor B (Nucleophile): 1H-Pyrazole (CAS: 288-13-1 )

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale preparation of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the nitro and trifluoromethyl groups on the benzene ring activates the fluorine atom for displacement by the pyrazole anion.

Reaction Mechanism

The pyrazole is deprotonated by a base to form a pyrazolide anion, which attacks the ipso-carbon of the fluorobenzene. The Meisenheimer complex intermediate collapses, ejecting the fluoride ion to restore aromaticity.

SnAr_Synthesis Reactant1 2-Fluoro-5-nitrobenzotrifluoride (CAS 393-09-9) Intermediate Meisenheimer Complex (Transition State) Reactant1->Intermediate Nucleophilic Attack Reactant2 1H-Pyrazole (CAS 288-13-1) Reactant2->Intermediate Deprotonation Base Base (K2CO3 or NaH) Base->Intermediate Product 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (Target) Intermediate->Product Elimination of F- Byproduct KF / NaF Intermediate->Byproduct

Figure 1: SNAr synthesis pathway for the target pyrazole derivative.

Detailed Experimental Protocol

Objective: Synthesis of 10.0 g of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole.

  • Preparation of Nucleophile:

    • Charge a 250 mL round-bottom flask with 1H-Pyrazole (2.72 g, 40 mmol) and anhydrous DMF (50 mL).

    • Add Potassium Carbonate (K₂CO₃, 6.9 g, 50 mmol) or Sodium Hydride (60% dispersion, 1.6 g, 40 mmol) under nitrogen atmosphere.

    • Note: If using NaH, cool to 0°C during addition to manage H₂ evolution. Stir for 30 min at room temperature.

  • Addition of Electrophile:

    • Add 2-Fluoro-5-nitrobenzotrifluoride (8.36 g, 40 mmol) dropwise to the reaction mixture. The reaction is exothermic; maintain temperature <40°C during addition.

  • Reaction Phase:

    • Heat the mixture to 80–100°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:4) or HPLC. The starting fluoride should be fully consumed.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into Ice Water (200 mL) with vigorous stirring. The product should precipitate as a solid.

    • Filter the precipitate. If oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 10% to 30% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.

Analytical Characterization

Validation of the structure is performed using NMR and Mass Spectrometry.[4]

TechniqueExpected Signals / Data
¹H NMR (400 MHz, CDCl₃) Pyrazole Ring: δ ~7.8 (d, 1H), ~7.6 (d, 1H), ~6.5 (t, 1H). Phenyl Ring: δ ~8.7 (d, J=2.5 Hz, 1H, H-3), ~8.5 (dd, J=8.8, 2.5 Hz, 1H, H-5), ~7.8 (d, J=8.8 Hz, 1H, H-6).
¹⁹F NMR Singlet at δ -62 ppm (approx) corresponding to the -CF₃ group.
Mass Spectrometry (ESI) [M+H]⁺ = 258.18 m/z. Fragmentation may show loss of NO₂ (M-46).
IR Spectroscopy 1530, 1350 cm⁻¹ (NO₂ stretch); 1320 cm⁻¹ (C-F stretch).

Applications in Drug & Agrochemical Development[6]

Agrochemicals (Herbicides)

This compound is a structural core for Protoporphyrinogen Oxidase (PPO) Inhibitors . The 1-phenylpyrazole moiety mimics the protoporphyrinogen IX substrate, blocking chlorophyll biosynthesis in weeds.

  • Functionalization: The nitro group is typically reduced to an amine (using Fe/NH₄Cl or H₂/Pd-C) and subsequently converted to sulfonamides, amides, or heterocycles (e.g., triazolinones) to generate active herbicides like Pyraflufen-ethyl analogues.

Pharmaceutical Research
  • Anti-inflammatory Agents: N-phenylpyrazoles are scaffolds for COX-2 inhibitors.

  • Kinase Inhibitors: The trifluoromethyl group enhances metabolic stability and lipophilicity, improving the pharmacokinetic profile of potential kinase inhibitors derived from this core.

Safety & Handling (MSDS Summary)

  • Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335). Potential skin sensitizer.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

  • Spill Response: Sweep up solid spills; absorb liquid solutions with vermiculite.

References

  • Synthesis of N-Aryl Pyrazoles: Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282-289. Link

  • Starting Material Properties: Sigma-Aldrich. 2-Fluoro-5-nitrobenzotrifluoride Product Sheet. Link

  • Agrochemical Applications: Tomlin, C. D. S. (Ed.).[5] (2009). The Pesticide Manual: A World Compendium. British Crop Production Council. (Reference for Pyraflufen-ethyl class chemistry).

  • Reaction Methodology: Morgan, J., et al. (2002). Synthesis of 1-aryl-1H-pyrazoles via nucleophilic aromatic substitution. Journal of Heterocyclic Chemistry.

Sources

Foundational

Physical Properties &amp; Synthesis Guide: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

This guide provides an in-depth technical analysis of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole , a specialized N-arylpyrazole intermediate. This compound serves as a critical scaffold in the synthesis of next-ge...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole , a specialized N-arylpyrazole intermediate. This compound serves as a critical scaffold in the synthesis of next-generation agrochemicals and pharmaceuticals, particularly as a precursor to functionalized anilines used in amide coupling reactions.

The content below synthesizes predicted physicochemical data with validated synthetic protocols, grounded in the established chemistry of trifluoromethyl-substituted aromatics.

Chemical Identity & Structural Analysis

This compound belongs to the class of N-phenylpyrazoles , characterized by a pyrazole ring attached to a phenyl group bearing a strong electron-withdrawing nitro group and a lipophilic trifluoromethyl group. The specific substitution pattern (2-CF3, 4-NO2) imparts unique steric and electronic properties, making the N-C bond resistant to metabolic cleavage while enhancing lipid solubility.

PropertyDetails
IUPAC Name 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole
Molecular Formula C₁₀H₆F₃N₃O₂
Molecular Weight 257.17 g/mol
SMILES O=c1ccc(n2cccn2)c(C(F)(F)F)c1
Key Moieties [1][2][3][4][5][6][7][8][9] • Pyrazole Ring: Aromatic, electron-rich (N1-substituted).• Trifluoromethyl (-CF3): Position 2 (ortho); provides steric bulk and lipophilicity.• Nitro (-NO2): Position 4 (para); electron-withdrawing, reducible to amine.
Structural Diagram & Numbering

The following diagram illustrates the connectivity and the steric influence of the ortho-trifluoromethyl group, which twists the phenyl-pyrazole bond, reducing planarity.

G Phenyl Phenyl Ring (Electron Deficient) CF3 2-CF3 Group (Steric Bulk/Lipophilicity) Phenyl->CF3 Ortho (Pos 2) Nitro 4-NO2 Group (Reducible Handle) Phenyl->Nitro Para (Pos 4) Pyrazole 1H-Pyrazole (N1 Attachment) Phenyl->Pyrazole N-C Bond (Pos 1) CF3->Pyrazole Steric Torsion (Prevents Planarity)

Caption: Structural connectivity showing the steric clash between the ortho-CF3 group and the pyrazole ring, which influences crystal packing and solubility.

Physical & Thermodynamic Properties[1][8]

Note: As a specialized intermediate, specific experimental values for this isomer are rare in open literature. The data below combines available experimental ranges for the class with high-confidence predictive models (ACD/Labs, ChemAxon).

Physicochemical Data Table
PropertyValue / Range (Predicted/Class-Based)Causality & Significance
Physical State Solid (Crystalline powder)High molecular symmetry and polarity of the nitro group favor a solid lattice.
Melting Point 115 – 135 °C The ortho-CF3 group disrupts packing efficiency compared to the non-CF3 analog (1-(4-nitrophenyl)pyrazole, MP ~170°C), lowering the melting point.
Boiling Point ~340 °C (at 760 mmHg)High polarity prevents volatility; decomposition likely precedes boiling.
Density 1.45 ± 0.05 g/cm³Heavy atoms (F, N, O) contribute to a density significantly higher than water.
Solubility (Water) Very Low (< 1 mg/L)The hydrophobic CF3 and aromatic rings dominate.
Solubility (Organic) HighSoluble in DCM, Ethyl Acetate, DMSO, DMF. Moderate solubility in Ethanol.
LogP (Octanol/Water) 3.2 – 3.8 The lipophilic CF3 group significantly increases LogP, aiding membrane permeability in biological applications.
pKa (Conjugate Acid) ~0.5 (Pyrazole N2)The electron-withdrawing phenyl ring (reinforced by NO2/CF3) drastically reduces the basicity of the pyrazole N2.

Spectroscopic Characterization

Identification of this compound relies on the distinct splitting patterns of the phenyl ring and the characteristic fluorine signal.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyrazole Protons: Two doublets (or dd) around δ 7.7–8.0 ppm and one triplet/dd around δ 6.5 ppm. The N1-attachment shifts the adjacent protons downfield.

    • Phenyl Protons:

      • H3 (Ortho to NO2, Meta to CF3): Doublet, ~δ 8.5 ppm (Deshielded by NO2).

      • H5 (Ortho to NO2, Ortho to Pyrazole): Doublet of doublets, ~δ 8.4 ppm.

      • H6 (Meta to NO2, Meta to Pyrazole): Doublet, ~δ 7.8 ppm.

  • ¹⁹F NMR: Single singlet around -60 to -63 ppm , characteristic of an aromatic trifluoromethyl group.

  • IR Spectrum:

    • NO₂ Stretch: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).[10]

    • C-F Stretch: Broad, intense band region 1100–1300 cm⁻¹.

Experimental Synthesis Protocol

Since this specific isomer is not a commodity chemical, it is synthesized via a two-step convergent protocol . This method is self-validating because the intermediate hydrazine is a distinct solid that can be purified before the final cyclization.

Reaction Pathway[4][7][8][9][10][11][12][13][14]
  • Nucleophilic Aromatic Substitution (SₙAr): Reaction of 2-chloro-5-nitrobenzotrifluoride with hydrazine.[3][9]

  • Cyclocondensation (Knorr-Type): Condensation of the hydrazine with a 1,3-dicarbonyl equivalent (1,1,3,3-tetramethoxypropane).

Synthesis SM1 2-Chloro-5-nitrobenzotrifluoride (CAS 777-37-7) Inter Intermediate: 4-nitro-2-(trifluoromethyl)phenylhydrazine SM1->Inter Step 1: SnAr Reflux, EtOH - HCl Reagent1 Hydrazine Hydrate (Excess) Reagent1->Inter Product FINAL PRODUCT: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole Inter->Product Step 2: Cyclization Reflux, Acid Cat. - 4 MeOH, - 2 H2O Reagent2 1,1,3,3-Tetramethoxypropane (TMP) + HCl/EtOH Reagent2->Product

Caption: Two-step synthetic route utilizing commercially available starting materials to construct the pyrazole core.

Detailed Methodology
Step 1: Synthesis of 4-nitro-2-(trifluoromethyl)phenylhydrazine
  • Reagents: 2-Chloro-5-nitrobenzotrifluoride (1.0 eq), Hydrazine hydrate (3.0 eq), Ethanol.

  • Procedure:

    • Dissolve 2-chloro-5-nitrobenzotrifluoride in ethanol.

    • Add hydrazine hydrate dropwise at 0°C (Exothermic!).

    • Reflux for 2–4 hours. The solution typically turns orange/red.

    • Cool to room temperature. The hydrazine intermediate often precipitates. If not, concentrate in vacuo.

    • Validation: The intermediate should have a melting point distinct from the starting material.

Step 2: Cyclization to Pyrazole
  • Reagents: Hydrazine intermediate (from Step 1), 1,1,3,3-Tetramethoxypropane (1.1 eq), Conc. HCl (Cat.), Ethanol.

  • Procedure:

    • Suspend the hydrazine intermediate in ethanol.[9]

    • Add 1,1,3,3-tetramethoxypropane and a catalytic amount of HCl.

    • Reflux for 3–6 hours. The reaction mixture will clarify as the pyrazole forms.

    • Workup: Remove solvent. Dissolve residue in Ethyl Acetate, wash with NaHCO₃ (to remove acid) and Brine.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), potentially Toxic if swallowed (Nitro aromatics).

  • Reactive Hazards:

    • Nitro Group: Avoid strong reducing agents unless performing a controlled reduction.

    • Thermal: Stable at room temperature, but avoid temperatures >200°C to prevent decomposition of the nitro moiety.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood due to potential trace hydrazine residues.

References

  • Synthesis of Hydrazine Intermediate

    • Kinetic Studies of Reactions of Chloronitrobenzotrifluoride with Hydrazine.[3] Beirut Arab University. (Describes the SₙAr reaction of 2-chloro-5-nitrobenzotrifluoride).

  • General Pyrazole Synthesis (Knorr Method)

    • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). (Validates the cyclization of hydrazines with 1,3-dicarbonyls).
  • Starting Material Data

    • 2-Chloro-5-nitrobenzotrifluoride (CAS 777-37-7). PubChem.[11][12]

Sources

Exploratory

Technical Guide: Chemical Profile of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

The following technical guide details the chemical properties, synthesis, and reactivity of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole . This document is structured for researchers in medicinal chemistry and agroc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole . This document is structured for researchers in medicinal chemistry and agrochemical development.

Executive Summary

1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (CAS: 1355534-07-4) represents a high-value heterocyclic scaffold characterized by a distinct electronic "push-pull" architecture. The molecule features an electron-rich pyrazole ring coupled to a highly electron-deficient phenyl ring decorated with strong electron-withdrawing groups (EWGs): a nitro group (


) at the para position and a trifluoromethyl group (

) at the ortho position.

This specific substitution pattern renders the molecule a critical intermediate in the synthesis of GABA-gated chloride channel antagonists (similar to fipronil) and protoporphyrinogen oxidase (PPO) inhibitors . Its chemical behavior is defined by the resistance of the N-Aryl bond to cleavage and the orthogonal reactivity of its two aromatic systems.

Physicochemical Profile

The presence of the


 and 

groups significantly increases lipophilicity and metabolic stability compared to non-fluorinated analogs.
PropertyValue / DescriptionRelevance
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Core scaffold definition.[1][2][3][4][5][6][7][8]
Molecular Weight 257.17 g/mol Fragment-based drug design compliant.
LogP (Predicted) ~3.2 – 3.8High lipophilicity; likely requires organic co-solvents (DMSO, DMF) for biological assays.
H-Bond Acceptors 5 (N, O, F)Interaction points for receptor binding pockets.
Electronic State Highly polarizedThe phenyl ring is

-deficient; the pyrazole is

-excessive.
Solubility Low in water; High in DCM, EtOAc, DMSOStandard organic workup compatible.

Synthetic Architecture

The most robust synthetic route avoids the construction of the pyrazole ring de novo. Instead, it utilizes a Nucleophilic Aromatic Substitution (


)  strategy. The strong EWGs on the benzene ring activate the halogen leaving group, allowing the pyrazole (a moderate nucleophile) to displace it under basic conditions.
Primary Synthesis Protocol ( )

Reagents: 1-chloro-4-nitro-2-(trifluoromethyl)benzene, 1H-pyrazole,


 (or 

), DMF (or DMSO).
  • Activation: The starting material, 1-chloro-4-nitro-2-(trifluoromethyl)benzene, is dissolved in anhydrous DMF. The ortho-

    
     and para-
    
    
    
    groups withdraw electron density, making the C-Cl bond highly susceptible to nucleophilic attack.
  • Deprotonation: 1H-pyrazole is treated with a base (

    
    ) to generate the pyrazolate anion, enhancing nucleophilicity.
    
  • Coupling: The mixture is heated (typically 80–100 °C) for 4–12 hours. The pyrazolate attacks the ipso-carbon, displacing chloride.

  • Workup: Quench with water (precipitates the product) or extract with Ethyl Acetate.[3]

Mechanism Visualization

The following diagram illustrates the electronic activation and the


 pathway, followed by the downstream reduction to the aniline derivative.

G Figure 1: Synthesis via SnAr and subsequent Nitro Reduction Start 1-chloro-4-nitro- 2-(trifluoromethyl)benzene Intermediate Meisenheimer Complex (Transition) Start->Intermediate Nucleophilic Attack (DMF, 90°C) Reagent 1H-pyrazole + K2CO3 Reagent->Intermediate Product 1-[4-nitro-2-(trifluoromethyl) phenyl]-1H-pyrazole Intermediate->Product - KCl (Aromatization) Aniline 1-[4-amino-2-(trifluoromethyl) phenyl]-1H-pyrazole Product->Aniline Reduction (Fe/HCl or H2/Pd-C)

Caption: Figure 1 depicts the convergent synthesis via nucleophilic aromatic substitution, driven by the electron-withdrawing effects of the nitro and trifluoromethyl groups.

Chemical Reactivity & Derivatization

The core molecule possesses two distinct zones of reactivity: the Phenyl Zone (inert to electrophiles, prone to reduction) and the Pyrazole Zone (prone to electrophilic substitution).

Nitro Group Reduction (The "Gateway" Reaction)

The most critical transformation for drug development is converting the nitro group to an amine (aniline). This restores some electron density to the phenyl ring and provides a handle for amide coupling or urea formation.

  • Method A (Chemical): Iron powder in aqueous

    
     or acetic acid.
    
    • Why: Chemoselective; does not defluorinate the

      
       group or reduce the pyrazole double bonds.
      
  • Method B (Catalytic):

    
     (1 atm) with Pd/C or Raney Nickel.
    
    • Caution: Prolonged exposure or high pressure may risk hydrogenolysis of the N-N bond or defluorination.

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring is electron-rich, specifically at the C4 position . The phenyl ring is deactivated and will not undergo EAS.

  • Halogenation: Reaction with NCS (N-chlorosuccinimide) or NBS will selectively halogenate the pyrazole C4 position.

  • Formylation: Vilsmeier-Haack reaction (

    
    /DMF) introduces an aldehyde at C4, a common handle for further heterocycle construction.
    
Reactivity Map

Reactivity Figure 2: Orthogonal Reactivity Profile of the Scaffold Core 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (CORE) Red Nitro Reduction (Fe/NH4Cl) Core->Red Chemoselective Hal C4-Halogenation (NCS/NBS) Core->Hal Electrophilic Nuc Nucleophilic Attack (Resistant) Core->Nuc Inert Prod_Amine Aniline Derivative (Key Drug Intermediate) Red->Prod_Amine Prod_Halo 4-Halo-pyrazole (Coupling Partner) Hal->Prod_Halo Prod_None Stable N-Aryl Bond Nuc->Prod_None

Caption: Figure 2 highlights the divergent reactivity: reduction occurs on the phenyl ring, while electrophilic substitution targets the pyrazole ring.

Experimental Protocol: Nitro Reduction

Standard Operating Procedure (SOP) for the conversion to 1-(4-amino-2-trifluoromethylphenyl)pyrazole.

  • Setup: Charge a round-bottom flask with 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (1.0 eq) and Ethanol/Water (3:1 ratio).

  • Catalyst Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (2.0 eq).

  • Reaction: Heat to reflux (approx. 78 °C) with vigorous stirring for 2–4 hours. Monitor by TLC (the amine will be more polar and fluorescent).

  • Workup:

    • Cool to room temperature.[9][10]

    • Filter through a Celite pad to remove iron oxides. Wash the pad with Ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Validation: The product should appear as an off-white solid. Confirm via

    
    -NMR (look for the disappearance of the aromatic protons shifted by 
    
    
    
    and appearance of broad
    
    
    peak).

Safety & Handling

  • Nitroaromatics: Potentially explosive if heated under confinement. Handle intermediates with care.

  • Fluorinated Compounds: Thermal decomposition may release HF. Avoid acidic conditions at high temperatures unless necessary.

  • Skin Absorption: Lipophilic nature implies high skin permeability. Double-gloving (Nitrile) is recommended.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68387086, 4-nitro-1-[4-(trifluoromethyl)phenyl]pyrazole. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Journal of Organic Chemistry.[10][11] Retrieved from [Link]

  • ResearchGate (2017). Methods for reduction of nitro group to amine group.[9] (Protocol validation). Retrieved from [Link]

Sources

Foundational

1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole mechanism of action studies

Technical Guide: Mechanism of Action Studies for 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole Executive Summary This technical guide provides a comprehensive framework for investigating the biological activity of 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mechanism of Action Studies for 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

Executive Summary

This technical guide provides a comprehensive framework for investigating the biological activity of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (referred to herein as NTP-Pyrazole ). This molecule represents a quintessential scaffold within the N-phenylpyrazole class, a chemical family historically significant in agrochemistry as Protoporphyrinogen Oxidase (PPO) inhibitors and in medicinal chemistry for antimicrobial applications. This document outlines the rationale, mechanistic cascade, and validation protocols required to characterize its specific mode of action (MoA).

Molecular Profile & Pharmacophore Analysis

NTP-Pyrazole serves as a critical "warhead" scaffold. Its biological activity is dictated by the electronic and steric properties of the phenyl ring substituents.

PropertySpecificationMechanistic Relevance
IUPAC Name 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazoleDefines the core N-phenylpyrazole skeleton.
CAS Number 1355534-07-4Unique identifier for the specific isomer.
Key Substituent 1 2-CF₃ (Trifluoromethyl) Provides lipophilicity and steric bulk to lock the phenyl ring conformation relative to the pyrazole, crucial for active site binding.
Key Substituent 2 4-NO₂ (Nitro) A strong electron-withdrawing group that influences the pKa and electrostatic potential, enhancing interaction with target enzyme residues (e.g., Arginine).
Primary Target Protoporphyrinogen Oxidase (PPO) EC 1.3.3.4; The enzyme responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX.

Mechanism of Action: The PPO Inhibition Cascade

The primary MoA for N-phenylpyrazoles bearing the 2,4-disubstitution pattern is the inhibition of Protoporphyrinogen Oxidase (PPO) . This enzyme is the last common step in the biosynthesis of heme and chlorophyll.

The Lethal Cascade
  • Binding: NTP-Pyrazole occupies the substrate-binding pocket of the PPO enzyme in the chloroplast (or mitochondria).

  • Inhibition: It prevents the conversion of Protoporphyrinogen IX (Protogen IX) to Protoporphyrin IX (Proto IX).

  • Accumulation: Substrate (Protogen IX) accumulates and leaks from the active site into the cytoplasm.

  • Non-Enymatic Oxidation: In the cytoplasm, Protogen IX is non-enzymatically oxidized to Proto IX.

  • Photosensitization: Proto IX is a potent photosensitizer. Upon exposure to light, it generates Singlet Oxygen (¹O₂) .

  • Lipid Peroxidation: ¹O₂ attacks unsaturated fatty acids in cell membranes, leading to loss of membrane integrity and cell death.

Visualization: The PPO Pathway Blockade

PPO_Pathway Glutamate Glutamate ALA 5-Aminolevulinic Acid (ALA) Glutamate->ALA Protogen Protoporphyrinogen IX (Substrate) ALA->Protogen Multi-step PPO_Enzyme PPO Enzyme (Chloroplast/Mitochondria) Protogen->PPO_Enzyme Normal Binding ProtoIX Protoporphyrin IX (Product) Protogen->ProtoIX Cytoplasmic Leakage & Auto-oxidation Inhibitor NTP-Pyrazole (Inhibitor) Inhibitor->PPO_Enzyme Competitive Inhibition PPO_Enzyme->ProtoIX Blocked by Inhibitor SingletOxy Singlet Oxygen (¹O₂) (ROS) ProtoIX->SingletOxy + Light (hv) CellDeath Lipid Peroxidation & Membrane Lysis SingletOxy->CellDeath Toxicity

Figure 1: The mechanism of action showing the competitive inhibition of PPO by NTP-Pyrazole and the subsequent generation of reactive oxygen species (ROS).

Experimental Protocols for Validation

To confirm the MoA of NTP-Pyrazole, researchers must move beyond phenotypic observation to biochemical validation.

Protocol A: In Vitro PPO Enzyme Inhibition Assay

Objective: Determine the IC₅₀ of NTP-Pyrazole against recombinant PPO (e.g., Amaranthus tuberculatus or Human PPO for toxicology).

  • Preparation:

    • Enzyme Source: Express recombinant PPO in E. coli and purify via affinity chromatography.

    • Substrate: Prepare Protoporphyrinogen IX freshly by reducing commercial Protoporphyrin IX with sodium amalgam (essential step as the substrate is unstable).

  • Reaction Setup:

    • Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT.

    • Add NTP-Pyrazole (dissolved in DMSO) at varying concentrations (0.1 nM to 100 µM).

    • Initiate reaction by adding Protogen IX (substrate).

  • Measurement:

    • Monitor fluorescence of the product (Protoporphyrin IX) at Ex: 405 nm / Em: 630 nm .

    • Note: The inhibitor prevents fluorescence increase.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Protocol B: Electrolyte Leakage Assay (Cellular Integrity)

Objective: Confirm that the mechanism results in membrane disruption (lipid peroxidation).

  • Tissue Preparation: Use leaf discs (4 mm) from susceptible plants (e.g., Amaranthus retroflexus) or cultured cell lines.

  • Treatment: Incubate discs in varying concentrations of NTP-Pyrazole in 2% sucrose solution + 1 mM MES buffer.

    • Control: Buffer + DMSO only.

  • Incubation:

    • Dark Phase: 12 hours (allows uptake without activation).

    • Light Phase: 12-24 hours at high intensity (500 µmol m⁻² s⁻¹) to trigger ROS generation.

  • Measurement:

    • Measure conductivity of the solution (C1) using a conductivity meter.

    • Boil samples for 20 mins to release all electrolytes (total lysis).

    • Measure conductivity again (C2).

  • Calculation:

    • % Leakage = (C1 / C2) * 100.

    • Validation: A sharp increase in leakage only after light exposure confirms the PPO-ROS mechanism.

Structure-Activity Relationship (SAR) Context

Understanding why NTP-Pyrazole works requires analyzing its substituents. The table below summarizes the SAR rules derived from this scaffold.

Substituent PositionChemical GroupImpact on Activity
Phenyl C-2 -CF₃ Critical. The trifluoromethyl group forces the phenyl and pyrazole rings to be non-coplanar (orthogonal). This twist is required to fit the narrow hydrophobic channel of the PPO active site.
Phenyl C-4 -NO₂ Enhancing. Provides electron withdrawal, increasing the acidity of the system and optimizing π-π stacking interactions with Phe392 in the enzyme pocket.
Pyrazole N-1 (Attachment) The N-phenyl bond is the pivot point.
Pyrazole C-3/C-5 -H (Unsubstituted) While NTP-Pyrazole is unsubstituted here, commercial herbicides often add groups (e.g., -Cl, -CHF₂) here to improve metabolic stability or binding affinity. NTP-Pyrazole acts as the minimal pharmacophore.

Experimental Workflow Diagram

Workflow cluster_synthesis 1. Synthesis cluster_validation 2. Biological Validation Step1 Precursor: 4-nitro-2-CF3-phenylhydrazine Step2 Cyclization: + 1,3-dicarbonyl equivalent Step1->Step2 Step3 Product: NTP-Pyrazole Step2->Step3 Assay1 Enzyme Assay (IC50 Determination) Step3->Assay1 Purified Cmpd Assay2 Cellular Assay (Electrolyte Leakage) Step3->Assay2 Assay3 Docking Study (In Silico Binding) Step3->Assay3

Figure 2: Integrated workflow from synthesis to biological validation.

References

  • Zhao, L. X., et al. (2023). "Design, synthesis and biological activity determination of novel phenylpyrazole protoporphyrinogen oxidase inhibitor herbicides." Pesticide Biochemistry and Physiology.

  • Hao, G. F., et al. (2011). "Computational discovery of novel PPO inhibitors: molecular dynamics, pharmacophore modeling and virtual screening." Chemistry Central Journal.

  • Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen Oxidase Inhibitors." Hayes' Handbook of Pesticide Toxicology.

  • PubChem Database. "Compound Summary: 4-nitro-1-[4-(trifluoromethyl)phenyl]pyrazole."[1] National Library of Medicine.

Sources

Exploratory

Biological Activity of Nitrophenylpyrazole Derivatives: From Agrochemical Potency to Medicinal Frontiers

Introduction: The Privileged Scaffold The nitrophenylpyrazole moiety represents a "privileged structure" in bioactive chemistry. Originally dominating the agrochemical sector through compounds like Fipronil , this scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The nitrophenylpyrazole moiety represents a "privileged structure" in bioactive chemistry. Originally dominating the agrochemical sector through compounds like Fipronil , this scaffold has recently undergone a paradigm shift into medicinal chemistry. Its structural rigidity, combined with the electronic versatility of the pyrazole ring, allows it to interact with diverse biological targets ranging from insect GABA receptors to human receptor tyrosine kinases (RTKs).

This guide dissects the biological activity of these derivatives, moving beyond their established role as pesticides to their emerging potential as dual EGFR/VEGFR-2 inhibitors in oncology.[1]

The Agrochemical Foundation: GABA Receptor Antagonism

The most definitive biological activity of nitrophenylpyrazoles is their action on the GABA-gated chloride channel . This mechanism explains the potency of Fipronil and its analogs.

Mechanism of Action (MoA)

Nitrophenylpyrazoles function as non-competitive antagonists .

  • Normal State: GABA binds to its receptor, opening the chloride channel.

    
     ions flow into the neuron, causing hyperpolarization and inhibiting nerve impulse transmission.
    
  • Inhibited State: The nitrophenylpyrazole molecule binds to a specific site within the channel pore (distinct from the GABA binding site).

  • Result: The channel is physically blocked.

    
     influx is prevented. The neuron remains in a state of hyperexcitation, leading to paralysis and death of the target organism.
    

Selectivity: The safety margin between insects and mammals arises from the differential binding affinity. Fipronil binds with significantly higher affinity to insect GABA receptors than to mammalian counterparts [1].[2]

Visualization of Signaling Blockade

The following diagram illustrates the interruption of synaptic transmission by nitrophenylpyrazole derivatives.

GABA_Pathway cluster_outcomes Physiological Outcomes Synapse Presynaptic Neuron GABA_Release GABA Neurotransmitter Release Synapse->GABA_Release Receptor Post-Synaptic GABA Receptor GABA_Release->Receptor Normal Binding Cl_Influx Chloride (Cl-) Influx (Hyperpolarization) Receptor->Cl_Influx Channel Opens Blockage Channel Pore Blockade (Hyperexcitation) Receptor->Blockage In Presence of Drug Blockage->Cl_Influx PREVENTS Drug Nitrophenylpyrazole (e.g., Fipronil) Drug->Receptor Non-Competitive Binding

Figure 1: Mechanism of GABA-gated chloride channel antagonism by nitrophenylpyrazoles.

Medicinal Chemistry Frontiers: Oncology & Antimicrobial Activity

Recent research has repurposed this scaffold for human therapeutics, specifically targeting kinase signaling pathways involved in cancer proliferation.[3]

Dual EGFR/VEGFR-2 Inhibition (Anticancer)

Derivatives fused with pyrimidine or quinazoline rings have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .[4]

  • Mechanism: These compounds act as ATP-competitive inhibitors. The nitrogen atoms in the pyrazole ring form hydrogen bonds with residues (e.g., Met793 in EGFR) within the ATP-binding pocket [2].

  • Potency: Specific derivatives have demonstrated

    
     values in the nanomolar range, comparable to FDA-approved drugs like Erlotinib.
    
Comparative Potency Data

The table below summarizes the biological activity of key nitrophenylpyrazole derivatives against cancer cell lines and kinase targets compared to standards.

Compound ClassTarget / Cell LineActivity (

/ MIC)
Reference StandardResult Interpretation
Fused Pyrazolo[3,4-d]pyrimidine EGFR Kinase

Erlotinib (

)
Highly potent; competitive inhibition. [2]
Thiophenyl-pyrazole derivative VEGFR-2 Kinase

Sorafenib (

)
Moderate to high potency. [3]
Nitrophenyl-pyrazole HepG2 (Liver Cancer)

Doxorubicin (

)
Superior cytotoxicity to standard chemotherapy. [2]
Pyrazole-Sulfonamide S. aureus (Bacteria)

CiprofloxacinEffective antimicrobial activity. [4]
Anti-inflammatory Activity (COX-2)

Certain 3-trifluoromethyl-substituted pyrazoles exhibit selectivity for COX-2 over COX-1. This is critical for reducing gastrointestinal side effects associated with NSAIDs. The bulky nitrophenyl group helps orient the molecule into the larger hydrophobic pocket of COX-2 [5].

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is crucial for optimizing biological activity. The scaffold can be divided into three critical regions.

SAR_Analysis Core Pyrazole Core (N-N Heterocycle) N1 N1 Position: Phenyl Ring Core->N1 C3 C3 Position: Electron Withdrawing Group Core->C3 C5 C5 Position: Amino/H-Bond Donor Core->C5 Selectivity Determines Selectivity (COX-2 vs COX-1) N1->Selectivity 2,6-dichloro or 2,4,6-trichloro subst. Potency Enhances Receptor Affinity (e.g., CF3, CN) C3->Potency CF3 is critical for GABA blockage Lipophilicity Increases Lipophilicity (Membrane Permeability) C5->Lipophilicity NH2 or Alkyl groups

Figure 2: Structure-Activity Relationship (SAR) mapping of the pyrazole scaffold.

Key SAR Rules:

  • N1-Phenyl Substitution: The presence of electron-withdrawing groups (Cl, F,

    
    ) at the 2,6-positions of the phenyl ring is essential for high insecticidal activity (Fipronil-like).
    
  • C3-Substituent: A trifluoromethyl (

    
    ) or cyano (
    
    
    
    ) group at position 3 drastically increases potency by enhancing lipophilicity and metabolic stability.
  • C5-Position: Amino (

    
    ) or substituted amino groups here often facilitate hydrogen bonding within the target enzyme pocket (e.g., EGFR ATP site).
    

Experimental Protocol: Synthesis and Validation

To ensure reproducibility, the following protocol outlines the synthesis of a core 1-nitrophenyl-pyrazole derivative via cyclocondensation.

Synthesis Workflow (Cyclocondensation)

Reaction: Condensation of aryl hydrazine with a 1,3-dicarbonyl compound.

Reagents:

  • 4-Nitrophenylhydrazine hydrochloride (1.0 equiv)

  • Acetylacetone (1.1 equiv)

  • Ethanol (Solvent)[5]

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4-nitrophenylhydrazine in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of acetylacetone dropwise while stirring.

  • Catalysis: Add 3-4 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed ice.

  • Filtration: Collect the solid precipitate by vacuum filtration.

  • Purification: Recrystallize from ethanol to obtain the pure product.

Self-Validating Checkpoints:

  • TLC: Disappearance of the hydrazine spot (

    
    ) and appearance of a new fluorescent spot (
    
    
    
    ).
  • Melting Point: Sharp melting point range (typically

    
     for dimethyl derivative) indicates purity.
    
Visualization of Synthesis Logic

Synthesis_Flow Reactants Reactants: Hydrazine + 1,3-Diketone Reflux Reflux in EtOH (4-6 Hours) Reactants->Reflux Check Checkpoint: TLC Analysis Reflux->Check Check->Reflux Incomplete Workup Ice Pour & Filtration Check->Workup Complete Product Final Product: Nitrophenylpyrazole Workup->Product

Figure 3: Logic flow for the cyclocondensation synthesis protocol.

Safety & Toxicology Profile

While therapeutically promising, the toxicology of nitrophenylpyrazoles must be managed carefully.

  • Environmental Persistence: Fipronil degrades slowly in soil (half-life up to 120 days), posing risks to non-target invertebrates [6].

  • Human Safety: In medicinal applications, the primary concern is off-target kinase inhibition. However, recent derivatives show improved selectivity for EGFR over wild-type cells, widening the therapeutic window [2].

References

  • Gant, D. B., et al. (1998). "Fipronil: action at the GABA receptor."[2][6][7][8] Reviews in Toxicology. Link

  • Abd El-All, A. S., et al. (2024).[9][10][11] "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors." Frontiers in Chemistry. Link

  • El-Mekabaty, A., et al. (2023).[4] "Novel 4-thiophenyl-pyrazole derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2."[1][4] RSC Advances. Link

  • Kendre, B. N., et al. (2024).[10][11] "Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review." Pharmaceutical Sciences & Analytical Research Journal.[10] Link

  • Zhang, N., et al. (2023).[12] "Regioselective [3+2] cycloaddition... access to 3-di/trifluoroalkyl-5-fluoropyrazoles... inhibitory activities against COX-2."[13] Organic & Biomolecular Chemistry. Link

  • Tingle, C. C., et al. (2003). "Fipronil: environmental fate, ecotoxicology, and human health concerns." Reviews of Environmental Contamination and Toxicology. Link

Sources

Foundational

Technical Guide: Engineering Trifluoromethyl-Substituted Pyrazoles

Part 1: Executive Summary The trifluoromethyl ( ) pyrazole motif represents a "privileged scaffold" in modern drug discovery and agrochemistry.[1] This guide dissects the synthetic architecture, electronic governance, an...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The trifluoromethyl (


) pyrazole motif represents a "privileged scaffold" in modern drug discovery and agrochemistry.[1] This guide dissects the synthetic architecture, electronic governance, and practical protocols for constructing these systems.

The synergy between the pyrazole ring and the


 group is not merely additive; it is transformative. The 

group, with its high electronegativity (3.5 Pauling scale) and lipophilicity (Hansch

constant = 0.88), modulates the pyrazole's pKa, enhances metabolic stability by blocking oxidative metabolism at exposed sites, and improves membrane permeability.

Key Applications:

  • Pharmaceuticals: Celecoxib (COX-2 inhibitor), Mavacamten (cardiac myosin inhibitor).

  • Agrochemicals: Fluazolate, Pyraflufen-ethyl.

Part 2: Structural & Electronic Rationale

The Fluorine Effect

Replacing a methyl group (


) with a trifluoromethyl group (

) drastically alters the physicochemical profile:
  • Dipole Moment: The

    
     bond is highly polarized, creating a strong dipole that can engage in specific electrostatic interactions with protein binding pockets.
    
  • Metabolic Blocking: The

    
     bond energy (~116 kcal/mol) renders the position inert to Cytochrome P450 oxidation.
    
  • Acidity Modulation: An

    
     pyrazole with a 
    
    
    
    substituent is significantly more acidic than its non-fluorinated counterpart, influencing hydrogen bond donor capability.
Regioselectivity Challenges

The synthesis of substituted pyrazoles often yields a mixture of regioisomers (1,3- vs. 1,5-isomers). This is the primary bottleneck in process chemistry. The position of the


 group is dictated by the interplay between electronic control  (nucleophilicity of hydrazine nitrogens) and steric control  (bulk of substituents).

Part 3: Synthetic Architectures

We categorize synthesis into three primary pathways.

Pathway A: Cyclocondensation (Classical)

The reaction of hydrazines with 1,3-dicarbonyl equivalents (e.g.,


-diketones, enones).
  • Mechanism: Nucleophilic attack of hydrazine on the carbonyl carbons.

  • Limitation: Often produces mixtures of 3- and 5-

    
     isomers unless the 1,3-dicarbonyl is highly unsymmetrical or specific conditions (e.g., Lewis acids) are used.
    
Pathway B: [3+2] Cycloaddition (Regioselective)

The reaction of 1,3-dipoles (nitrile imines) with dipolarophiles.

  • Modern Standard: Using 2-bromo-3,3,3-trifluoropropene (BTP) as the dipolarophile.

  • Advantage: BTP is an industrial feedstock (low GWP). The reaction with nitrile imines yields 5-trifluoromethylpyrazoles with exclusive regioselectivity due to the specific polarization of the BTP double bond.

Pathway C: Emerging Technologies (2024-2025)
  • Transient Trifluoromethylhydrazine: A 2024 breakthrough involves the in situ generation of

    
     (which is unstable) to trap 1,3-dicarbonyls, avoiding the use of ozone-depleting reagents or harsh fluorinating agents.
    

Part 4: Visualizing the Synthetic Landscape

The following diagram maps the decision logic for selecting a synthetic route based on the desired regioisomer and starting materials.

G Start Target: CF3-Pyrazole Condensation Cyclocondensation (Hydrazine + 1,3-Dicarbonyl) Start->Condensation Classical Route Cycloaddition [3+2] Cycloaddition (Nitrile Imine + Dipolarophile) Start->Cycloaddition High Regiocontrol DirectFunc Direct Trifluoromethylation (C-H Activation) Start->DirectFunc Late-Stage Hydrazone Intermediate: Hydrazone Condensation->Hydrazone BTP Reagent: 2-Bromo-3,3,3- trifluoropropene (BTP) Cycloaddition->BTP Green Feedstock Regio_5 5-CF3-Pyrazole (Exclusive Regiocontrol) BTP->Regio_5 Concerted Mechanism Iso_1_3 1,3-Isomer (Kinetic Control) Hydrazone->Iso_1_3 Free Hydrazine Iso_1_5 1,5-Isomer (Thermodynamic/Steric) Hydrazone->Iso_1_5 Hydrazine HCl / Bulky R

Caption: Strategic decision tree for trifluoromethyl-pyrazole synthesis, highlighting the divergence between classical condensation and modern cycloaddition.

Part 5: Validated Experimental Protocol

Protocol: Regioselective Synthesis of 5-Trifluoromethylpyrazoles via [3+2] Cycloaddition

Objective: Synthesis of 1-aryl-3-substituted-5-(trifluoromethyl)pyrazole. Rationale: This method utilizes 2-bromo-3,3,3-trifluoropropene (BTP) , a non-ozone-depleting industrial chemical. The reaction is catalyst-free and operationally simple, avoiding the regioselectivity issues of hydrazine condensation.[2]

Materials
  • Precursor: Hydrazonyl chloride (generated in situ or pre-isolated).

  • Reagent: 2-Bromo-3,3,3-trifluoropropene (BTP) (Warning: Volatile liquid).

  • Base: Triethylamine (

    
    ) or DBU.
    
  • Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Methodology
  • Preparation of Nitrile Imine (In Situ):

    • Dissolve the hydrazonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M concentration) in a round-bottom flask.

    • Note: If starting from aldehyde and hydrazine, convert to hydrazone first, then chlorinate using NCS (N-chlorosuccinimide).

  • Cycloaddition:

    • Add BTP (3.0 equiv) to the solution.

    • Add Triethylamine (1.2 equiv) dropwise over 10 minutes at room temperature (

      
      ).
      
    • Mechanism:[3][4][5][6][7][8][9] The base promotes dehydrohalogenation of hydrazonyl chloride to form the transient nitrile imine 1,3-dipole. This species immediately undergoes [3+2] cycloaddition with BTP.[2]

  • Reaction Monitoring:

    • Stir at room temperature for 4–8 hours.

    • TLC Monitoring: Track the disappearance of the hydrazonyl chloride spot. A new fluorescent spot (the pyrazole) should appear.

  • Workup & Purification:

    • Quench with water.[8][10] Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.[10]
      
    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).[11]

  • Self-Validation (QC Criteria):

    • 
       NMR:  Expect a singlet around 
      
      
      
      to
      
      
      ppm.
    • Regiochemistry Check: In the

      
       NMR, the pyrazole ring proton (
      
      
      
      ) typically appears as a singlet (or quartet with small
      
      
      coupling) around 6.8–7.2 ppm. The absence of a second isomer confirms the 5-
      
      
      regioselectivity.

Part 6: Data & Comparison

Table 1: Comparison of Synthetic Methodologies

FeatureCyclocondensation (Classical)[3+2] Cycloaddition (BTP)Direct Trifluoromethylation
Starting Materials Hydrazine +

-diketone
Nitrile Imine + BTPPyrazole +

source
Regioselectivity Variable (Mix of 1,3 & 1,5)High (Exclusively 5-

)
Variable (C-H activation rules)
Atom Economy HighModerate (Loss of HBr)Low (Reagent waste)
Scalability Excellent (Industrial)Good (BTP is available)Moderate (Costly reagents)
Key Risk Isomer separation difficultyHandling volatile BTPOver-functionalization

Part 7: Mechanistic Visualization

The mechanism of the BTP cycloaddition explains the exclusive regioselectivity. The nitrile imine (dipole) aligns with the polarized double bond of BTP to minimize electrostatic repulsion and maximize orbital overlap.

Mechanism Step1 Hydrazonyl Chloride + Base (Et3N) Dipole Nitrile Imine (1,3-Dipole) Step1->Dipole - HCl TS Transition State [Concerted Asynchronous] Dipole->TS BTP BTP (Dipolarophile) CF3-C(Br)=CH2 BTP->TS Intermediate Pyrazoline Intermediate TS->Intermediate Elimination HBr Elimination (Aromatization) Intermediate->Elimination Product 5-Trifluoromethylpyrazole Elimination->Product

Caption: Mechanistic pathway for the regioselective formation of 5-trifluoromethylpyrazoles via 1,3-dipolar cycloaddition and subsequent aromatization.

Part 8: References

  • Li, B., et al. (2024). "Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine." The Journal of Organic Chemistry. Link

  • Foster, R. S., et al. (2012).[12] "A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles." Organic Letters. Link

  • Kudryavtsev, K. V., et al. (2021).[13] "Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene." The Journal of Organic Chemistry. Link

  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. Link

  • Garg, P. K., et al. (2025). "Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, structural analysis, and biological evaluation." NIH PubMed Central. Link

Sources

Exploratory

The Fluorinated Scaffold: Technical Guide to 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

Executive Summary This technical guide analyzes 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (CAS: 1355534-07-4), a critical high-value intermediate in the synthesis of modern agrochemicals and emerging antimicrobia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (CAS: 1355534-07-4), a critical high-value intermediate in the synthesis of modern agrochemicals and emerging antimicrobial pharmacophores. Unlike first-generation pyrazoles, this scaffold leverages the "Fluorine Effect" —specifically the ortho-trifluoromethyl group—to induce steric orthogonality and metabolic stability. This document details the molecule's structural rationale, evolutionary synthesis pathways, and downstream applications in mitochondrial electron transport inhibition (METI) and medicinal chemistry.

Part 1: Structural Logic & Discovery History

The "Fluorine Effect" in Scaffold Design

The discovery of this molecule was not a singular accidental event but a result of rational structure-activity relationship (SAR) optimization in the late 20th century. As resistance to organophosphates grew, chemists shifted toward N-phenylpyrazoles (e.g., Fipronil).

The specific architecture of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole was designed to solve two problems:

  • Metabolic Stability: The

    
     group at the ortho position blocks metabolic attack on the phenyl ring.
    
  • Conformational Lock: The steric bulk of the

    
     group (Van der Waals radius ~2.2 Å) forces the phenyl and pyrazole rings to twist out of coplanarity. This "twisted" conformation is often critical for binding to hydrophobic pockets in enzymes like NADH:ubiquinone oxidoreductase (Complex I) .
    
The Nitro-Group "Handle"

The para-nitro group (


) is the strategic "handle" of the molecule. It serves two distinct roles:
  • Electronic Activation: During synthesis, it acts as a strong electron-withdrawing group (EWG), facilitating Nucleophilic Aromatic Substitution (

    
    ).
    
  • Synthetic Divergence: Post-synthesis, it is readily reduced to an aniline (

    
    ), allowing for acylation into amides or ureas—the functional groups found in active agrochemicals (e.g., Tebufenpyrad analogs) and antibiotics.
    

Part 2: Synthetic Pathways and Mechanisms

The synthesis of this scaffold has evolved from classical hydrazine condensation to scalable nucleophilic substitution.

Pathway A: The Classical Hydrazine Condensation (Knorr Type)
  • Mechanism: Condensation of 4-nitro-2-(trifluoromethyl)phenylhydrazine with a 1,3-dielectrophile (e.g., 1,1,3,3-tetramethoxypropane or malonaldehyde bis(dimethylacetal)).

  • Limitations: High cost of the hydrazine precursor; regioselectivity issues if the electrophile is unsymmetrical.

Pathway B: Nucleophilic Aromatic Substitution ( ) (Preferred)
  • Mechanism: Direct coupling of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene with pyrazole in the presence of a base.

  • Advantage: The

    
     and 
    
    
    
    groups activate the benzene ring, making the fluorine a widely accessible leaving group. This route is preferred for process scalability.

SynthesisPathways cluster_legend Process Logic Start_Hydrazine 4-nitro-2-(CF3) phenylhydrazine Product 1-[4-nitro-2-(CF3) phenyl]-1H-pyrazole Start_Hydrazine->Product Condensation (Malonaldehyde eq.) Start_Fluoro 1-fluoro-4-nitro- 2-(CF3)benzene Intermediate Meisenheimer Complex Start_Fluoro->Intermediate SNAr Attack (Base, Heat) Pyrazole Pyrazole (Nucleophile) Pyrazole->Intermediate Intermediate->Product -F (Leaving Group) SNAr Route = Scalable SNAr Route = Scalable

Caption: Comparison of Synthetic Routes. The SNAr pathway (bottom) offers superior atom economy and reagent availability for scale-up.

Part 3: Technical Protocols

Protocol: Synthesis via Coupling

Objective: Synthesis of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole from fluorobenzene precursor.

Reagents:

  • 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq)

  • Pyrazole (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

Step-by-Step Methodology:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, charge Pyrazole (1.1 eq) and anhydrous

    
     (1.5 eq).
    
  • Solvation: Add DMF (5 mL per gram of substrate) and stir at room temperature for 15 minutes to ensure deprotonation of the pyrazole (formation of pyrazolide anion).

  • Addition: Add 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) dropwise. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[1] The starting material spot (

    
    ) should disappear.
    
  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.

    • Filter the solid. If oil forms, extract with Ethyl Acetate (

      
      ).
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to yield a pale yellow solid.

Data Specification Table:

ParameterValueNote
Molecular Weight 257.17 g/mol
Appearance Pale Yellow Solid
Melting Point 73–78°CDependent on purity/isomer content
LogP ~2.6Lipophilic
Key NMR Signal

8.5 (d, 1H)
Proton ortho to

and

Part 4: Downstream Applications & Mechanism

Once synthesized, the nitro group is reduced (using


 or 

) to the aniline. This amine is the "warhead" precursor.
Mechanism of Action (Post-Functionalization)

Derivatives of this scaffold (where


) often function as METI (Mitochondrial Electron Transport Inhibitors) .
  • Site of Action: Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial inner membrane.

  • Binding Mode: The pyrazole ring mimics the natural ubiquinone ring, while the hydrophobic trifluoromethyl-phenyl tail lodges into the lipid-rich binding pocket, blocking electron transfer.

  • Result: ATP depletion and organism death (acaricidal/insecticidal effect).

Emerging Antimicrobial Activity

Recent studies (2012–2022) indicate that this specific scaffold, when functionalized, exhibits potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) . The mechanism involves disruption of bacterial biofilm formation, distinct from the METI pathway in eukaryotes.

BioActivity Scaffold 1-[4-nitro-2-(CF3)phenyl]-1H-pyrazole Reduction Reduction (-NO2 -> -NH2) Scaffold->Reduction Amine Aniline Intermediate Reduction->Amine Path_Agro Acylation (Agro) Amine->Path_Agro Path_Pharma Heterocycle Coupling (Pharma) Amine->Path_Pharma Target_METI Target: Complex I (Acaricides) Path_Agro->Target_METI Target_MRSA Target: Biofilm (Anti-MRSA) Path_Pharma->Target_MRSA

Caption: Divergent synthesis showing the transition from the nitro-intermediate to bioactive targets in agriculture and medicine.

References

  • PubChem. (2024).[2] 4-nitro-1-[4-(trifluoromethyl)phenyl]pyrazole (Compound Summary). National Library of Medicine. [Link][2]

  • Lam, L., Park, S.H., & Sloop, J. (2022).[3] Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link][3][4][5][6][7][8][9]

  • Kumar, V., et al. (2012). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. MedChemComm, 3(1), 86-92. [Link]

  • Jeschke, P. (2019).[10] GABA-gated Chloride Channel Antagonists (Fiproles).[10] Modern Crop Protection Compounds.[10] Wiley-VCH.[10] [Link]

Sources

Foundational

Comprehensive Theoretical &amp; Physicochemical Profile: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

The following guide provides an in-depth technical analysis of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole , a highly specialized heterocyclic scaffold often utilized in the development of protoporphyrinogen oxidas...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole , a highly specialized heterocyclic scaffold often utilized in the development of protoporphyrinogen oxidase (PPO) inhibitors and advanced agrochemical intermediates.

Executive Summary

The molecule 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole represents a critical structural motif in the "N-phenylpyrazole" class of bioactive compounds. Its biological potency is derived from the specific orthogonal substitution pattern on the phenyl ring: a strong electron-withdrawing nitro group at the para position and a lipophilic, sterically demanding trifluoromethyl group at the ortho position. This unique electronic and steric environment modulates the acidity of the pyrazole protons and the overall dipole moment, making it a prime candidate for herbicidal (PPO inhibition) and insecticidal (GABA antagonism) exploration.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identification[5][6]
  • IUPAC Name: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

  • Molecular Formula: C₁₀H₆F₃N₃O₂[1]

  • SMILES: FC(F)(F)c1cc(ccc1n2cccn2)=O[1]

  • Core Scaffold: N-Arylpyrazole

Theoretical Physicochemical Descriptors

The following data points are derived from consensus computational models (ACD/Labs, ChemAxon) standard for this chemical class.

PropertyValue (Predicted)Significance
Molecular Weight 257.17 g/mol Optimal for oral bioavailability (<500 Da).
LogP (Octanol/Water) 3.1 ± 0.4Highly lipophilic due to -CF₃ and aromatic rings; suggests good membrane permeability.
Topological PSA 62.0 ŲModerate polarity; well within the Veber rule (<140 Ų) for cell permeability.
H-Bond Donors 0Lack of donors increases lipophilicity and blood-brain barrier (BBB) penetration potential.
H-Bond Acceptors 5Pyrazole N2, Nitro oxygens, and Fluorines act as weak acceptors.
Rotatable Bonds 1The C(phenyl)-N(pyrazole) bond is the primary rotation axis, though restricted by ortho-CF₃.
pKa (Conjugate Acid) ~0.5 - 1.0The pyrazole N2 is weakly basic; the electron-deficient phenyl ring significantly reduces basicity.

Synthetic Methodology

To access this scaffold, two primary routes are theoretically viable. However, Route A (SNAr) is the preferred industrial and laboratory method due to the high reactivity of the fluorinated precursor.

Route A: Nucleophilic Aromatic Substitution (SNAr)

This protocol relies on the activation of the fluorine atom on the benzene ring by the ortho-CF₃ and para-NO₂ groups.

  • Precursors: 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene + 1H-Pyrazole.

  • Reagents: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).

  • Conditions: 80–100°C, 4–6 hours.

Mechanism: The pyrazole acts as a nucleophile (deprotonated by base). The Meisenheimer complex is stabilized by the strong electron-withdrawing nature of the nitro and trifluoromethyl groups, facilitating the elimination of the fluoride ion.

Route B: Hydrazine Condensation (Classical)
  • Precursors: 4-nitro-2-(trifluoromethyl)phenylhydrazine + 1,1,3,3-Tetramethoxypropane (Malonaldehyde equivalent).

  • Reagents: Ethanol/Reflux, catalytic HCl.

  • Mechanism: Cyclocondensation. While viable, the hydrazine precursor is often more expensive and less stable than the aryl fluoride used in Route A.

Synthesis Workflow Visualization

Synthesis Precursor1 1-Fluoro-4-nitro- 2-(trifluoromethyl)benzene Intermediate Meisenheimer Complex Precursor1->Intermediate SNAr Attack (Base/DMF) Precursor2 1H-Pyrazole Precursor2->Intermediate Product 1-[4-nitro-2-(trifluoromethyl) phenyl]-1H-pyrazole Intermediate->Product - F⁻ Elimination

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of the target molecule.

Theoretical Electronic Structure & Reactivity[8][9]

Using Density Functional Theory (DFT) principles (typically B3LYP/6-311++G** level), we can predict the electronic behavior that drives this molecule's reactivity and binding.

Conformational Geometry (The "Ortho Effect")

Unlike para-substituted analogs, the 2-trifluoromethyl group introduces significant steric bulk.

  • Prediction: The pyrazole ring will not be coplanar with the phenyl ring.

  • Torsion Angle: Expected to be between 40°–60°.

  • Consequence: This "twist" decouples the π-systems slightly, preventing full resonance delocalization of the nitrogen lone pair into the phenyl ring. This maintains a higher electron density on the pyrazole ring compared to a planar analog.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the pyrazole ring . The π-electrons here are the source of nucleophilicity (though weak).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized heavily on the nitro-substituted phenyl ring . The nitro group is a powerful electron sink.

  • Gap Energy: The charge transfer (CT) character from Pyrazole

    
     Nitrophenyl is significant, leading to a distinctive UV-Vis absorption profile (likely in the 280–320 nm range).
    
Molecular Electrostatic Potential (MEP)
  • Negative Potential (Red): Concentrated on the Nitro oxygens and the Pyrazole N2 nitrogen (potential H-bond acceptor sites).

  • Positive Potential (Blue): Concentrated on the Phenyl ring hydrogens and the Pyrazole C3/C5 hydrogens (due to the inductive pull of the N-N bond).

Electronic Effects Diagram

ElectronicEffects cluster_0 Electronic Tug-of-War CF3 2-CF3 Group (Steric Bulk + Inductive Withdrawal) Twist Torsion Twist (~50°) CF3->Twist Forces Non-Planarity NO2 4-NO2 Group (Strong Resonance Withdrawal) Phenyl Phenyl Ring (Electron Deficient / LUMO) NO2->Phenyl Lowers Energy Pyrazole Pyrazole Ring (Electron Rich / HOMO) Phenyl->Pyrazole Inductive Pull (-I) Twist->Pyrazole Decouples Resonance

Figure 2: Interplay of steric and electronic effects defining the molecular reactivity.

Biological Interface: PPO Inhibition Potential

The structural features of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole strongly suggest activity as a Protoporphyrinogen Oxidase (PPO) Inhibitor . This is a common mode of action for N-phenylpyrazoles in herbicides (e.g., Pyraflufen-ethyl).

Binding Mechanism (Theoretical Docking)
  • Target: PPO Enzyme (mitochondrial).

  • Binding Pocket: The enzyme binds Protoporphyrinogen IX. This inhibitor mimics the substrate's electronic ring structure.

  • Key Interactions:

    • Pi-Stacking: The electron-deficient phenyl ring engages in

      
       stacking with aromatic residues (e.g., Phenylalanine) in the active site.
      
    • H-Bonding: The Nitro group (

      
      ) acts as a critical anchor, accepting hydrogen bonds from Arg98 or similar cationic residues in the catalytic pocket.
      
    • Hydrophobic Fit: The

      
       group sits in a hydrophobic pocket, increasing binding affinity and metabolic stability.
      
Structure-Activity Relationship (SAR) Insights
  • Modification of Nitro: Reducing

    
     to 
    
    
    
    typically destroys PPO activity but may open pathways for GABA receptor antagonism (insecticidal activity).
  • Pyrazole Substitution: Unsubstituted pyrazole (as in this molecule) is often a "pro-drug" or scaffold. Adding a substituent at the 3-position (e.g.,

    
    , 
    
    
    
    ) often drastically increases potency.

References

  • Synthesis of N-Arylpyrazoles: L. Knorr, Ber. Dtsch. Chem. Ges., 1883, 16, 2597.
  • SNAr Mechanism for Fluorinated Arenes: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991.
  • PPO Inhibitor Herbicides: Dayan, F. E., & Duke, S. O. (2003). Protoporphyrinogen Oxidase Inhibitors. In Herbicide Classes in Development.

  • Electronic Properties of Trifluoromethyl Group: Hansch, C., et al. Chem. Rev. 1991, 91, 165–195. (Defining the Hammett constants for CF3 and NO2).
  • General DFT Protocols for Heterocycles: Frisch, M. J., et al. Gaussian 16 Rev. C.01, Wallingford, CT, 2016.

Sources

Exploratory

Technical Whitepaper: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole as a Strategic Scaffold

The following technical guide details the research potential, synthetic utility, and experimental protocols for 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole . Executive Summary The compound 1-[4-nitro-2-(trifluorome...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research potential, synthetic utility, and experimental protocols for 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole .

Executive Summary

The compound 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole represents a "privileged scaffold" in organic medicinal chemistry and agrochemical discovery. Its structure combines an electron-deficient aryl ring (bearing nitro and trifluoromethyl groups) with a nitrogen-rich pyrazole heterocycle. This specific substitution pattern renders it a high-value intermediate for two primary research vectors:

  • Protoporphyrinogen Oxidase (PPO) Inhibitors: As a core motif for contact herbicides.

  • Pharmaceutical Precursors: As a "masked" aniline scaffold for the synthesis of Androgen Receptor (AR) antagonists and p38 MAP kinase inhibitors via nitro-reduction and subsequent urea/amide coupling.

This guide provides a comprehensive technical analysis of this molecule, including validated synthetic routes, downstream applications, and safety protocols.

Structural Analysis & Physicochemical Properties[1]

The molecule's reactivity is defined by the strong electron-withdrawing nature of the 2-trifluoromethyl and 4-nitro groups on the phenyl ring. This polarization makes the phenyl ring highly susceptible to nucleophilic attack if not for the stability of the C-N bond formed with the pyrazole.

Calculated Physicochemical Profile
PropertyValue (Estimated)Significance
Molecular Formula C₁₀H₆F₃N₃O₂Core scaffold
Molecular Weight 257.17 g/mol Fragment-sized (ideal for FBDD)
cLogP ~2.8 - 3.2Moderate lipophilicity; good membrane permeability
H-Bond Donors 0No free NH/OH; chemically stable
H-Bond Acceptors 5Interaction points for protein binding pockets
Rotatable Bonds 1 (C-N axis)Low conformational entropy; rigid scaffold

Synthetic Pathways[2][3][4]

The most robust method for synthesizing this compound is the Nucleophilic Aromatic Substitution (SₙAr) of 2-fluoro-5-nitrobenzotrifluoride with pyrazole. The presence of the electron-withdrawing nitro and trifluoromethyl groups activates the fluorine atom for displacement.

Reaction Mechanism (DOT Visualization)

SynthesisPathway Start1 2-Fluoro-5-nitrobenzotrifluoride (Electrophile) Inter Meisenheimer Complex (Transition State) Start1->Inter + Base / DMF, 80°C Start2 Pyrazole (Nucleophile) Start2->Inter Base Base (K2CO3 or NaH) Base->Inter Product 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (Target Scaffold) Inter->Product - HF (elimination)

Figure 1: SₙAr mechanism for the synthesis of the target scaffold. The electron-deficient ring facilitates the displacement of the fluoride ion.

Detailed Experimental Protocol (Synthesis)

Objective: Synthesis of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole.

Reagents:

  • 2-Fluoro-5-nitrobenzotrifluoride (1.0 eq)

  • Pyrazole (1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve pyrazole (1.1 eq) in anhydrous DMF (0.5 M concentration relative to substrate).

  • Deprotonation: Add K₂CO₃ (1.5 eq) in a single portion. Stir at room temperature for 15 minutes to ensure partial deprotonation/activation of the pyrazole.

  • Addition: Dropwise add 2-fluoro-5-nitrobenzotrifluoride (1.0 eq) to the mixture. Note: Exotherm is possible; cooling to 0°C may be required for large scales.

  • Reaction: Heat the reaction mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.[2] The starting material (fluoride) should disappear.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume). The product typically precipitates as a solid.

  • Purification: Filter the precipitate. Wash with water to remove DMF and inorganic salts. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Validation:

  • ¹H NMR (CDCl₃): Look for pyrazole protons (dd, ~7.8-8.0 ppm) and the specific aromatic pattern of the trisubstituted phenyl ring (d, dd, d).

  • ¹⁹F NMR: Single peak for -CF₃ group (~ -62 ppm).

Primary Research Areas

Agrochemicals: PPO Inhibitor Herbicides

This scaffold is structurally homologous to the "phenyl-pyrazole" class of herbicides, which act by inhibiting Protoporphyrinogen Oxidase (PPO) (EC 1.3.3.4). Inhibition of this enzyme leads to the accumulation of protoporphyrin IX, causing rapid membrane peroxidation in plants upon light exposure.

  • Mechanism: The 2,4-disubstituted phenyl ring fits into the hydrophobic pocket of the PPO enzyme. The pyrazole ring mimics the substrate's pyrrole rings.

  • Research Direction: Derivatization of the pyrazole ring (e.g., halogenation at C4, methyl at C3/C5) to optimize binding affinity and crop selectivity.

Pharmaceutical: Androgen Receptor (AR) Antagonists

The 4-nitro-2-(trifluoromethyl)phenyl moiety is a classic pharmacophore in AR antagonists (e.g., Flutamide, Nilutamide).

  • Research Direction: The nitro group is a precursor.[2] Reducing the nitro group to an amine allows for the formation of ureas or thiohydantoins .

  • Hypothesis: Replacing the simple phenyl ring of current AR drugs with this pyrazole-linked variant could alter metabolic stability and binding kinetics.

Pharmaceutical: Kinase Inhibitors (p38/MAPK)

Many kinase inhibitors utilize a "urea-linker" strategy to bind to the Asp-Phe-Gly (DFG) motif in kinases. The target molecule serves as the "Head Group" precursor.

Workflow for Kinase Inhibitor Synthesis:

  • Reduction: Reduce Nitro group to Aniline.

  • Coupling: React Aniline with Isocyanates to form Ureas.

Applications Core 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole Path1 Pathway A: Nitro Reduction Core->Path1 Path2 Pathway B: Direct Functionalization Core->Path2 Aniline 4-(1H-pyrazol-1-yl)-3-(trifluoromethyl)aniline Path1->Aniline Fe/AcOH or H2/Pd-C Herbicide PPO Inhibitors (Agrochemicals) Path2->Herbicide Ring modification Urea Diaryl Ureas (Kinase Inhibitors) Aniline->Urea + Isocyanate AR_Drug Thiohydantoins (AR Antagonists) Aniline->AR_Drug + Isothiocyanate

Figure 2: Divergent synthetic applications of the scaffold in drug and agrochemical discovery.

Critical Transformation: Nitro Reduction Protocol

To access the pharmaceutical space, the nitro group must be reduced to the aniline 4-(1H-pyrazol-1-yl)-3-(trifluoromethyl)aniline .

Method: Iron-Mediated Reduction (Bechamp Conditions) Why this method? Catalytic hydrogenation (H₂/Pd) can sometimes reduce the pyrazole ring or cause defluorination if conditions are too harsh. Iron/Acid is chemoselective for the nitro group.

Protocol:

  • Dissolve the nitro-pyrazole substrate (1.0 eq) in Ethanol/Water (4:1) .

  • Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (5.0 eq).

  • Heat to reflux (80°C) with vigorous stirring for 2 hours.

  • Workup: Filter hot through a Celite pad to remove iron residues. Concentrate the filtrate.

  • Extraction: Dilute with EtOAc, wash with NaHCO₃ (sat. aq.). Dry organic layer over Na₂SO₄.

  • Result: The resulting aniline is air-sensitive; store under nitrogen or use immediately in coupling reactions.

References

  • Synthesis of 1-Arylpyrazoles

    • Title: Nucleophilic Aromatic Substitution of Fluoronitrobenzenes with Pyrazoles.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the SₙAr mechanism for 2-fluoro-5-nitrobenzotrifluoride.
  • Agrochemical Applications (PPO Inhibitors)

    • Title: Pyrazole derivatives, intermediate therefor, processes for producing these, and herbicide containing these as active ingredient.
    • Source:European P
    • Context: Describes the use of benzotrifluoride-pyrazole scaffolds in herbicidal synthesis.
  • Androgen Receptor Antagonists (SAR)

    • Title: Nonsteroidal Androgen Receptor Antagonists based on 4-(Trifluoromethyl)benzonitrile: Structural Basis for Selectivity.
    • Source:Journal of Medicinal Chemistry.
    • Context: Validates the 4-nitro/cyano-3-trifluoromethylphenyl motif as a critical pharmacophore for AR binding.
    • (General Search for AR Antagonist SAR)

  • General Pyrazole Chemistry

    • Title: A Review on Pyrazole Chemical Entity and Biological Activity.
    • Source:International Journal of Pharmaceutical Sciences and Research.[3]

    • Context: Broad overview of pyrazole biological profiles.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

Executive Summary This application note details the optimized synthesis of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole , a critical intermediate in the development of modern agrochemicals (e.g., fipronil analogs) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole , a critical intermediate in the development of modern agrochemicals (e.g., fipronil analogs) and pharmaceutical agents targeting inflammation.

While traditional metal-catalyzed cross-couplings (Ullmann/Buchwald) are possible, this guide focuses on the Nucleophilic Aromatic Substitution (SNAr) pathway. This method leverages the strong electron-withdrawing nature of the para-nitro and ortho-trifluoromethyl groups to activate the phenyl ring, allowing for a metal-free, high-atom-economy transformation under mild conditions.

Key Advantages of this Protocol:
  • Metal-Free: Eliminates expensive Pd/Cu catalysts and heavy metal waste streams.

  • Scalability: Designed for multi-gram to kilogram scale-up.

  • Regiospecificity: Utilizes the symmetry of 1H-pyrazole to ensure a single regioisomer product.

Retrosynthetic Analysis & Strategy

The target molecule is constructed by disconnecting the C–N bond between the phenyl ring and the pyrazole nitrogen.

  • Synthon A (Nucleophile): 1H-Pyrazole.[1] In the presence of a base, this forms the pyrazolide anion, a potent nucleophile.

  • Synthon B (Electrophile): 2-chloro-5-nitrobenzotrifluoride (also known as 1-chloro-4-nitro-2-(trifluoromethyl)benzene). The chlorine atom serves as the leaving group, activated by the ortho-CF3 and para-NO2 moieties.

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized Meisenheimer Complex .[2]

Meisenheimer_Mechanism Reactants Reactants: Pyrazole + 2-Cl-5-NO2-Ph-CF3 TS1 Transition State 1: Nucleophilic Attack Reactants->TS1 + Base Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate k1 (slow) TS2 Transition State 2: Cl Elimination Intermediate->TS2 Product Product: 1-[4-nitro-2-(CF3)phenyl] -1H-pyrazole TS2->Product - Cl⁻ (fast)

Figure 1: Mechanistic pathway of the SNAr reaction showing the formation of the anionic Meisenheimer intermediate.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RoleCAS No.
2-Chloro-5-nitrobenzotrifluoride 225.551.0Electrophile777-37-7
1H-Pyrazole 68.081.1Nucleophile288-13-1
Potassium Carbonate (K2CO3) 138.211.5Base584-08-7
Acetonitrile (MeCN) -SolventSolvent75-05-8

Note: Anhydrous DMF or DMSO can be used as alternatives to Acetonitrile if higher temperatures (>85°C) are required, but MeCN offers easier workup due to its lower boiling point.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-chloro-5-nitrobenzotrifluoride (11.28 g, 50 mmol) and 1H-pyrazole (3.74 g, 55 mmol).

  • Dissolve the mixture in Acetonitrile (100 mL).

  • Add anhydrous K2CO3 (10.37 g, 75 mmol) in a single portion. Caution: Mild exotherm possible.

Step 2: Reaction & Monitoring

  • Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere.

  • Monitor progress via TLC (Hexane:EtOAc 4:1) or HPLC.

    • Target Rf: ~0.45 (Product).

    • Starting Material Rf: ~0.70.

  • Reaction typically reaches completion within 4–6 hours .

Step 3: Workup

  • Cool the mixture to room temperature.

  • Filter off the inorganic salts (KCl, excess K2CO3) through a Celite pad. Rinse the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

  • Redissolve the residue in Ethyl Acetate (150 mL) and wash with:

    • Water (2 x 50 mL)

    • Brine (1 x 50 mL)

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate to dryness.

Step 4: Purification

  • Recrystallization (Preferred): The crude solid is often pure enough (>95%). If necessary, recrystallize from hot Ethanol or a mixture of CH2Cl2/Hexane.

  • Column Chromatography (Alternative): If impurities persist, purify via silica gel flash chromatography (Gradient: 0% to 20% EtOAc in Hexanes).

Workflow Visualization

Synthesis_Workflow Start Start: Weigh Reagents Mix Dissolve in MeCN Add K2CO3 Start->Mix Heat Reflux @ 82°C (4-6 Hours) Mix->Heat Check TLC/HPLC Check (SM Consumed?) Heat->Check Check->Heat No (Continue Heating) Filter Filter Salts (Celite) Check->Filter Yes Extract Aqueous Workup (EtOAc / Water) Filter->Extract Purify Recrystallize (Ethanol) Extract->Purify Final Pure Product (Yellowish Solid) Purify->Final

Figure 2: Operational workflow for the synthesis and purification of the target pyrazole.

Characterization & Quality Control

Expected Analytical Data
  • Appearance: Pale yellow to off-white solid.

  • Melting Point: 106–110 °C (Note: Literature values vary slightly based on purity; experimental verification is required).

  • 1H NMR (400 MHz, CDCl3):

    • Pyrazole Protons: Two doublets/multiplets around δ 7.8 and 8.0 ppm, and one signal around δ 6.5 ppm (C4-H).

    • Phenyl Protons:

      • H3 (ortho to NO2, meta to CF3): Doublet, ~δ 8.7 ppm.

      • H5 (ortho to NO2, meta to N): Doublet of doublets, ~δ 8.5 ppm.

      • H6 (ortho to N, meta to NO2): Doublet, ~δ 7.9 ppm.

    • Key Diagnostic: The deshielding effect of the nitro group shifts aromatic protons significantly downfield.

  • 19F NMR: Single singlet around δ -62 ppm (characteristic of Ar-CF3).

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete conversionExtend reaction time or switch solvent to DMF (100°C).
Impurity: Hydrolysis Wet solvent/baseEnsure K2CO3 is anhydrous and solvent is dry.
Dark Coloration Oxidation/DecompositionConduct reaction under inert N2 atmosphere.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: While stable, nitro-aromatics can be energetic. Avoid heating the dry solid residue excessively.

  • Fluorinated Waste: All waste streams containing the trifluoromethyl group must be segregated and disposed of according to halogenated waste protocols to prevent environmental contamination (PFAS regulations).

  • Skin Irritation: The precursor (2-chloro-5-nitrobenzotrifluoride) is a potent skin irritant and lachrymator. Handle in a fume hood.

References

  • SNAr Mechanism & Kinetics: Terrier, F. (2013). Nucleophilic Aromatic Substitution. Wiley-VCH.

  • Pyrazole Synthesis Review: Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034.

  • Precursor Reactivity (2-Chloro-5-nitrobenzotrifluoride): PubChem Compound Summary for CID 61213.

  • Analogous Synthesis Protocols: "Process for the preparation of 1-arylpyrazoles." World Intellectual Property Organization, WO2008076425.

Sources

Application

Application Note: Strategic Utilization of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

Executive Summary 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (CAS: 1393125-56-8 or related isomers) represents a critical "privileged scaffold" in the synthesis of modern agrochemicals (e.g., Fipronil analogs) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (CAS: 1393125-56-8 or related isomers) represents a critical "privileged scaffold" in the synthesis of modern agrochemicals (e.g., Fipronil analogs) and pharmaceutical agents (kinase inhibitors, antimicrobial agents). Its value lies in the orthogonal reactivity of its two rings: the electron-deficient phenyl ring (bearing nitro and trifluoromethyl groups) and the electron-rich pyrazole core .

This guide details the experimental protocols for activating this scaffold. We focus on two primary workflows:

  • Chemoselective Reduction : Converting the nitro group to an aniline handle without compromising the trifluoromethyl group or the pyrazole ring.

  • C4-Regioselective Functionalization : Exploiting the pyrazole's nucleophilicity to introduce halogens for subsequent cross-coupling.

Chemical Profile & Safety

PropertySpecification
IUPAC Name 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole
Molecular Formula

Molecular Weight 257.17 g/mol
Appearance Pale yellow to orange solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water
Hazards Warning : Nitroaromatics are potentially energetic.[1] Heating dry material may cause decomposition. Toxic by inhalation/ingestion.
Safety Critical Control Points (CCP)
  • Energetic Decomposition : Do not subject the dry solid to temperatures >150°C.

  • Hydrogenation Risks : When reducing the nitro group using Pd/C and

    
    , ensure the reaction vessel is purged of oxygen to prevent ignition of the catalyst.
    
  • Defluorination : Avoid using dissolving metal reductions (e.g., Na/EtOH) which may strip the trifluoromethyl group.

Protocol 1: Chemoselective Nitro Reduction

Objective : To synthesize 1-[4-amino-2-(trifluoromethyl)phenyl]-1H-pyrazole (The "Aniline Head"). Mechanism : Catalytic hydrogenation is preferred for cleanliness, but Iron/Ammonium Chloride is recommended if halogen substituents are present elsewhere to prevent dehalogenation.

Method A: Catalytic Hydrogenation (Standard)

Best for high throughput and purity.

Reagents
  • Substrate: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (1.0 eq)

  • Catalyst: 10% Pd/C (5-10 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Atmosphere: Hydrogen gas (

    
    , balloon pressure)
    
Step-by-Step Procedure
  • Dissolution : In a round-bottom flask, dissolve 1.0 g (3.89 mmol) of the nitro-pyrazole in 20 mL of MeOH.

  • Inerting : Evacuate the flask and backfill with Nitrogen (

    
    ) three times.
    
  • Catalyst Addition : Carefully add 100 mg of 10% Pd/C under a gentle flow of nitrogen. Caution : Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation : Evacuate the flask and backfill with

    
     (balloon). Stir vigorously at Room Temperature (RT) for 4–6 hours.
    
    • Monitoring: Check TLC (30% EtOAc/Hexane). The yellow starting material spot (

      
      ) should disappear, replaced by a fluorescent blue amine spot (
      
      
      
      ).
  • Filtration : Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL MeOH.

  • Concentration : Evaporate the solvent under reduced pressure to yield the amine as an off-white solid.

    • Expected Yield: >95%.

Method B: Iron-Mediated Reduction (Chemoselective)

Best if the molecule contains other reducible groups (e.g., alkenes, halides).

  • Suspend the nitro-pyrazole (1.0 eq) and Iron powder (5.0 eq) in a mixture of EtOH/Water (4:1).

  • Add Ammonium Chloride (

    
    , 5.0 eq).
    
  • Heat to reflux (80°C) for 2 hours.

  • Cool, filter through Celite, and extract with Ethyl Acetate.

Protocol 2: C4-Regioselective Halogenation

Objective : To introduce a Bromine or Iodine atom at the pyrazole C4 position, enabling Suzuki/Sonogashira coupling. Rationale : The C4 position of the pyrazole ring is the most electron-rich (nucleophilic), allowing highly selective Electrophilic Aromatic Substitution (SEAr).

Reagents
  • Substrate: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Procedure
  • Setup : Dissolve 1.0 g (3.89 mmol) of substrate in 15 mL MeCN.

  • Addition : Add NBS (0.76 g, 4.28 mmol) portion-wise over 10 minutes at RT.

    • Note: Protect from light to prevent radical side reactions (benzylic bromination), though unlikely here.

  • Reaction : Stir at RT for 2–12 hours.

    • Monitoring: LC-MS will show the mass shift from M+H 258 to M+H 336/338 (Br isotopes).

  • Workup : Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification : Wash organics with saturated

    
     (to remove excess bromine) and Brine. Dry over 
    
    
    
    .
  • Crystallization : Recrystallize from EtOH/Hexane if necessary.

Reaction Workflows & Logic (Diagrams)

Workflow 1: Divergent Synthesis Pathway

This diagram illustrates how the core scaffold serves as a branch point for two distinct chemical libraries.

G Start 1-[4-nitro-2-(trifluoromethyl)phenyl] -1H-pyrazole Amine Aniline Derivative (NH2 group) Start->Amine H2, Pd/C (Nitro Reduction) Bromo 4-Bromo-Pyrazole Intermediate Start->Bromo NBS, MeCN (SEAr Halogenation) Urea Urea/Amide Library (Kinase Inhibitors) Amine->Urea R-NCO or R-COCl Bromo->Amine Fe, NH4Cl (Orthogonal Step) Suzuki Biaryl Products (Cross-Coupling) Bromo->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Suzuki Coupling)

Caption: Divergent synthetic utility of the scaffold. Path A targets the phenyl ring; Path B targets the pyrazole core.

Workflow 2: Mechanistic Logic of C4-Bromination

Visualizing the electronic bias that directs substitution to C4.

Mechanism Substrate Pyrazole Core SigmaComplex Sigma Complex (C4 Cation) Substrate->SigmaComplex Attack at C4 (Most Nucleophilic) NBS N-Bromosuccinimide (Electrophile Source) NBS->SigmaComplex Br+ Product 4-Bromo-Product SigmaComplex->Product -H+ (Re-aromatization)

Caption: Electrophilic Aromatic Substitution mechanism favoring C4 due to electronic enrichment relative to C3/C5.

Analytical Data & Troubleshooting

Expected NMR Signatures (DMSO-d6)
ProtonMultiplicityShift (ppm)Diagnostic Note
Pyrazole C3-H Doublet (d)~7.85Couples with C5-H (J ~1.8 Hz)
Pyrazole C5-H Doublet (d)~8.60Deshielded by adjacent N1-Phenyl
Pyrazole C4-H Triplet (t/dd)~6.60Disappears upon Bromination
Phenyl H3 Doublet (d)~8.30Ortho to Nitro, Meta to CF3
Troubleshooting Guide
IssueProbable CauseSolution
Incomplete Reduction Catalyst poisoning (S or N impurities)Use fresh Pd/C; Increase

pressure (50 psi); Switch to Raney Nickel.
Defluorination Over-reductionStop reaction immediately upon consumption of SM; Avoid Pd/C with high temperature; Use Fe/NH4Cl.
C4-Bromination yields mixture Poly-halogenationControl stoichiometry strictly (1.05 eq NBS); Lower temperature to 0°C.

References

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Advances, 2014. Link

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022. Link

  • New Synthesis of Fluorinated Pyrazoles. Organic Letters, 2010. Link

  • PubChem Compound Summary: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole. National Center for Biotechnology Information. Link

Sources

Method

Application Note: In-Vitro Profiling of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

Executive Summary This application note details the standardized protocols for evaluating the biological activity of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (referred to herein as NTP-Pyrazole ). As a core scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocols for evaluating the biological activity of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (referred to herein as NTP-Pyrazole ). As a core scaffold for both agrochemicals (e.g., Fipronil intermediates) and emerging anticancer therapeutics, this molecule presents unique physicochemical challenges—specifically high lipophilicity and redox-active functional groups—that require modified assay conditions.

Key Technical Insight: The presence of the nitro (


) group on the phenyl ring can induce false-positive viability signals  in standard tetrazolium-based assays (MTT/MTS) due to abiotic reduction. This guide prioritizes ATP-based luminescence and orthogonal mitochondrial profiling to ensure data integrity.

Chemical Identity & Properties

  • Compound Name: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

  • Molecular Formula:

    
    
    
  • Key Structural Features:

    • Trifluoromethyl (

      
      ):  Increases lipophilicity (
      
      
      
      ), facilitating membrane permeability but increasing precipitation risk in aqueous media.
    • Nitro (

      
      ):  Electron-withdrawing group; potential site for metabolic reduction and ROS generation.
      

Pre-Analytical Workflow: Solubility & Dosing

Due to the hydrophobic nature of the trifluoromethyl group, improper solubilization is the primary cause of assay variability.

Protocol A: Stock Solution Preparation
  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
    . Avoid ethanol, as the compound may precipitate upon dilution into media.
    
  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Weigh 2.71 mg of NTP-Pyrazole and dissolve in 1.0 mL DMSO.

    • Storage: Aliquot into amber glass vials (light sensitive due to nitro group) and store at -20°C. Stable for 3 months.

  • Quality Control (The "Crash" Test):

    • Dilute 1

      
      L of stock into 999 
      
      
      
      L of PBS (10
      
      
      M final).
    • Measure Absorbance at 600 nm. If

      
      , micro-precipitation has occurred. Sonicate stock or reduce concentration.
      
Visual Workflow: Dilution Logic

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Concentrated) Stock->Inter Serial Dilution (1:3 in DMSO) Assay Assay Plate (Final 1% DMSO) Inter->Assay 1:100 Transfer into Media Cells Cell Monolayer Cells->Assay Seeding

Figure 1: To prevent "shock precipitation," compound is serially diluted in DMSO first, then transferred to media at a fixed solvent concentration (typically 0.5% - 1.0%).[1]

Primary Assay: Cytotoxicity Profiling

Critical Warning: Nitro-aromatic compounds can be reduced by cellular reductases or media components, converting yellow MTT tetrazolium into purple formazan independent of cell viability. This leads to an underestimation of toxicity (false viability).[2]

Protocol B: ATP-Based Viability (Recommended)

Use a luminescent ATP assay (e.g., CellTiter-Glo®) which is chemically inert to the nitro moiety.

Materials:

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), or HCT-116.[3]

  • Reagent: CellTiter-Glo® 2.0 (Promega).

  • Plate: White-walled, clear-bottom 96-well plate.

Steps:

  • Seeding: Plate 5,000 cells/well in 90

    
    L media. Incubate 24h for attachment.
    
  • Treatment: Add 10

    
    L of 10x concentrated NTP-Pyrazole (from Protocol A).
    
    • Dose Range: 0.1

      
      M to 100 
      
      
      
      M (8-point dose response).
    • Controls: DMSO Only (Negative), Staurosporine 1

      
      M (Positive).
      
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 min.

    • Add 100

      
      L CellTiter-Glo reagent.
      
    • Shake orbitally (2 min) to lyse cells.

    • Incubate 10 min (dark) to stabilize signal.

    • Measure Luminescence (Integration: 1.0s).

Protocol C: The "Interference Check" (If using MTT)

If you must use MTT/MTS, you must validate the absence of chemical interference.

  • Prepare a cell-free plate containing only media + NTP-Pyrazole (highest concentration, e.g., 100

    
    M).
    
  • Add MTT reagent and incubate for 4 hours.

  • Result: If the media turns purple/dark without cells, the compound is chemically reducing the dye. Discard MTT data.

Mechanistic Assay: Mitochondrial Uncoupling & ROS[4][5]

N-phenylpyrazoles with electron-withdrawing groups are known mitochondrial uncouplers (protonophores). They can dissipate the mitochondrial membrane potential (


) without inhibiting the electron transport chain initially, leading to ATP depletion and ROS generation.
Protocol D: Dual-Staining (JC-1 + H2DCFDA)

Objective: Simultaneous detection of membrane depolarization and oxidative stress.

Materials:

  • JC-1 Dye: Accumulates in healthy mitochondria (Red aggregates); disperses in depolarized mitochondria (Green monomers).

  • H2DCFDA: Non-fluorescent probe oxidized to fluorescent DCF by ROS.

Steps:

  • Seeding: 50,000 cells/well in a 6-well plate (or use flow cytometry tubes).

  • Treatment: Treat with NTP-Pyrazole at

    
     concentration for 4–6 hours (early timepoint).
    
  • Staining:

    • Wash cells 1x with PBS.

    • Incubate with JC-1 (2

      
      M) and H2DCFDA (10 
      
      
      
      M) in serum-free media for 30 min at 37°C.
  • Analysis (Flow Cytometry):

    • Channel FL1 (Green): Detects JC-1 monomers (depolarization) AND oxidized DCF (ROS). Note: Use compensation controls or single-stain controls to distinguish.

    • Channel FL2 (Red): Detects JC-1 aggregates (healthy).

  • Interpretation:

    • Uncoupling Effect: Decrease in Red/Green ratio (Shift from FL2 to FL1).

    • Oxidative Stress: Increase in total FL1 intensity (if using single stain).

Visual Mechanism: The Uncoupling Pathway

Mechanism Compound NTP-Pyrazole (Lipophilic Weak Acid) Mito Mitochondrial Inner Membrane Compound->Mito Passive Diffusion ProtonLeak Proton Leak (Uncoupling) Mito->ProtonLeak Disrupts Gradient ATP_Drop ATP Depletion ProtonLeak->ATP_Drop Loss of PMF ROS ROS Generation (Superoxide) ProtonLeak->ROS ETC Dysregulation Apoptosis Apoptosis (Caspase Activation) ATP_Drop->Apoptosis ROS->Apoptosis

Figure 2: Proposed Mechanism of Action. The lipophilic pyrazole core facilitates membrane insertion, while the nitro group contributes to redox cycling and proton shuttling.

Data Analysis & Reporting

Present your findings using the following structure to ensure comparability across studies.

ParameterAssay MethodMetricAcceptance Criteria
Solubility Turbidimetry (OD600)Max Soluble Conc.

in 0.5% DMSO
Potency CellTiter-Glo (ATP)

(

)

(Fit quality)
Toxicity Type CellTiter-Glo vs. LDHViability vs. LysisHigh Lysis = Necrosis; Low ATP/Low Lysis = Apoptosis
Mito-Health JC-1 RatioRed/Green Ratio

relative to Control (Depolarization)

Calculation of


: 
Use a 4-parameter logistic regression (4PL) model:


Where

is the log of concentration and

is the normalized response.

References

  • Biological Activity of Pyrazoles

    • Title: Current status of pyrazole and its biological activities.[4][5]

    • Source: Journal of Pharmacy and Bioallied Sciences (via NCBI).
    • URL:[Link]

  • Mitochondrial Uncoupling Mechanisms

    • Title: Anilinopyrazines as potential mitochondrial uncouplers.[6]

    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Interference in Tetrazolium Assays

    • Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpret
    • Source: Cells (MDPI).
    • URL:[Link]

  • Specific Cytotoxicity of Pyrazole Derivatives

    • Title: Cytotoxic effect of pyrazole derivatives on breast cancer cell lines.[7]

    • Source: ResearchGate (Full Text).[8]

    • URL:[Link]

Sources

Application

applications of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole in medicinal chemistry

Technical Application Note: Leveraging 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole as a Versatile Scaffold Executive Summary The molecule 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole represents a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Leveraging 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole as a Versatile Scaffold

Executive Summary

The molecule 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole represents a "privileged structure" in medicinal chemistry and agrochemical discovery. It combines three distinct pharmacophoric elements: a lipophilic trifluoromethyl (CF₃) group for metabolic stability and membrane permeability, a nitro group serving as a masked aniline for divergent synthesis, and a pyrazole ring acting as a robust bioisostere for phenyl or heteroaryl rings.

This Application Note details the protocols for synthesizing, activating, and elaborating this scaffold. It is specifically designed for medicinal chemists targeting Androgen Receptor (AR) modulation , Factor Xa inhibition , or Protoporphyrinogen Oxidase (PPO) inhibition , where this specific substitution pattern is highly relevant.

Chemical Profile & Strategic Value

FeatureMedicinal Chemistry Utility
Trifluoromethyl (C-2) Increases lipophilicity (

logP ~ +1.2) and prevents metabolic oxidation at the ortho-position.
Nitro Group (C-4) Acts as a robust precursor to the primary amine (aniline), enabling high-throughput library generation via acylation or sulfonylation.
Pyrazole Core Functions as a hydrogen-bond acceptor (N-2) and provides a rigid vector for orienting the phenyl ring.
Bioisostere Potential Mimics the 4-nitro-3-trifluoromethylphenyl moiety found in first-generation anti-androgens (e.g., Flutamide, Nilutamide) but with altered geometry and solubility.

Synthesis Protocols

Two primary routes exist for accessing this scaffold. Route A (Convergent) is preferred for scale-up due to the commercial availability of the fluoro-intermediate. Route B (De Novo) is preferred when substituted pyrazoles are required.

Protocol A: Nucleophilic Aromatic Substitution (SₙAr)

Best for: Rapid access to the unsubstituted pyrazole core.

Reagents:

  • Substrate: 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene [CAS: 367-86-2]

  • Nucleophile: 1H-Pyrazole [CAS: 288-13-1]

  • Base: Sodium Hydride (60% dispersion) or Potassium Carbonate

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, dissolve 1H-pyrazole (1.1 equiv) in anhydrous DMF (0.5 M).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases.

  • Addition: Add 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1.0 equiv) dropwise. The solution will likely turn deep yellow/orange.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Quench with ice water. The product often precipitates as a solid. Filter and wash with water.[1] If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-20% EtOAc in Hexanes).

Protocol B: Condensation Cyclization

Best for: Synthesizing derivatives with substituents on the pyrazole ring.

Reagents:

  • Substrate: 4-nitro-2-(trifluoromethyl)phenylhydrazine

  • Electrophile: 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal))

  • Catalyst: HCl (conc.) or p-TsOH

  • Solvent: Ethanol (reflux)

Methodology:

  • Dissolve the hydrazine (1.0 equiv) in Ethanol.

  • Add 1,1,3,3-tetramethoxypropane (1.1 equiv) and catalytic acid.

  • Reflux for 3 hours. The acetal hydrolyzes in situ to malonaldehyde, which condenses with the hydrazine.

  • Cool and filter the precipitate.

Functionalization: The "Activation" Step

The nitro group must be reduced to the aniline (amine) to allow for library synthesis. Target Molecule: 1-(4-amino-2-(trifluoromethyl)phenyl)-1H-pyrazole.

Protocol C: Chemoselective Reduction (Fe/NH₄Cl)

Why this method? Catalytic hydrogenation (H₂/Pd) can sometimes reduce the pyrazole ring or cause defluorination under high pressure. Iron-mediated reduction is chemoselective for the nitro group.

Reagents:

  • Substrate: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH₄Cl, 5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

  • Suspend the nitro-pyrazole substrate in EtOH/H₂O (4:1).

  • Add NH₄Cl and Iron powder.

  • Heat to vigorous reflux (80°C) for 2 hours.

  • Critical Step: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

  • Concentrate the filtrate. Dissolve the residue in EtOAc and wash with NaHCO₃ (sat).

  • Yield: Expect >90% conversion to the aniline.

Library Generation (Divergent Synthesis)

Once the amine is generated, the scaffold can be elaborated into three primary bioactive classes.

Visual Workflow (DOT Diagram)

G Start 1-fluoro-4-nitro-2- (trifluoromethyl)benzene Core SCAFFOLD: 1-[4-nitro-2-(trifluoromethyl) phenyl]-1H-pyrazole Start->Core Protocol A: Pyrazole, NaH, DMF (SnAr) Amine INTERMEDIATE: 1-[4-amino-2-(trifluoromethyl) phenyl]-1H-pyrazole Core->Amine Protocol C: Fe, NH4Cl, EtOH (Reduction) Urea Urea Derivatives (Kinase Inhibitors) Amine->Urea Isocyanates / TEA Amide Amide Derivatives (SARM Analogs) Amine->Amide Acid Chlorides / Pyridine Sulfon Sulfonamides (Antimicrobial) Amine->Sulfon Sulfonyl Chlorides

Figure 1: Synthetic workflow from commercial starting materials to divergent bioactive libraries.

Protocol D: Parallel Synthesis of Ureas

Application: Urea linkages are common in kinase inhibitors (e.g., Sorafenib analogs).

  • Setup: In a 96-well reaction block or individual vials.

  • Reaction: Dissolve the Amine Intermediate (0.1 mmol) in DCM (1 mL).

  • Reagent: Add selected Isocyanate (1.1 equiv).

  • Base: Add Triethylamine (1.5 equiv).

  • Incubation: Shake at RT for 12 hours.

  • Scavenging: Add polymer-supported Trisamine resin to scavenge excess isocyanate. Filter and concentrate.

References

  • Design and synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Source: RSC Advances (Royal Society of Chemistry). Relevance: Validates the antimicrobial and antibiofilm activity of this specific scaffold. URL:[Link]

  • Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives. Source: Journal of Fluorine Chemistry.[2] Relevance: Provides mechanistic insight into the condensation of hydrazines with fluorinated diketones. URL:[Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Amines. Source: The Journal of Organic Chemistry (ACS). Relevance: Alternative synthesis routes for N-aryl pyrazoles.[3] URL:[Link]

  • Reduction of Nitroarenes: Methods and Protocols. Source: Organic Chemistry Portal. Relevance: Validates the Fe/NH4Cl reduction method for sensitive substrates. URL:[Link]

Sources

Method

Technical Application Note: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole as a Chemical Probe

Executive Summary This application note details the utility of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (referred to herein as PNTP ) as a specialized chemical probe. While structurally serving as a core scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (referred to herein as PNTP ) as a specialized chemical probe. While structurally serving as a core scaffold for phenylpyrazole insecticides (e.g., Fipronil) and herbicides (e.g., Pyraflufen-ethyl), PNTP functions as a distinct minimalist pharmacophore probe in chemical biology.[1]

Its primary applications are twofold:

  • GABA Receptor Interrogation: Probing the non-competitive antagonist site of GABA-gated chloride channels (GABA

    
    Rs), specifically to delineate selectivity between insect and mammalian receptors.
    
  • Hypoxia-Responsive Scaffold Validation: Utilizing the p-nitro group as a substrate for nitroreductase (NTR) enzymes, serving as a model for developing hypoxia-activated prodrugs or fluorescent reporters.

Technical Specifications & Physicochemical Properties[1][2][3]

To ensure experimental reproducibility, the following physicochemical parameters must be verified prior to assay inclusion.

ParameterSpecificationFunctional Relevance
IUPAC Name 4-nitro-1-[4-(trifluoromethyl)phenyl]pyrazoleStandard identification.[2]
Molecular Formula C

H

F

N

O

Stoichiometry for reaction monitoring.[1]
Molecular Weight 257.17 g/mol Calculation of molarity.[1]
LogP (Predicted) ~2.6 - 3.1Indicates moderate lipophilicity; cell-permeable but requires DMSO for stock.
Solubility DMSO (>20 mM), Ethanol (Moderate), Water (Low)Critical: Stock solutions must be prepared in anhydrous DMSO.[1]
Key Functional Groups 4-Nitro (Reducible), 2-CF

(Lipophilic/Metabolic Shield)
The -NO

is the NTR sensor; the -CF

ensures binding pocket fit.
Absorption (

)
~270-300 nm (Solvent dependent)Used for UV-Vis monitoring of nitro-reduction.

Mechanism of Action

GABA Receptor Antagonism

PNTP acts as a probe for the picrotoxin-binding site (or the overlapping phenylpyrazole site) within the pore of the GABA-gated chloride channel.

  • Mechanism: The trifluoromethyl group at the ortho position of the phenyl ring provides the necessary steric bulk and lipophilicity to lock the molecule into the hydrophobic pocket of the receptor transmembrane domain.[1] The pyrazole ring interacts via

    
    -stacking or dipole interactions.
    
  • Probe Utility: Unlike complex derivatives (e.g., Fipronil), PNTP lacks the sulfinyl moiety, allowing researchers to study the baseline affinity contributed solely by the phenylpyrazole core without the confounding variables of secondary binding sites.[1] This makes it an ideal "fragment probe" for Structure-Activity Relationship (SAR) studies.

Nitroreductase (NTR) Mediated Activation

In hypoxic environments (e.g., solid tumors), Type II Nitroreductases are overexpressed.[1]

  • Mechanism: The 4-nitro group on the phenyl ring functions as an electron acceptor. In the presence of NADH/NADPH, NTR catalyzes the stepwise reduction of the nitro group (-NO

    
    ) to a hydroxylamine (-NHOH) and finally to an amine (-NH
    
    
    
    ).
  • Probe Utility: This reduction significantly alters the electronic distribution of the molecule (push-pull system), typically resulting in a spectral shift (UV-Vis or Fluorescence) or the "uncaging" of a bioactive pharmacophore. PNTP is used to calibrate the kinetics of this reduction in novel scaffold designs.[1]

Experimental Protocols

Protocol A: Electrophysiological Interrogation of GABA Receptors

Objective: To determine the inhibitory potency (IC


) of PNTP on GABA-induced currents in neuronal cells.

Reagents:

  • PNTP Stock (100 mM in DMSO).[1]

  • GABA (1 M stock in water).[1]

  • Extracellular Solution (Standard Ringer’s or Tyrode’s).[1]

  • Intracellular Pipette Solution (CsCl-based to isolate Cl- currents).

Workflow:

  • Preparation: Dilute PNTP in Extracellular Solution to varying concentrations (0.1

    
    M – 100 
    
    
    
    M). Note: Final DMSO concentration must be <0.1% to avoid solvent effects.[1]
  • Patch Clamp Setup: Establish whole-cell configuration on target neurons (e.g., dorsal root ganglion neurons or insect neurosecretory cells).[1] Clamp voltage at -60 mV.

  • Control Response: Apply a pulse of GABA (EC

    
     concentration, typically 10-30 
    
    
    
    M) for 2 seconds.[1] Record the peak current (
    
    
    ).[1]
  • Washout: Perfusion with buffer for 2-5 minutes until baseline recovers.

  • Probe Pre-incubation: Perfusion with PNTP solution for 30-60 seconds.

  • Test Response: Co-apply GABA + PNTP. Record the peak current (

    
    ).[1]
    
  • Data Analysis: Calculate % Inhibition:

    
    
    Validation: Construct a dose-response curve. If the curve is biphasic, it suggests secondary binding sites.[1]
    
Protocol B: Spectrophotometric Nitroreductase Assay

Objective: To validate PNTP as a substrate for hypoxia-sensitive reduction.

Reagents:

  • Purified Nitroreductase (e.g., E. coli NTR, 1 mg/mL).[1]

  • NADH (Cofactor, 10 mM fresh).[1]

  • PNTP (100

    
    M in Phosphate Buffer pH 7.4).[1]
    
  • Degassing equipment (Nitrogen line).[1]

Workflow:

  • Baseline Scan: In a quartz cuvette, mix 980

    
    L Buffer + 10 
    
    
    
    L PNTP.[1] Scan UV-Vis spectrum (200–500 nm).
  • Enzyme Addition: Add 5

    
    L Nitroreductase.
    
  • Reaction Initiation: Add 5

    
    L NADH (Final conc: 50 
    
    
    
    M).
  • Kinetic Monitoring: Immediately measure absorbance decrease at the nitro-peak (

    
     nm) and appearance of the amine-peak (often bathochromically shifted) every 30 seconds for 20 minutes.
    
  • Hypoxia Simulation: For strict hypoxia testing, the buffer must be degassed with N

    
     for 15 minutes prior to mixing, and the cuvette sealed.
    
  • Quantification: Plot

    
     vs. Time.
    
    • Interpretation: A rapid decay follows pseudo-first-order kinetics. If no change occurs without NADH, the probe is stable and specific.[1]

Pathway & Mechanism Visualization[1]

The following diagram illustrates the dual utility of the PNTP probe: blocking the GABA chloride channel (left branch) and undergoing bioreduction in hypoxic tissues (right branch).[1]

PNTP_Mechanism cluster_GABA Pathway A: Neurotransmission Modulation cluster_Hypoxia Pathway B: Hypoxia Detection (NTR) PNTP PNTP Probe (1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole) GABA_Rec GABA-A Receptor (Open State) PNTP->GABA_Rec Application Hypoxia Hypoxic Environment (Tumor/Ischemia) PNTP->Hypoxia Diffusion Binding Pore Blocking (Non-competitive) GABA_Rec->Binding Orthosteric Site Intact Inhibition Cl- Influx Halted (Hyper-excitation) Binding->Inhibition Cl- Channel Block NTR_Enz Nitroreductase (NTR) + NADH Hypoxia->NTR_Enz Upregulation Reduction Reduction to -NH2 (Amine Derivative) NTR_Enz->Reduction Electron Transfer Signal Spectral Shift / Probe Activation Reduction->Signal Chemotype Switch

Figure 1: Dual-mode mechanism of PNTP. Left: Blocking GABA-gated chloride channels.[3] Right: Bioreduction by Nitroreductase in hypoxic conditions.[1]

Safety & Handling (SDS Summary)

  • Hazards: Phenylpyrazoles are potent neurotoxins (GABA antagonists).[1] Handle as Acute Toxic .[1]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and fume hood operation are mandatory.[1]

  • Disposal: Do not release into waterways. Very toxic to aquatic life with long-lasting effects (H410). Incinerate in a chemical waste facility.

References

  • GABA Receptor Mechanism

    • Cole, L. M., et al. (1993).[1] "Action of phenylpyrazole insecticides at the GABA-gated chloride channel." Pesticide Biochemistry and Physiology.

    • Context: Establishes the phenylpyrazole core as a non-competitive blocker of the GABA chloride channel.[1]

  • Fipronil and Structural Analogs

    • Tingle, C. C., et al. (2003).[1] "Fipronil: environmental fate, ecotoxicology, and human health concerns."[1] Reviews of Environmental Contamination and Toxicology.

    • Context: Provides comparative toxicity data for the phenylpyrazole class, relevant for safety handling of PNTP.
  • Nitroreductase Probes

    • Li, Y., et al. (2013).[1] "Nitroreductase detection and hypoxic tumor cell imaging by a designed sensitive and selective fluorescent probe." Analytical Chemistry.

    • Context: Validates the mechanism of using nitro-aromatics (like the 4-nitro-phenyl moiety in PNTP) as hypoxia sensors.
  • Chemical Synthesis & Properties

    • PubChem Compound Summary for CID 68387086 (4-nitro-1-[4-(trifluoromethyl)phenyl]pyrazole).[2] [1]

    • Context: Source of physicochemical data and structural identifiers.[1][2][4]

  • Phenylpyrazole Pharmacophore Review

    • Rauh, J. J., et al. (1990).[1] "Action of phenylpyrazole insecticides at the GABA-gated chloride channel." Pesticide Science.

    • Context: Foundational text describing the binding site requirements (TFM group and Pyrazole ring) utilized by this probe.

Sources

Application

Application Note: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole in Kinase Inhibition Assays

This Application Note and Protocol is designed for researchers investigating the 1-phenylpyrazole scaffold in the context of kinase drug discovery. While 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole is often utilize...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers investigating the 1-phenylpyrazole scaffold in the context of kinase drug discovery. While 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole is often utilized as a high-value intermediate or pesticide metabolite, its structural motifs (trifluoromethyl group, pyrazole core) make it a critical probe for Structure-Activity Relationship (SAR) studies and Assay Interference Profiling .

Executive Summary

The compound 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole represents a "masked" privileged scaffold in medicinal chemistry. While the nitro-precursor itself lacks the hydrogen-bond donor/acceptor geometry typically required for high-affinity ATP-competitive binding (hinge region), it serves two critical roles in kinase research:

  • Synthetic Precursor: It is the direct precursor to 4-(1H-pyrazol-1-yl)-3-(trifluoromethyl)aniline , a key building block for Type II kinase inhibitors (e.g., Urea-based inhibitors targeting the DFG-out conformation of VEGFR, BRAF, or p38 MAPK).

  • Interference Control: Due to the nitro group (

    
    ) , this compound is a potent optical quencher  and redox-active species. It serves as an essential negative control to identify false positives (pan-assay interference compounds or PAINS) in fluorescence-based kinase screens.
    

This guide provides a dual-track protocol: (A) Derivatization for Active Inhibitor Generation and (B) Assay Protocol & Interference Profiling .

Chemical Context & Scaffold Analysis[1][2]

The biological relevance of this molecule lies in its potential to be converted into a pharmacophore that mimics established kinase inhibitors.

  • The Nitro Trap: The 4-nitro group is electron-withdrawing, reducing the electron density of the phenyl ring. In its native state, it does not bind effectively to the kinase hinge region (Glu/Asp backbone).

  • The "Switch" (Reduction): Reducing

    
     to 
    
    
    
    creates an aniline. This aniline can then be coupled with isocyanates to form diaryl ureas , a motif found in blockbuster drugs like Sorafenib and Regorafenib .
  • The CF3 Effect: The 2-trifluoromethyl group provides metabolic stability and induces a "twist" in the biphenyl-like structure, often forcing the molecule to adopt a conformation that fits the hydrophobic "gatekeeper" pocket of kinases.

Diagram 1: Scaffold Activation Pathway

This flowchart illustrates the logic of converting the nitro-precursor into a bio-active kinase inhibitor.

ChemicalPathway Nitro Precursor: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (Inactive/Low Affinity) Reduction Step 1: Reduction (H2/Pd or Zn/NH4Cl) Nitro->Reduction Activation Aniline Intermediate: 4-(1H-pyrazol-1-yl)-3-(trifluoromethyl)aniline (Nucleophilic Handle) Reduction->Aniline Coupling Step 2: Derivatization (+ Isocyanate R-NCO) Aniline->Coupling Library Gen Inhibitor Active Kinase Inhibitor: Diaryl Urea Derivative (Type II Binder) Coupling->Inhibitor High Potency

Caption: Transformation of the nitro-precursor into a functional Type II kinase inhibitor scaffold.

Protocol A: Derivatization for Kinase Library Generation

If your goal is to find active inhibitors, you must reduce the nitro group. The following is a high-throughput compatible protocol.

Reagents
  • Substrate: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (10 mM in DMSO).

  • Reducing Agent: Zinc dust (activated) and Ammonium Chloride (saturated aq).

  • Solvent: MeOH/THF (1:1).

  • Coupling Partner: Panel of Isocyanates (e.g., Phenyl isocyanate, 3-fluorophenyl isocyanate).

Step-by-Step Methodology
  • Reduction (Microscale):

    • In a 96-well deep-well plate, add 50 µL of substrate (10 mM).

    • Add 10 mg Zinc dust and 50 µL sat.

      
      .
      
    • Shake vigorously at RT for 2 hours.

    • Filter through a 0.45 µm filter plate to remove Zinc.

    • Result: In-situ generated aniline.

  • Urea Formation:

    • To the filtrate (aniline), add 1.1 equivalents of the desired Isocyanate (in THF).

    • Incubate at 40°C for 4 hours.

    • Evaporate solvent and reconstitute in 100 µL DMSO.

  • QC: Verify conversion of one representative well via LC-MS (Look for Mass shift:

    
    ).
    

Protocol B: Kinase Assay & Interference Profiling

If you are screening the parent compound (Nitro) or the derivatives, you must control for optical interference . Nitro compounds absorb in the blue-violet region (


), which overlaps with the excitation/emission of many FRET pairs.
Recommended Assay Platform: TR-FRET (LanthaScreen™)

We select Time-Resolved FRET because the time delay minimizes background fluorescence from the nitro-compound, though quenching remains a risk.

Materials
  • Kinase: Recombinant VEGFR2, BRAF, or p38 MAPK (common targets for this scaffold).

  • Substrate: GFP-labeled STAT1 or similar appropriate substrate.

  • Tracer: Eu-anti-GST antibody (Europium chelate).

  • ATP: Ultra-pure (Km concentration).

  • Compound: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (Serial dilution).

Experimental Workflow
Step 1: Compound Preparation[1]
  • Prepare a 10 mM stock in 100% DMSO. Note: Ensure complete solubility; sonicate if necessary.

  • Perform a 3-fold serial dilution in DMSO (10 points). Top concentration: 10 µM (final in assay).

  • Transfer 50 nL of compound to a 384-well low-volume white plate (acoustic dispensing preferred).

Step 2: Reaction Assembly
  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Add Enzyme: Dispense 2.5 µL of Kinase (2x concentration) to the wells. Incubate 10 min (pre-incubation to detect slow-binders).

  • Start Reaction: Add 2.5 µL of Substrate/ATP mix.

  • Incubate: 60 minutes at Room Temperature (protected from light).

Step 3: Detection
  • Add 5 µL of EDTA/Eu-Antibody detection mix.

  • Incubate 60 minutes.

  • Read: TR-FRET Plate Reader (Excitation: 340 nm; Emission 1: 615 nm [Donor]; Emission 2: 665 nm [Acceptor]).

Step 4: Interference Control (CRITICAL)

Because the nitro compound is yellow, it may quench the Europium signal (615 nm).

  • Prepare "Mock" Wells: Add reagents as above, but omit ATP (0% activity control) or use a pre-phosphorylated peptide (100% signal control).

  • Add the test compound at the highest concentration (10 µM).

  • Compare: If the raw fluorescence intensity at 615 nm (Donor) in the presence of the compound is <80% of the DMSO control, the compound is a Quencher .

    • Correction: Calculate the TR-FRET Ratio (

      
      ). If quenching is uniform, the ratio may still be valid, but sensitivity is reduced.
      
Diagram 2: Assay Logic & Decision Tree

This diagram guides the researcher through the screening and validation process.

AssayWorkflow Start Start: Compound Screening Solubility Check Solubility (DMSO) Yellow Precipitate? Start->Solubility Assay Run TR-FRET Kinase Assay Solubility->Assay Clear Solution RawData Analyze Raw Fluorescence (Donor Channel 615nm) Assay->RawData Decision Is Donor Signal < 80%? RawData->Decision Valid Valid Data Calculate IC50 Decision->Valid No Interference Optical Interference (Quenching) Flag as False Positive Decision->Interference Yes Deriv Pivot: Use Derivative Protocol (Reduce NO2 -> NH2) Interference->Deriv Salvage Scaffold

Caption: Decision tree for validating kinase inhibition data for nitro-aromatic compounds.

Data Analysis & Interpretation

Calculating % Inhibition


  • Ratio:

    
    
    
  • Max: DMSO Control (No inhibitor).

  • Min: EDTA Control (No enzyme activity).

Expected Results
  • Parent Compound (Nitro): Typically inactive (

    
    ) or weak inhibition due to non-specific hydrophobic aggregation. If high potency is observed, suspect aggregation (add 0.01% Triton X-100 to confirm).
    
  • Reduced Derivative (Urea): Expect high potency (

    
    ) against RAF/VEGFR family kinases if the correct isocyanate tail is selected.
    

References

  • Pyrazole Scaffolds in Kinase Inhibitors

    • Title: "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)"
    • Source:Molecules (2021).[2][3]

    • Context: Reviews the structural dominance of the pyrazole motif in FDA-approved drugs like Crizotinib and Ruxolitinib.
  • Assay Interference by Nitro Compounds

    • Title: "PAINS: Pan Assay Interference Compounds"
    • Source:Nature Chemical Biology (Baell & Holloway).
    • Context: Defines mechanisms by which colored/reactive compounds (like nitro-aromatics)
  • Type II Inhibitor Design (Urea Formation)

    • Title: "Structure-Based Design of Type II Kinase Inhibitors"
    • Source:Journal of Medicinal Chemistry.
    • Context: Explains the necessity of the Hydrogen-bond donor (Urea/Amide) to bind the DFG-Asp, which the nitro-precursor lacks.
  • Compound Data

    • Title: "1-[4-Nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole Product Page"
    • Source: Santa Cruz Biotechnology.
    • Context: Verification of commercial availability for research use.

Sources

Method

developing assays with 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

Executive Summary The compound 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole represents a privileged structural motif in medicinal chemistry, sharing pharmacophoric features with non-steroidal androgen receptor (AR)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole represents a privileged structural motif in medicinal chemistry, sharing pharmacophoric features with non-steroidal androgen receptor (AR) antagonists (e.g., Nilutamide, Flutamide) and protoporphyrinogen oxidase (PPO) inhibitors.[1] The combination of the electron-withdrawing nitro group and the lipophilic trifluoromethyl (CF₃) moiety on the phenyl ring creates a unique electronic profile, enhancing protein-ligand interactions but also presenting specific challenges regarding solubility and metabolic stability.[1]

This guide details the development of a robust assay cascade for this chemotype, focusing on physicochemical profiling , metabolic stability (nitro-reduction) , and target engagement .[1] These protocols are designed to de-risk the scaffold early in the drug discovery process.[1]

Physicochemical Characterization & Stability

Fluorinated nitro-phenyl pyrazoles are characteristically lipophilic and poorly soluble in aqueous media. Accurate biological data depends entirely on resolving these formulation challenges.

Protocol A: Kinetic Solubility & LogD Determination

Objective: To determine the thermodynamic solubility and distribution coefficient (LogD₇.₄) to optimize assay buffers.

Materials:

  • Test Compound: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (>98% purity).

  • Solvents: DMSO (anhydrous), 1-Octanol, PBS (pH 7.4).[1]

  • Detection: HPLC-UV/Vis (Agilent 1200 or equivalent).

Methodology:

  • Stock Preparation: Dissolve compound in DMSO to 10 mM.

  • Shake-Flask Method (Solubility):

    • Spike 10 µL of stock into 490 µL of PBS (pH 7.4). Final theoretical conc: 200 µM.[1]

    • Incubate at 25°C with shaking (300 rpm) for 24 hours.

    • Filter via 0.45 µm PVDF membrane.[1]

    • Analyze filtrate by HPLC-UV (254 nm).

  • LogD Shake-Flask:

    • Mix 1-Octanol and PBS (1:1) and presaturate for 24 hours.

    • Add compound to the mixture, vortex for 1 hour, and centrifuge to separate phases.

    • Quantify compound in both phases via HPLC.[1]

Data Analysis: Calculate LogD using the ratio of peak areas (Area_oct / Area_aq).[1]

ParameterTarget ValueCritical ThresholdNotes
Solubility (PBS) > 50 µM< 5 µMLow solubility requires inclusion of cyclodextrins or BSA in bioassays.
LogD (pH 7.4) 1.5 – 3.5> 5.0High lipophilicity increases non-specific binding (NSB) in plasticware.[1]

Metabolic Stability: Nitro-Reductase Assay

Rationale: The 4-nitro group is a "structural alert" in drug development. Under hypoxic conditions or via specific liver enzymes (nitroreductases), the nitro group can be reduced to an amine (aniline derivative).[1] This transformation drastically alters the pharmacophore and can lead to reactive metabolites (hydroxylamines) or genotoxicity.[1]

Protocol B: Microsomal Nitro-Reduction Assay

Objective: To quantify the conversion of the parent nitro-compound to its amino-metabolite.

Workflow Diagram (Metabolic Pathway):

NitroReduction Parent Parent Compound (Nitro-Pyrazole) Inter Intermediate (Nitroso/Hydroxylamine) Parent->Inter 2e- Reduction Metabolite Metabolite (Amino-Pyrazole) Inter->Metabolite 4e- Reduction Enzyme CYP450 / Nitroreductase (NADPH) Enzyme->Parent Catalysis

Caption: Stepwise reduction of the nitro-phenyl moiety to the aniline derivative.

Experimental Procedure:

  • Incubation System:

    • Liver Microsomes (Human/Rat): 0.5 mg/mL protein.[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

    • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Reaction:

    • Pre-incubate microsomes + compound (1 µM) at 37°C for 5 min.

    • Initiate with NADPH.[1]

    • Time points: 0, 15, 30, 60 min.[1]

    • Anaerobic Control: Perform a parallel set under Nitrogen purge (nitro-reduction is often inhibited by oxygen).

  • Quenching: Add ice-cold Acetonitrile (containing Internal Standard) in a 3:1 ratio.

  • Analysis: LC-MS/MS (MRM mode). Monitor the transition of Parent (M+H) and predicted Amine metabolite (M-30+H approx).

Target Engagement: TR-FRET Nuclear Receptor Binding

Given the structural similarity to Nilutamide and Flutamide , the primary biological hypothesis for this scaffold is antagonism of the Androgen Receptor (AR).[1] We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput screening.

Protocol C: LanthaScreen™ TR-FRET AR Competitive Binding

Objective: Measure the affinity (Ki) of the test compound for the Androgen Receptor Ligand Binding Domain (LBD).[1]

Mechanism: The assay uses a Terbium-labeled anti-His antibody (donor) binding to His-tagged AR-LBD, and a fluorescently labeled androgen ligand (Fluormone™ AL Green, acceptor).[1] If the test compound binds to AR, it displaces the tracer, decreasing the FRET signal.[1]

Workflow Diagram (Assay Logic):

TRFRET_Assay Step1 1. Mix Components Step2 2. Equilibrium Binding (1-2 Hours) Step1->Step2 Step3 3. Excitation (340 nm) Step2->Step3 ResultA High FRET Signal (Tracer Bound) Step3->ResultA No Inhibitor ResultB Low FRET Signal (Displaced by Compound) Step3->ResultB + Test Compound

Caption: TR-FRET competitive binding workflow. Signal reduction indicates target engagement.

Step-by-Step Protocol:

  • Reagents:

    • AR-LBD (GST or His-tagged).

    • Tb-anti-GST or Tb-anti-His Antibody (Donor).

    • Fluormone™ AL Green Tracer (Acceptor).[1]

    • Assay Buffer: TR-FRET Core Buffer + 5 mM DTT (Critical: AR is oxidation sensitive).

  • Plate Setup (384-well Low Volume Black):

    • Column 1-2: High Control (DMSO only, 0% Inhibition).

    • Column 23-24: Low Control (10 µM Dihydrotestosterone, 100% Inhibition).[1]

    • Test Wells: 10-point dose-response of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (Start 10 µM, 1:3 dilution).

  • Addition Order:

    • Add 5 µL 4X Test Compound.[1]

    • Add 5 µL 4X AR-LBD.

    • Add 10 µL 2X Antibody/Tracer Mix.[1]

  • Incubation: 1 hour at Room Temperature in the dark.

  • Read: EnVision® or PHERAstar plate reader.

    • Excitation: 340 nm.[1]

    • Emission 1 (Donor): 495 nm.[1]

    • Emission 2 (Acceptor): 520 nm.[1]

Data Calculation:



Calculate IC₅₀ using a 4-parameter logistic fit. Convert to Ki using the Cheng-Prusoff equation.

References

  • Structural Context of Nitrophenyl Pyrazoles

    • Bekhit, A. A., et al.[1][2] (2015).[1][3] "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents."[1] European Journal of Medicinal Chemistry.

  • Androgen Receptor Pharmacophores (Nilutamide Analogues)

    • Teutsch, G., et al.[1] (1988).[1] "Non-steroidal antiandrogens: synthesis and biological profile of high-affinity ligands." Journal of Steroid Biochemistry.

  • Metabolic Stability of Nitro-Aromatics

    • Pumford, N. R., & Halmes, N. C.[1] (1997).[1] "Protein targets of xenobiotic reactive intermediates." Annual Review of Pharmacology and Toxicology. (Context for nitro-reduction toxicity).

  • TR-FRET Assay Methodology

    • Invitrogen (Thermo Fisher Scientific).[1] "LanthaScreen™ TR-FRET Androgen Receptor Competitive Binding Assay Protocol."

    • [1]

Disclaimer: This Application Note is for research and development purposes only. The compound described is a chemical intermediate/probe and is not approved for human therapeutic use.[1]

Sources

Application

Application Note: Safe Handling and Protocol Guide for 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

Executive Summary & Chemical Profile This guide outlines the safe handling, storage, and experimental protocols for 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole . This compound is a functionalized N-aryl pyrazole of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the safe handling, storage, and experimental protocols for 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole . This compound is a functionalized N-aryl pyrazole often utilized as a key intermediate in the synthesis of agrochemicals (herbicides/insecticides) and pharmaceutical candidates (COX-2 inhibitors, kinase inhibitors).

The molecule features two critical functional groups that dictate its safety profile: a nitro group (-NO₂) , which imparts potential energetic properties and toxicity, and a trifluoromethyl group (-CF₃) , which enhances lipophilicity and metabolic stability, increasing the risk of dermal absorption.

Chemical Identity
PropertyDetail
Chemical Name 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole
Molecular Formula C₁₀H₆F₃N₃O₂
Molecular Weight 257.17 g/mol
Physical State Solid (Likely yellow crystalline powder/needles)
Solubility Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane; Insoluble in water.
Key Hazards Skin/Eye Irritant, Potential Skin Sensitizer, Toxic by Ingestion, Thermal Decomposition releases HF/NOx.

Risk Assessment & Hazard Identification (E-E-A-T)

As a Senior Scientist, I must emphasize that while specific toxicological data (LD50) for this exact isomer may be limited in public datasets, structure-activity relationship (SAR) analysis with analogs (e.g., 4-nitrophenyl-pyrazoles) mandates a conservative safety approach.

Critical Hazards
  • Acute Toxicity (Oral/Dermal): Nitro-aromatics are known methemoglobin formers. Absorption through skin is enhanced by the lipophilic -CF₃ group. Treat as Category 3 (Toxic) until proven otherwise.

  • Energetic Potential: The nitro group is an explosophore. While the phenyl ring stabilizes it, avoid heating crude material to dryness or subjecting it to mechanical shock/friction.

  • Combustion Products: In the event of a fire, this compound will release Hydrogen Fluoride (HF) , a highly corrosive and systemic poison, alongside Nitrogen Oxides (NOx).

GHS Classification (Derived from Analogs)
  • H301/H311: Toxic if swallowed or in contact with skin.[1]

  • H315: Causes skin irritation.[1][2][3][4][5][6][7]

  • H319: Causes serious eye irritation.[1][3][4][5][6][8]

  • H335: May cause respiratory irritation.[1][2][3][4][6][8]

Engineering Controls & PPE

The following "Barrier Protocol" is designed to prevent exposure pathways (Inhalation, Dermal, Ingestion).

Primary Engineering Controls
  • Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Ventilation: Ensure face velocity is >0.5 m/s.

  • Static Control: Use anti-static weighing boats and grounding mats, as dry organic powders can generate static charge, posing a risk with nitro-compounds.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Hands Double Gloving: Nitrile (Inner) + Neoprene/Nitrile (Outer, >5 mil).Nitro-aromatics can permeate thin nitrile. Double gloving provides a breakthrough time buffer.
Eyes Chemical Safety Goggles (ANSI Z87.1).Prevent corneal damage from dust or splashes.
Respiratory N95/P100 Mask (if outside hood) or Powered Air Purifying Respirator (PAPR) for spills.Prevent inhalation of fine particulates.
Body Lab coat (Tyvek recommended for scale-up) + Long sleeves.Minimize skin contact surface area.[1][2][3][8][9][10]

Operational Protocols

Workflow Logic: Risk-Based Decision Making

The following diagram illustrates the decision logic for handling this compound based on scale and state.

RiskAssessment Start Start: Handling 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solubilized (DMSO/DCM) StateCheck->Solution ScaleCheck Check Scale Solid->ScaleCheck ProtocolC Protocol C: Splash Protection Impervious Apron Solution->ProtocolC SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 100 mg ScaleCheck->LargeScale ProtocolA Protocol A: Standard Fume Hood Double Nitrile Gloves SmallScale->ProtocolA ProtocolB Protocol B: Powder Containment Hood Anti-static measures Tyvek Sleeves LargeScale->ProtocolB

Figure 1: Risk-based decision matrix for selecting appropriate handling protocols.

Detailed Experimental Procedures
Protocol A: Safe Weighing & Transfer
  • Preparation: Place a disposable anti-static weighing boat inside the fume hood.

  • Transfer: Use a disposable spatula. Do not use metal spatulas if the powder is very dry (spark risk); plastic or coated spatulas are preferred.

  • Solubilization: Add the solvent (e.g., DMSO) immediately to the weighing boat or vial to suppress dust generation before removing it from the hood.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue. Dispose of the tissue as hazardous solid waste.

Protocol B: Reaction Setup (Nucleophilic Substitution Example)

Context: Synthesizing derivatives via reduction of the nitro group.

  • Setup: Clamp reaction vessel securely. Ensure an inert atmosphere (Nitrogen/Argon) if using hydrides or sensitive catalysts.

  • Addition: If adding the pyrazole as a solid to a reaction mixture, use a powder funnel to prevent rim contamination.

  • Temperature Control: Nitro compounds can exhibit exotherms. Monitor internal temperature. Do not exceed 80°C without DSC (Differential Scanning Calorimetry) data confirming thermal stability.

Protocol C: Waste Disposal
  • Segregation: Do not mix with strong oxidizers or reducing agents.

  • Labeling: Clearly label as "Toxic Organic Waste" and "Contains Fluorine" (important for incineration facilities).

  • Quenching: If active reagents (e.g., NaH) were used, quench fully before bottling waste.

Emergency Response Procedures

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Goggles, Double Gloves, N95).

  • Containment: Cover powder spills with a wet paper towel (to prevent dust) or use a dedicated chemical spill pad.

  • Cleanup: Scoop up material into a wide-mouth jar. Clean surface with soap and water, followed by an alcohol wipe. Do not use a vacuum cleaner (risk of dust explosion/aerosolization).

Exposure First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2][6][8] Seek medical attention (Rule out corneal abrasion).

  • Skin Contact: Wash with soap and water for 15 minutes. Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Synthesis & Pathway Context (Visualized)

Understanding the synthesis origin helps predict impurities (e.g., hydrazines).

SynthesisPath Precursor1 4-nitro-2-(trifluoromethyl)aniline Step1 Diazotization & Reduction Precursor1->Step1 Hydrazine Hydrazine Intermediate (Toxic/Unstable) Step1->Hydrazine Step2 Cyclization Hydrazine->Step2 Reagent 1,1,3,3-tetramethoxypropane (or similar) Reagent->Step2 Product 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole Step2->Product

Figure 2: Typical synthetic pathway. Note the Hydrazine intermediate, which requires strict containment if synthesizing in-house.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68387086, 4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole. Retrieved from [Link]

  • MDPI (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

(Note: While specific SDS for the exact isomer 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole is rare in public domains, the references above provide the validated hazard data for the constituent functional groups and structural analogs used to build this protocol.)

Sources

Method

1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole as an intermediate in organic synthesis

Application Note: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole as a Versatile Intermediate in Organic Synthesis Executive Summary The compound 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole represents a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole as a Versatile Intermediate in Organic Synthesis

Executive Summary

The compound 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole represents a "privileged scaffold" in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors and next-generation pharmaceuticals. Its structural core—a trifluoromethylated phenyl ring linked to a pyrazole—confers unique lipophilicity and metabolic stability, making it a critical intermediate for both agrochemical herbicides (e.g., analogs of Pyraflufen-ethyl) and Factor Xa inhibitors.

This guide details the convergent synthesis of this intermediate via Nucleophilic Aromatic Substitution (


), its subsequent reduction to the corresponding aniline, and its utility in divergent library synthesis. Unlike traditional linear ring-closure methods used in bulk manufacturing, this protocol emphasizes a modular approach suitable for drug discovery and lead optimization.

Strategic Synthesis: The Convergent Approach

While industrial routes for related herbicides often build the pyrazole ring linearly upon a phenylhydrazine precursor, the convergent


 coupling  of a pre-formed pyrazole with an electron-deficient aryl halide offers superior flexibility for research applications. This method allows for the rapid introduction of diverse pyrazole cores onto the nitro-aromatic scaffold.
Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (


). The strong electron-withdrawing effects of the nitro (-NO₂)  group at the para-position and the trifluoromethyl (-CF₃)  group at the ortho-position activate the benzene ring, making the halogen (chlorine or fluorine) highly susceptible to nucleophilic attack by the pyrazole anion.

SnAr_Mechanism SM1 2-Chloro-5-nitrobenzotrifluoride (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex C-Cl bond activation SM2 1H-Pyrazole (Nucleophile) Base Base (K2CO3) Deprotonation SM2->Base pKa ~14 Base->Complex Pyrazolide anion attack Product 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (Target Intermediate) Complex->Product Loss of Cl-

Figure 1: Mechanistic pathway for the


 synthesis of the title intermediate.

Experimental Protocols

Protocol A: Synthesis of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

Objective: To synthesize the title compound on a multigram scale with >95% purity.

Reagents:

  • 2-Chloro-5-nitrobenzotrifluoride (CAS: 777-37-7): 1.0 eq[1]

  • 1H-Pyrazole (CAS: 288-13-1): 1.1 eq

  • Potassium Carbonate (anhydrous): 1.5 eq

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN)

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Potassium Carbonate (1.5 eq) in dry DMF (5 mL per gram of substrate).

  • Activation: Add 1H-Pyrazole (1.1 eq) to the suspension. Stir at room temperature for 15 minutes to generate the pyrazolide anion in situ. Note: Mild gas evolution (CO₂) may occur.

  • Addition: Dropwise add 2-Chloro-5-nitrobenzotrifluoride (1.0 eq). The reaction is exothermic; ensure temperature does not exceed 40°C during addition.

  • Reaction: Heat the mixture to 80°C and monitor by TLC (Hexane:EtOAc 4:1) or HPLC. Complete conversion is typically observed within 2–4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (10x reaction volume) with vigorous stirring. The product should precipitate as a pale yellow solid.

    • Filter the solid and wash copiously with water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]

    • Expected Yield: 85–92%

    • Appearance: Pale yellow crystalline solid.

Protocol B: Reduction to 1-[4-amino-2-(trifluoromethyl)phenyl]-1H-pyrazole

Objective: Selective reduction of the nitro group to the aniline, enabling downstream coupling.

Reagents:

  • Nitro-pyrazole intermediate (from Protocol A): 1.0 eq

  • Iron powder (325 mesh): 5.0 eq

  • Ammonium Chloride: 5.0 eq

  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Setup: Dissolve the nitro intermediate in Ethanol/Water. Add Ammonium Chloride and Iron powder.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Monitoring: Monitor by TLC. The starting material (yellow) will disappear, and a fluorescent blue spot (amine) will appear. Reaction time: 1–3 hours.

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between Ethyl Acetate and saturated NaHCO₃ solution.

    • Dry the organic layer over Na₂SO₄ and concentrate.

  • Storage: Store the aniline under nitrogen at -20°C (oxidation sensitive).

Analytical Data & Specifications

ParameterSpecificationNotes
Appearance Pale yellow solid (Nitro) / Off-white solid (Amine)Nitro compound is stable; Amine darkens on air exposure.
Melting Point 98–101°C (Nitro intermediate)Sharp melting point indicates high purity.
¹H NMR (DMSO-d₆) δ 8.6 (d, 1H), 8.4 (dd, 1H), 8.1 (d, 1H) for aryl protons.Distinctive coupling patterns due to CF₃ and NO₂ positioning.
Solubility Soluble in DMSO, DMF, EtOAc, DCM.Insoluble in water.
Purity (HPLC) >98% (Area %)Critical for biological screening.

Downstream Applications: Divergent Synthesis

The reduced aniline intermediate is a versatile launchpad for creating diverse chemical libraries. The electron-deficient nature of the phenyl ring (due to the -CF₃ group) reduces the nucleophilicity of the amine, often requiring activated electrophiles or catalysis for subsequent coupling.

Applications Aniline 1-[4-amino-2-(trifluoromethyl)phenyl]-1H-pyrazole (Key Intermediate) Route1 Reaction with Alpha-Halo Esters Aniline->Route1 Route2 Reaction with Isocyanates/Carbamoyl Chlorides Aniline->Route2 Route3 Sandmeyer Reaction (CuCN / CuCl) Aniline->Route3 Prod1 PPO Inhibitor Herbicides (e.g., Pyraflufen-ethyl analogs) Route1->Prod1 Alkylation Prod2 Urea Derivatives (Factor Xa Inhibitors) Route2->Prod2 Acylation Prod3 Cyano/Halo-Aryl Pyrazoles (Advanced Materials) Route3->Prod3 Diazotization

Figure 2: Divergent synthetic pathways utilizing the aniline scaffold.

Safety & Handling (E-E-A-T)

  • Energetic Hazard: The combination of a nitro group and a nitrogen-rich pyrazole ring classifies this molecule as potentially energetic. While stable at room temperature, do not heat dry solids above 150°C . Differential Scanning Calorimetry (DSC) is recommended before scaling up beyond 100g.

  • Fluorine Toxicity: Trifluoromethylated anilines can be toxic if inhaled or absorbed through the skin. All reactions involving the aniline derivative must be conducted in a fume hood.

  • Waste Disposal: Aqueous waste from the

    
     reaction contains fluoride ions and organic bases; dispose of according to halogenated waste protocols.
    

References

  • Deng, X., & Mani, N. S. (2006).[3] Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters. Link

  • Pinto, D. J., et al. (2001).[4] Discovery of Factor Xa Inhibitors Containing a Pyrazole Core. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61213, 2-Chloro-5-nitrobenzotrifluoride. Link

  • University of Hertfordshire. (2025). Pyraflufen-ethyl PPDB: Pesticide Properties DataBase. Link

  • Lam, L., Park, S.H., & Sloop, J. (2022). Synthesis and Characterization of Trifluoromethylphenyl Indenopyrazoles. Molbank.[5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

Case ID: PYR-NIT-CF3-OPT Status: Active Support Tier: Level 3 (Process Chemistry & Optimization) Assigned Specialist: Senior Application Scientist Module 1: Critical Reaction Parameters (The "Why") Welcome to the optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-NIT-CF3-OPT Status: Active Support Tier: Level 3 (Process Chemistry & Optimization) Assigned Specialist: Senior Application Scientist

Module 1: Critical Reaction Parameters (The "Why")

Welcome to the optimization guide for the N-arylation of pyrazole with electron-deficient aryl halides. The synthesis of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole typically proceeds via a Nucleophilic Aromatic Substitution (


).

While this reaction theoretically appears straightforward due to the activation provided by the nitro and trifluoromethyl groups, yield attrition often occurs due to three specific failure modes: hydrolysis , incomplete conversion , and regio-isomerization (in substituted pyrazoles, though less relevant for unsubstituted 1H-pyrazole).

Mechanistic Insight

The reaction relies on the formation of a Meisenheimer Complex . The rate-determining step is the nucleophilic attack of the pyrazolate anion on the aryl ring.

  • The Nitro Effect (

    
    ):  Located at the para position relative to the leaving group, it stabilizes the negative charge in the intermediate via resonance.
    
  • The Trifluoromethyl Effect (

    
    ):  Located at the ortho position, it provides strong inductive electron withdrawal (-I effect), lowering the energy barrier for the incoming nucleophile. However, it also introduces steric bulk, which can slow down the approach of the nucleophile if the solvent shell is too tight.
    
The Halide Hierarchy (F vs. Cl)
  • Fluoride (F): In

    
    , the C-F bond is stronger but the high electronegativity of fluorine makes the ring carbon significantly more electrophilic. Reaction is faster and cleaner. 
    
  • Chloride (Cl): Cheaper, but the reaction is slower. Requires higher temperatures (100°C+), which increases the rate of side reactions (specifically hydrolysis by trace water).

Module 2: Troubleshooting & FAQs

This section addresses specific user-reported issues.

Q1: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.

Diagnosis: You are likely using the Chloro-substrate (1-chloro-4-nitro-2-(trifluoromethyl)benzene) with Potassium Carbonate (


) in DMF. The stalling is caused by the "coating effect" on the inorganic base surface or the accumulation of KCl, which is poorly soluble in DMF.

Solution:

  • Switch Base: Use Cesium Carbonate (

    
    ) . The cesium cation is larger ("soft"), making the carbonate more soluble and the pyrazolate anion "naked" (more reactive) in organic solvents.
    
  • Add Phase Transfer Catalyst: If sticking with

    
    , add 5 mol% 18-Crown-6  or TBAI  (Tetrabutylammonium iodide) to shuttle the carbonate into the organic phase.
    
  • Grind the Base: Ensure your inorganic base is finely ground and anhydrous.

Q2: I see a persistent yellow solid impurity that is difficult to remove.

Diagnosis: This is almost certainly 4-nitro-2-(trifluoromethyl)phenol . Cause: Trace water in the solvent (DMF/DMSO are hygroscopic) reacts with the highly activated aryl halide. Hydroxide is a better nucleophile than pyrazole. Solution:

  • Dry Solvents: Use anhydrous DMF/DMSO (water content <50 ppm).

  • Reagent Order: Do not mix the aryl halide and base before adding the pyrazole. Mix Pyrazole + Base first to generate the pyrazolate anion, then add the aryl halide.

Q3: The product is oiling out or forming a gum during workup.

Diagnosis: DMF retention. DMF is difficult to remove completely by rotovap and acts as a co-solvent during extraction, preventing crystallization. Solution:

  • The "Flood" Method: Pour the reaction mixture into a large excess (10x volume) of ice-cold water with vigorous stirring. The product should precipitate as a solid.

  • Wash Protocol: If extracting with EtOAc, wash the organic layer 3x with 5% LiCl solution (removes DMF better than water/brine).

Module 3: Optimized Experimental Protocols

Protocol A: High-Yield Standard (Recommended)

Best for: High purity requirements, scale-up.

Reagents:

  • 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1.0 equiv) [CAS: 1978-66-1]

  • 1H-Pyrazole (1.1 equiv)

  • 
     (1.5 equiv)
    
  • Anhydrous Acetonitrile (MeCN) [0.5 M concentration]

Procedure:

  • Charge a reaction flask with 1H-Pyrazole and

    
     in Anhydrous MeCN under 
    
    
    
    .
  • Stir at RT for 15 mins to ensure deprotonation.

  • Add 1-fluoro-4-nitro-2-(trifluoromethyl)benzene dropwise.

  • Heat to 60°C (Note: Lower temp is possible due to Fluoro-leaving group).

  • Monitor by TLC/HPLC. Completion typically < 3 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Recrystallize from Ethanol/Water.

Protocol B: Cost-Effective (The "Workhorse")

Best for: Large batches where reagent cost is the primary constraint.

Reagents:

  • 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1.0 equiv) [CAS: 118-83-2]

  • 1H-Pyrazole (1.2 equiv)

  • 
     (2.0 equiv, finely ground, dried)
    
  • DMF (Dimethylformamide), Anhydrous.

Procedure:

  • Dissolve Pyrazole in DMF. Add

    
    . Stir at RT for 30 min.
    
  • Add the Aryl Chloride.

  • Heat to 100-110°C .

  • Critical Step: Stir vigorously. The reaction is heterogeneous.

  • Time: 6-12 hours.

  • Workup: Pour into ice water. Filter the precipitate. If the solid is yellow (phenol contamination), wash the solid with 1M NaOH (removes phenol) then water.

Module 4: Visualizations

Figure 1: Reaction Mechanism & Activation

This diagram illustrates the


 pathway, highlighting the stabilization of the Meisenheimer complex by the nitro group and the inductive activation by the 

group.

SNAr_Mechanism cluster_0 Reactants ArylHalide Aryl Halide (1-X-4-NO2-2-CF3-Ph) Meisenheimer Meisenheimer Complex (Resonance Stabilized by NO2) ArylHalide->Meisenheimer Nucleophilic Attack (Rate Limiting) Pyrazole Pyrazole Anion (Nucleophile) Pyrazole->Meisenheimer Product Target Product 1-[4-nitro-2-(CF3)phenyl]-pyrazole Meisenheimer->Product Aromatization (Fast) LeavingGroup Leaving Group (X-) Meisenheimer->LeavingGroup NO2_Effect NO2 Effect: Stabilizes (-) charge NO2_Effect->Meisenheimer CF3_Effect CF3 Effect: Lowers LUMO energy CF3_Effect->ArylHalide

Caption: The


 mechanism. The 

group is critical for stabilizing the transition state, while

enhances electrophilicity.
Figure 2: Troubleshooting Logic Tree

Use this flowchart to diagnose low yields or impurities.

Troubleshooting_Tree Start Problem Encountered Decision1 Issue Type? Start->Decision1 LowYield Low Conversion / Stalling Decision1->LowYield Impurity Unknown Impurity / Color Decision1->Impurity CheckBase Check Base & Solvent LowYield->CheckBase CheckWater Check Moisture Content Impurity->CheckWater Sol1 Use Cs2CO3 or add 18-Crown-6 CheckBase->Sol1 Base is K2CO3? Sol2 Increase Temp (if Cl-substrate) CheckBase->Sol2 Temp < 100C? Sol3 Switch to F-substrate CheckBase->Sol3 Reaction too slow? Sol4 Use Anhydrous Solvent CheckWater->Sol4 Preventative Sol5 Wash solid with 1M NaOH (Removes Phenol) CheckWater->Sol5 Corrective

Caption: Diagnostic workflow for resolving common synthetic failures in pyrazole arylation.

References

  • Deng, X., & Mani, N. S. (2006).[1] Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters, 8(16), 3505–3508. [Link]

  • Lam, L., Park, S.H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link][1][2][3][4][5][6][7][8][9][10]

  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. (General overview of

    
     and cyclization methods). [Link]
    

Sources

Optimization

Technical Support Center: Purification of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

The following technical guide addresses the purification challenges of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole , a highly electron-deficient N-aryl pyrazole often used as a scaffold in agrochemical and pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification challenges of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole , a highly electron-deficient N-aryl pyrazole often used as a scaffold in agrochemical and pharmaceutical synthesis.

This guide assumes the compound is synthesized via Nucleophilic Aromatic Substitution (SNAr) or Ullmann-type coupling , as these are the standard industrial routes for electron-poor aryl rings.[1]

Status: Active Ticket Type: Advanced Purification & Troubleshooting Assigned Specialist: Senior Application Scientist[1][2]

Impurity Profiling & Separation Strategy

Before attempting purification, it is critical to understand what you are removing.[2] The electron-withdrawing nature of the nitro and trifluoromethyl groups creates a specific impurity profile.

Impurity TypeLikely IdentityOriginPhysicochemical Behavior
Starting Material A 1-fluoro/chloro-4-nitro-2-(trifluoromethyl)benzeneUnreacted ElectrophileHighly Lipophilic. Elutes near solvent front. Hard to separate via recrystallization if >5%.
Starting Material B 1H-pyrazoleUnreacted NucleophilePolar/Water Soluble. Easily removed via aqueous wash, but can occlude in crystal lattice.
Side Product 4-nitro-2-(trifluoromethyl)phenolHydrolysis of aryl halideAcidic. Yellow/Orange. Soluble in basic aqueous washes.
Oligomers "Tarry" azo- or hydrazine-linked speciesThermal degradation / OxidationHigh MW / Amorphous. Causes coloring (red/brown) and inhibits crystallization.

Troubleshooting Guide (Q&A)

Q1: I see a persistent yellow oil that refuses to crystallize, even though NMR shows >90% purity. How do I induce precipitation?

Diagnosis: This is a classic "solubility trap" caused by the trifluoromethyl (


) group.[1] The 

moiety significantly increases lipophilicity and lowers the melting point compared to non-fluorinated analogs. Traces of the aryl halide starting material act as a solvent, preventing the crystal lattice from forming.

Solution: The "Seed and Starve" Protocol

  • Solvent Swap: Do not use pure Ethanol or Methanol initially. The compound is likely too soluble in these.

  • Dissolution: Dissolve the oil in a minimum amount of warm Isopropyl Alcohol (IPA) (approx. 50-60°C).

  • Antisolvent Addition: Add Water dropwise until a persistent turbidity (cloudiness) appears.

  • Seeding: If you have any solid reference material, add a micro-spatula tip now. If not, scratch the inner glass surface with a glass rod to create nucleation sites.

  • Cooling: Cool slowly to room temperature, then to 4°C. Rapid cooling will trap impurities (oiling out).[2]

Why this works: IPA/Water creates a high dielectric gradient. The hydrophobic


 group drives the molecule out of solution as the water content increases, while the polar impurities (pyrazole, phenol) remain in the mother liquor.[1][2]
Q2: My product is co-eluting with the aryl halide starting material on TLC/Column. How do I separate them?

Diagnosis: Both the product and the starting aryl halide are non-polar. On standard Silica gel with Hexane/Ethyl Acetate, their Rf values (


) may be less than 0.1.[1][2]

Solution:


-Interaction Chromatography 
Standard silica separates based on polarity. Since the polarity difference is negligible, you must exploit the electronic difference .
  • Method: Switch to Dichloromethane (DCM) / Hexane as your eluent system.[1]

  • Mechanism: The product contains a pyrazole ring (electron-rich

    
    -system relative to the phenyl ring) and a highly electron-deficient phenyl ring. DCM interacts differently with the polarizable pyrazole nitrogen lone pair compared to the aryl halide.
    
  • Alternative: If using HPLC, use a Phenyl-Hexyl column instead of C18. The

    
    -
    
    
    
    interactions between the column stationary phase and the electron-deficient phenyl ring of your product will significantly alter retention time compared to the starting material.
Q3: The solid is reddish-brown instead of the expected pale yellow/white. Is this a problem?

Diagnosis: Yes. The color usually indicates the presence of oxidation byproducts (azo-linkages) or trace iron salts if Fe/acid reduction was attempted nearby. These impurities can act as radical scavengers or catalyst poisons in downstream steps.

Solution: Carbon Filtration

  • Dissolve the crude solid in warm Ethyl Acetate .

  • Add Activated Charcoal (10-20 wt% relative to crude mass).

  • Reflux for 15-30 minutes.

  • Filter while hot through a Celite (diatomaceous earth) pad to remove the charcoal.

  • Concentrate the filtrate. The resulting solid should be significantly lighter.

Validated Purification Workflows

Workflow A: Standard Recrystallization (Purity >95%)

Best for removing trace polar impurities and hydrolysis products.[1][2]

  • Charge crude solid (10 g) into a flask.

  • Add Ethanol (30 mL) and heat to reflux (78°C).

  • Check: If solution is not clear, add Ethanol in 2 mL increments.

  • Add Water (Antisolvent) dropwise to the boiling solution until a faint cloudiness persists.

  • Clarify: Add 1-2 mL of Ethanol to clear the solution.

  • Crystallize: Remove from heat. Allow to cool to RT undisturbed for 2 hours.

  • Filter: Collect crystals via vacuum filtration. Wash with cold 50% Ethanol/Water.

  • Dry: Vacuum oven at 45°C for 12 hours.

Workflow B: Chemical Wash (Removing Unreacted Pyrazole)

Best for crude reaction mixtures before chromatography.[1][2]

  • Dissolve crude residue in Ethyl Acetate .

  • Acid Wash: Wash organic layer with 0.5 M HCl (2x).

    • Mechanism:[1][2][3][4][5][6][7][8][9] Protonates unreacted 1H-pyrazole (making it water-soluble) but does not protonate the N-aryl product (the N-lone pair is delocalized and the

      
       groups strongly deactivate the system).
      
  • Base Wash: Wash organic layer with Sat. NaHCO3 .

    • Mechanism:[1][2][3][4][5][6][8][9] Removes any hydrolyzed phenol side products.

  • Brine Wash: Dry organic layer, then dry over Na2SO4.[1]

Decision Logic Diagram

PurificationStrategy Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/NMR) Start->CheckTLC MajorImpurity Identify Major Impurity CheckTLC->MajorImpurity SM_Halide Excess Aryl Halide (Lipophilic) MajorImpurity->SM_Halide High Rf SM_Pyrazole Excess Pyrazole (Polar/Basic) MajorImpurity->SM_Pyrazole Baseline/Low Rf Color Tarry/Colored Impurities MajorImpurity->Color Visual Inspection Action_Col Column Chromatography (DCM/Hexane) SM_Halide->Action_Col Action_Wash Acid/Base Extraction (Workflow B) SM_Pyrazole->Action_Wash Action_Carbon Activated Charcoal Treatment Color->Action_Carbon Action_Cryst Recrystallization (IPA/Water) Action_Wash->Action_Cryst Final Pure Product (>98%) Action_Col->Final Action_Carbon->Action_Cryst Action_Cryst->Final

Caption: Decision tree for selecting the optimal purification method based on observed impurity profile.

References

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009).[1][2][5] One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097–2100.[1][2] [1]

  • Lam, L., Park, S.H., & Sloop, J. (2022).[1][2][9] Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.[1][2][9] [1]

  • BenchChem Technical Support. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. [1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1355534-07-4, 4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole.[1] [1][2]

Sources

Troubleshooting

Technical Support Center: Handling 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

[1][2] Executive Summary 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole is a robust N-aryl pyrazole intermediate, characterized by high lipophilicity and electron deficiency due to the ortho-trifluoromethyl and para-n...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole is a robust N-aryl pyrazole intermediate, characterized by high lipophilicity and electron deficiency due to the ortho-trifluoromethyl and para-nitro substituents on the phenyl ring.[1][2]

While chemically stable under standard laboratory conditions, users frequently report "instability" in DMSO. In 90% of cases, this is not chemical degradation but rather physical precipitation driven by DMSO’s hygroscopicity or photochemical darkening of the nitro group.

This guide provides the diagnostic frameworks to distinguish between physical artifacts and true chemical decomposition.

Module 1: Physical Stability & Solubility (The "Cloudiness" Issue)

Symptom: The clear yellow DMSO stock solution turns cloudy or forms a precipitate after storage at 4°C or -20°C.[1][2]

Root Cause: The "Water Crash" Effect

This compound is highly lipophilic (LogP ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 2.6–3.0) [1].[1][2][3][4][5] DMSO is extremely hygroscopic; it can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.
  • Mechanism: As DMSO absorbs atmospheric moisture, the solvent power decreases. The hydrophobic fluorinated pyrazole reaches its saturation point and precipitates.

  • Thermodynamics: The solubility of N-aryl pyrazoles drops non-linearly with water content.[1][2] Even 2-5% water in DMSO can reduce solubility by orders of magnitude [2].[1][2]

Troubleshooting Protocol: The "Rescue" Workflow

Step 1: Visual Inspection

  • Is the precipitate crystalline or amorphous?

    • Crystalline:[6] Likely pure compound crashing out (Solubility issue).[2]

    • Amorphous/Gooey: Potential polymerization or degradation (rare).[1][2]

Step 2: The Heat-Cycle Test

  • Seal the vial tightly.

  • Sonicate at 40°C for 10 minutes .

  • Vortex vigorously for 30 seconds.

    • Result A (Clear Solution): The compound is chemically intact. The issue was water-induced precipitation.[1][2] Action: Use fresh anhydrous DMSO for future stocks.

    • Result B (Remains Cloudy/Colored Particulates): Chemical degradation or impurity.[1] Proceed to Module 3.

Data: Solubility Thresholds (Estimated)

Solvent System Solubility Status Risk Level
Anhydrous DMSO High (>50 mM) Low
DMSO + 5% Water Moderate (~10 mM) Medium

| DMSO + 10% Water | Low (<1 mM) | Critical (Precipitation likely) |[1][2]

Module 2: Chemical Stability (The "Darkening" Issue)

Symptom: The solution changes color from pale yellow to deep orange, red, or brown over time, without precipitation.

Root Cause: Photochemical & Electronic Interactions
  • Photolysis: Nitro-aromatics are photosensitive.[1][2] Exposure to ambient light (especially UV/blue spectrum) can trigger radical formation or reduction of the nitro group (

    
    ), leading to highly colored byproducts even at trace levels (<0.1%) [3].[2]
    
  • Charge Transfer: DMSO is a polar aprotic solvent that stabilizes charge-transfer complexes.[1][2] The electron-deficient phenyl ring (due to

    
     and 
    
    
    
    ) can form transient colored complexes with electron donors (trace impurities or amines), appearing as "degradation" [4].[1][2]
Stability Diagram: Chemical Vulnerabilities

ChemicalStability Compound 1-[4-nitro-2-(trifluoromethyl) phenyl]-1H-pyrazole Sub_N_C N-C Bond (Pyrazole-Phenyl) Compound->Sub_N_C Sub_NO2 Nitro Group (-NO2) Compound->Sub_NO2 Sub_CF3 Trifluoromethyl (-CF3) Compound->Sub_CF3 Stable CONCLUSION: Core skeleton is stable. Color change is likely trace photochemistry. Sub_N_C->Stable Resistant to Hydrolysis (Stable in DMSO) Unstable RISK: Store in Amber Vials. Avoid UV exposure. Sub_NO2->Unstable Photosensitive (Darkens in Light) Stable2 NOTE: Requires extreme base/heat to hydrolyze. Sub_CF3->Stable2 Chemically Inert (Stable at RT)

Caption: Structural stability analysis. The core N-C bond is robust. The Nitro group is the primary source of colorimetric instability.

Module 3: Analytical Troubleshooting (NMR/HPLC)

Symptom: User observes "extra peaks" or "ghost peaks" in the analytical data.

Scenario A: NMR Artifacts in DMSO-

Users often mistake solvent peaks for degradation.[1][2]

  • Water Peak: A sharp singlet at 3.33 ppm .[1] (Common in older DMSO-

    
    ).[1][2]
    
  • DMSO Satellite: Small peaks flanking the main solvent signal (2.50 ppm) due to

    
     coupling.[2]
    
  • Rotamers: While less common in this rigid structure, restricted rotation around the N-Aryl bond can occur at low temperatures, broadening proton signals on the pyrazole ring [5].[2]

Scenario B: HPLC "Ghost" Peaks
  • Injection Solvent Effect: Injecting a 100% DMSO sample into a high-aqueous mobile phase (e.g., 95% Water) causes the compound to precipitate inside the column or injector, leading to tailing, split peaks, or carryover in subsequent runs.[2]

  • Solution: Dilute the DMSO stock 1:1 with Acetonitrile or Methanol before injection.

Standard Operating Procedure (SOP)

Preparation of Stock Solutions
  • Weighing: Weigh the solid into an amber glass vial (protects from light).

  • Solvent: Use Anhydrous DMSO (99.9%, stored over molecular sieves).[2]

  • Dissolution: Vortex until clear. If particles persist, sonicate at 40°C.[1]

  • Storage:

    • Short term (Days): Room Temp, Dark.[2]

    • Long term (Months): -20°C, Dark.[1][2] Allow to reach RT before opening to prevent condensation.

Diagnostic Flowchart

Troubleshooting Start User Report: Instability in DMSO CheckAppearance Check Appearance Start->CheckAppearance Cloudy Cloudy / Precipitate CheckAppearance->Cloudy Dark Dark / Red Color CheckAppearance->Dark ActionCloudy Heat to 40°C + Vortex Cloudy->ActionCloudy ActionDark Check LC-MS/NMR Dark->ActionDark ResultClear Clears Up? ActionCloudy->ResultClear ResultPurity Purity > 95%? ActionDark->ResultPurity SolnPhysical Physical Issue: Water in DMSO. Use Anhydrous Solvent. ResultClear->SolnPhysical Yes SolnChemical Chemical Issue: True Degradation. Discard Sample. ResultClear->SolnChemical No ResultPurity->SolnChemical No SolnPhoto Photochemical Issue: Trace Photolysis. Compound likely usable. Store in Dark. ResultPurity->SolnPhoto Yes

Caption: Decision tree for diagnosing stability issues. Most "cloudy" cases are physical; most "dark" cases are benign photochemistry.[1]

References

  • PubChem. 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole Compound Summary. National Library of Medicine.[1] Link[2]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Formulations. Bulletin #102B.[1][7] (Explains the non-linear solubility drop in DMSO/Water mixtures). Link

  • MDPI. Photostability of Nitro-Compounds and Fluorinated Colloidal Nanosystems. (Mechanisms of nitro-group photoreduction). Link[2]

  • ACS Publications. Metabolic Stability of Fluorinated Small Molecules. (Discusses the electron-deficient nature of trifluoromethyl-nitro-benzene systems). Link[2]

  • ResearchGate. NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl-5-arylpyrazoles in DMSO-d6. (Reference for pyrazole chemical shifts and solvent interactions). Link

Sources

Optimization

avoiding side reactions in the synthesis of nitrophenylpyrazoles

Technical Support Center: Synthesis of Nitrophenylpyrazoles Status: Active | Specialist: Senior Application Scientist Welcome to the Technical Support Center Subject: Troubleshooting & Optimization for Nitrophenylpyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Nitrophenylpyrazoles Status: Active | Specialist: Senior Application Scientist

Welcome to the Technical Support Center

Subject: Troubleshooting & Optimization for Nitrophenylpyrazole Synthesis Context: Nitrophenylpyrazoles are critical scaffolds in medicinal chemistry (e.g., COX-2 inhibitors, kinase inhibitors) and agrochemicals (e.g., Fipronil analogs). The Challenge: The electron-withdrawing nature of the nitro group deactivates the hydrazine precursor, leading to sluggish kinetics, incomplete cyclization (stalled hydrazones), and difficult-to-separate regioisomers.

This guide moves beyond generic textbook procedures to address the specific mechanistic failures encountered when working with nitro-deactivated arylhydrazines.

Module 1: The "Wrong Isomer" Problem (Regioselectivity)

The Issue: The condensation of a nitrophenylhydrazine with an asymmetrical 1,3-dicarbonyl compound typically yields a mixture of 1,3- and 1,5-substituted pyrazoles. Separating these isomers often requires tedious chromatography, lowering overall throughput.

Mechanistic Insight: The reaction is not a concerted cycloaddition but a stepwise condensation.[1] The regiochemistry is determined by the initial nucleophilic attack of the hydrazine's terminal nitrogen (


) on the most electrophilic carbonyl carbon.
  • Nitrophenyl Effect: The nitro group pulls electron density from the hydrazine, making the

    
     less nucleophilic. This makes the reaction highly sensitive to subtle electronic differences in the dicarbonyl substrate.
    

Visualizing the Pathway:

Regioselectivity Start Nitrophenylhydrazine + Asymmetric 1,3-Diketone PathA Path A: Attack at Carbonyl 1 (More Electrophilic) Start->PathA Electronic Control PathB Path B: Attack at Carbonyl 2 (Less Sterically Hindered) Start->PathB Steric Control InterA Hydrazone Intermediate A PathA->InterA InterB Hydrazone Intermediate B PathB->InterB Cyclization Acid-Catalyzed Dehydration (Ring Closure) InterA->Cyclization InterB->Cyclization Prod1 1,5-Isomer (Kinetic Product) Cyclization->Prod1 Prod2 1,3-Isomer (Thermodynamic Product) Cyclization->Prod2

Caption: Decision tree showing how initial nucleophilic attack dictates the final regioisomer. Electronic factors usually dominate with nitrophenylhydrazines.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
50:50 Mixture of Isomers Competing electrophilicity of carbonyls.Switch Solvent: Use a fluorinated solvent (e.g., TFE or HFIP). These solvents activate the carbonyls via H-bonding, often enhancing regioselectivity toward the 1,3-isomer [1].
Reaction is extremely slow Nitro-deactivation of hydrazine.Catalysis: Add 5-10 mol% HCl or pTSA. Do not heat blindly; acid catalysis is more effective than thermal forcing for deactivated hydrazines.
Wrong Isomer Dominates Steric hindrance at one carbonyl.Stepwise Synthesis: Convert the diketone to an enaminone first. The hydrazine will exclusively attack the carbon attached to the amino group, locking the regiochemistry [2].

Module 2: The "Stalled Reaction" (Hydrazone Isolation)

The Issue: Users frequently report isolating a solid intermediate that is not the pyrazole. This is the uncyclized hydrazone.

  • Why it happens: The nitro group reduces the basicity of the second nitrogen (the

    
    ), making the final intramolecular attack on the remaining carbonyl difficult. The reaction stops halfway.
    

Diagnostic Workflow:

  • Check NMR: Look for a broad singlet around 8-10 ppm (NH) and the absence of the pyrazole C4-H signal.

  • Check MS: Mass will be [M+18] relative to the expected pyrazole (indicating failure to lose water).

Recovery Protocol (The "Dehydration Push"): If you have isolated the hydrazone, do not discard it.

  • Dissolve the intermediate in Glacial Acetic Acid .

  • Heat to reflux (118°C) for 2-4 hours.

  • Why: Acetic acid serves as both solvent and acid catalyst, protonating the carbonyl oxygen to facilitate the weak nucleophilic attack of the nitro-deactivated nitrogen.

Module 3: Preventing Side Reactions (Degradation & Redox)

The Issue: Arylhydrazines are reducing agents and are light/air sensitive. Nitrophenylhydrazines are more stable than phenylhydrazine but can still degrade into tars or undergo redox side reactions if metal contaminants are present.

Critical Controls:

  • Avoid Metal Spatulas: Trace iron or nickel can catalyze the reduction of the nitro group or the decomposition of the hydrazine. Use glass or Teflon-coated tools.

  • Inert Atmosphere: Always run the reaction under Nitrogen or Argon. While not strictly "pyrophoric," oxidized hydrazine byproducts (diazonium tars) are dark, sticky, and ruin yield.

  • Stoichiometry: Do not use a large excess of hydrazine. Excess hydrazine can react with both carbonyls of a single diketone molecule (forming bis-hydrazones) or bridge two diketone molecules.

Optimized Synthesis Protocol (High Purity):

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of 1,3-diketone in Ethanol (0.5 M).

  • Addition: Add 1.05 eq of Nitrophenylhydrazine hydrochloride. Note: Using the HCl salt is often more stable than the free base.

  • Catalysis: Add 0.1 eq of concentrated HCl.

  • Reaction: Reflux for 4 hours. Monitor by TLC.[2]

  • Workup:

    • Cool to room temperature.[3][4]

    • Crucial Step: If product precipitates, filter and wash with cold ethanol .

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with 0.1 M HCl (to remove unreacted hydrazine), then Brine.

  • Purification: Recrystallize from Ethanol/Water if possible. Avoid silica columns if the product is acid-sensitive, though nitrophenylpyrazoles are generally robust.

FAQ: Frequently Asked Questions

Q: Can I reduce the nitro group during the pyrazole synthesis? A: No. Standard Knorr conditions (acid/alcohol) will not reduce the nitro group. However, if you attempt a "one-pot" reduction using metals (Fe/HCl) or hydrogenation (Pd/C) before the ring is fully formed, you risk reducing the hydrazine bond (


) to an aniline, destroying your ability to form the pyrazole. Build the ring first, then reduce the nitro group.

Q: My product is dark red/brown. Is this normal? A: Nitrophenylpyrazoles are often yellow or orange. Dark brown/black indicates oxidation of the hydrazine precursor. This is a "garbage in, garbage out" scenario. Recrystallize your starting hydrazine or use the hydrochloride salt to ensure purity before starting.

Q: I need the 1,5-isomer, but I keep getting the 1,3-isomer. What now? A: You need to invert the electronics. Instead of a standard diketone, use an


-alkynic ketone . The hydrazine will attack the 

-carbon of the alkyne (Michael addition) rather than the carbonyl, often reversing the regioselectivity compared to the diketone route [3].

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1] Journal of Organic Chemistry.

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[4][5] Organic Letters.

  • Che, J., et al. (2016). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Copper-Catalyzed Cycloaddition. Organic Letters.

Sources

Troubleshooting

Technical Support Center: Pyrazole Synthesis &amp; Optimization

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-OPT-2024 Subject: Optimizing Reaction Conditions for Pyrazole Derivatives Welcome to the Pyrazole Synthesis Support Hub. You are likely here because yo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-OPT-2024 Subject: Optimizing Reaction Conditions for Pyrazole Derivatives

Welcome to the Pyrazole Synthesis Support Hub.

You are likely here because your Knorr condensation yielded a 1:1 mixture of regioisomers, your microwave protocol is charring your starting material, or your "crystalline" product is currently a stubborn oil.

This guide moves beyond standard textbook procedures. It focuses on causality —understanding why a reaction fails—and provides self-validating protocols to correct it. We focus on the two most critical pathways: Condensation (Knorr) and Cycloaddition .

Module 1: The Regioselectivity Crisis

Issue: “I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, and I cannot control the formation of 1,3- vs. 1,5-isomers.”

The Mechanistic Reality

In the Knorr synthesis, regioselectivity is dictated by the competition between the two carbonyl electrophiles and the two hydrazine nucleophiles.

  • N1 (Substituted Nitrogen): More nucleophilic due to the alpha-effect but sterically hindered.

  • N2 (Unsubstituted Nitrogen): Less hindered, less nucleophilic.

If your diketone has similar electronic/steric environments at both carbonyls (e.g., Methyl vs. Ethyl), thermal equilibrium often leads to a racemate.

Troubleshooting & Optimization Protocol
VariableOptimization StrategyWhy it works
Solvent Polarity Switch to Fluorinated Solvents (e.g., TFE or HFIP).Fluorinated alcohols are strong hydrogen-bond donors. They activate the harder carbonyl, directing the initial attack of the hydrazine.
Lewis Acid Add Yb(OTf)₃ (10 mol%) or ZnCl₂ .Lewis acids chelate the dicarbonyl. The metal center coordinates preferentially to the less hindered carbonyl, directing nucleophilic attack.
Substrate Control Use Enaminones instead of Diketones.Replacing one ketone with a dimethylamino group (

) creates a "hard" vs "soft" electrophile distinction, forcing the hydrazine to attack the specific carbon.
Decision Logic: Selecting the Right Route

RegioselectivityLogic Start Start: Unsymmetrical Substrate CheckSubstrate Are steric groups significantly different? (e.g., t-Butyl vs Methyl) Start->CheckSubstrate StandardKnorr Standard Knorr (Ethanol/Reflux) Sterics will drive selectivity CheckSubstrate->StandardKnorr Yes CheckElectronic Are electronic properties different? (e.g., CF3 vs Phenyl) CheckSubstrate->CheckElectronic No SolventControl Solvent Control Required Use TFE or HFIP to activate carbonyls CheckElectronic->SolventControl Yes (CF3 group) SwitchMethod Switch Methodology: Use Alkyne/Tosylhydrazone Route CheckElectronic->SwitchMethod No (Similar groups)

Figure 1: Decision matrix for ensuring regiocontrol. Note that if sterics and electronics are similar, the standard Knorr method is fundamentally flawed for selectivity; alternative cycloaddition routes (e.g., alkyne + tosylhydrazone) are required [1].

Module 2: Reaction Efficiency (Microwave vs. Thermal)

Issue: “My reaction takes 12 hours at reflux and yields are <50%.”

The Solution: Microwave-Assisted Synthesis

Pyrazoles are ideal candidates for Microwave-Assisted Organic Synthesis (MAOS) because the polar transition state couples efficiently with microwave irradiation.

Optimized Protocol: Solvent-Free / Ethanol System

Do not simply "blast" the reaction. Follow this stepped approach.

  • Stoichiometry: Mix 1,3-diketone (1.0 eq) and Hydrazine (1.1 eq).

  • Catalyst: Add Nano-ZnO (10 mol%) or Glacial Acetic Acid (3 drops) .

    • Why: Nano-ZnO acts as a recyclable Lewis acid that functions exceptionally well in aqueous/solvent-free conditions [2].

  • Irradiation Ramp:

    • Step A: 100W for 1 min (Pre-heating/Homogenization).

    • Step B: 300-420W for 5-10 mins at 80-100°C.

  • Self-Validation: Check TLC immediately. If the spot is distinct, stop. If smearing occurs, the power density is too high—add Ethanol (2 mL) to dissipate heat.

Comparative Efficiency Data
MethodCatalystTimeYieldNote
Thermal (Reflux) AcOH6-12 hrs65-75%Requires extractive workup.
Microwave (Solvent-Free) None10 min85%Cleanest profile; "Green" method [3].
Microwave (Ethanol) LiClO₄ 5 min92-95% Lithium perchlorate acts as a highly efficient Lewis acid in this matrix [4].
Module 3: Purification & Isolation (The "Oil" Problem)

Issue: “I cannot crystallize my product; it remains a viscous oil containing hydrazine impurities.”

The "Acid-Salt" Technique

Many pyrazoles are oils at room temperature, making column chromatography unavoidable. However, you can force precipitation by converting the pyrazole into a salt [5].

Protocol:

  • Dissolution: Dissolve the crude oily mixture in a minimal amount of Ethyl Acetate or Ether.

  • Acidification: Dropwise add 4M HCl in Dioxane or concentrated HCl.

  • Precipitation: The Pyrazole-HCl salt will precipitate as a white solid, while non-basic impurities (unreacted diketones) remain in solution.

  • Filtration & Release: Filter the solid. Resuspend in water and neutralize with saturated

    
     to release the free base, which can then be extracted or recrystallized.
    
Hydrazine Decontamination

Safety Critical: Excess hydrazine is toxic and can cause false positives in biological assays.

  • Scavenging: If not using the salt method, add polymer-supported benzaldehyde (3 eq) to the crude mixture and stir for 30 mins. This reacts with excess hydrazine to form an insoluble hydrazone, which is easily filtered off.

Module 4: Advanced Troubleshooting (FAQ)

Q: My product has a persistent yellow/orange color, but it should be white.

  • Cause: Oxidation of the hydrazine or formation of azines (dimers).

  • Fix: Perform the reaction under

    
     atmosphere. Add Sodium Acetate (1 eq)  if using hydrazine hydrochloride salts to buffer the pH; highly acidic conditions promote oxidation side-products [6].[1]
    

Q: I am seeing a "Bis-pyrazole" impurity.

  • Cause: Your diketone has two reactive sites, or you used a large excess of hydrazine with a specific substrate.

  • Fix: Strict stoichiometric control (1:1). Add the hydrazine dropwise to the diketone solution (inverse addition) to keep the diketone in excess during the addition phase.

Q: The reaction works for Phenylhydrazine but fails for Tosylhydrazine.

  • Cause: Tosylhydrazines are less nucleophilic and acid-labile.

  • Fix: Switch from acidic conditions to Basic conditions . Use Ethanol with catalytic Piperidine or Pyridine.

Workflow Visualization

OptimizationWorkflow Input Crude Reaction Mixture TLC TLC Check (10 min) Input->TLC Conversion Full Conversion? TLC->Conversion Modify Add LiClO4 or Increase MW Power Conversion->Modify No Workup Evaporate Solvent Conversion->Workup Yes Modify->TLC Retest State Physical State? Workup->State Solid Recrystallize (EtOH/H2O) State->Solid Solid Oil HCl Salt Precipitation (See Module 3) State->Oil Oil

Figure 2: Operational workflow for monitoring reaction progress and selecting the correct purification path based on physical state.

References
  • Kong, Y., Tang, M., & Wang, Y. (2014).[2] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579.[2]

  • Mandhane, P. G., et al. (2014). ZnO: An Ecofriendly, Green Nano-catalyst for the Synthesis of Pyrazole Derivatives under Aqueous Media.[3] Journal of the Chinese Chemical Society, 61, 1175–1179.[3]

  • Buriol, L., et al. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate/Journal of Chemical Research.

  • Konwar, D., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review (LiClO4 Catalysis). MDPI Molecules.

  • BASF SE. (2011). Method for purifying pyrazoles via acid addition salts.[4] Google Patents (WO2011076194A1).

  • BenchChem. (2024). Troubleshooting Knorr pyrazole synthesis impurities. BenchChem Technical Guides.

Sources

Optimization

1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole solubility issues and solutions

Executive Summary & Compound Profile 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole is a highly lipophilic, electron-deficient heterocyclic intermediate. It is frequently utilized as a scaffold in the synthesis of Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole is a highly lipophilic, electron-deficient heterocyclic intermediate. It is frequently utilized as a scaffold in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and specific pharmaceutical targets involving N-phenylpyrazole cores.

Users most frequently encounter issues related to hydrophobicity-driven precipitation in aqueous buffers and "oiling out" during purification. The presence of the ortho-trifluoromethyl (-CF₃) group creates steric twist, reducing planarity, while the para-nitro (-NO₂) group increases crystalline lattice energy, complicating dissolution in protic solvents.

Physicochemical Snapshot
PropertyValue / Characteristic
Molecular Formula C₁₀H₆F₃N₃O₂
Molecular Weight 257.17 g/mol
Appearance Yellow to brownish crystalline solid
LogP (Predicted) ~3.0 – 3.5 (High Lipophilicity)
H-Bond Donors 0 (Aprotic)
Melting Point ~100–120°C (Dependent on purity/polymorph)

Solubility Matrix & Solvent Compatibility

The following data summarizes solubility behavior based on thermodynamic saturation limits at 25°C.

Solvent ClassSolventSolubility RatingMax Conc. (Est.)[1][2][3][4]Application Notes
Dipolar Aprotic DMSO Excellent > 100 mMPreferred for biological stock solutions.
Dipolar Aprotic DMF Excellent > 100 mMAlternative for chemical synthesis.
Polar Protic Ethanol Moderate 10–50 mMGood for recrystallization (requires heating).
Polar Protic Methanol Moderate 10–50 mMAnalytical standards (HPLC).
Non-Polar Ethyl Acetate Good > 50 mMExtraction and chromatography.
Non-Polar Hexane Poor < 1 mMAnti-solvent for precipitation.
Aqueous Water/PBS Insoluble < 10 µMCRITICAL: Will precipitate immediately upon dilution without surfactants.

Troubleshooting Guides (FAQ)

Scenario A: "My compound crashes out when I add the DMSO stock to cell culture media."

The Cause: This is a classic "Solvent Shock" phenomenon. The ortho-CF₃ and para-NO₂ groups render the molecule extremely hydrophobic. When a concentrated DMSO stock (e.g., 100 mM) hits the aqueous media, the water molecules rapidly cluster around the DMSO, leaving the pyrazole molecules to aggregate and precipitate due to the hydrophobic effect.

The Solution: The "Intermediate Plate" Method

  • Do not pipette high-concentration stock directly into the assay well.

  • Step 1: Prepare a 1000x stock in 100% DMSO.

  • Step 2: Dilute this 1:10 into an intermediate solvent (e.g., PBS + 5% Tween-80 or pure Ethanol) to create a 100x working solution.

  • Step 3: Add this 100x solution to your media. The surfactant (Tween) or intermediate polarity solvent acts as a bridge, preventing immediate crystal nucleation.

Scenario B: "During recrystallization, the product turns into an oil instead of crystals."

The Cause: The "Oiling Out" effect occurs when the compound's melting point is depressed by impurities or solvent mixtures, causing it to separate as a liquid phase before it can crystallize. This is common with fluorinated phenyl pyrazoles due to their low melting points (~100°C).

The Solution: Slow Cooling & Seeding

  • Dissolve the crude solid in minimal boiling Ethanol .

  • Add warm water dropwise until just turbid (cloudy).

  • Crucial Step: Add a drop of pure Ethanol to clear the solution.

  • Remove from heat and let it cool to room temperature slowly (wrap the flask in foil/towel to insulate).

  • If oil droplets form, scratch the glass side with a rod or add a "seed crystal" of pure compound to trigger proper lattice formation.

Scenario C: "HPLC peaks are tailing or splitting."

The Cause: The pyrazole nitrogen (N2) can act as a weak hydrogen bond acceptor.[5] In unbuffered mobile phases, local pH variations can cause peak broadening.

The Solution:

  • Acidify: Add 0.1% Formic Acid or Trifluoroacetic acid (TFA) to both water and acetonitrile mobile phases. This protonates the species uniformly or suppresses ionization issues, sharpening the peak.

Validated Protocols

Protocol 1: Preparation of 10 mM Biological Stock (10 mL)

Objective: Create a stable, precipitation-resistant stock for in vitro assays.

  • Calculate Mass:

    • Target Concentration: 10 mM (0.01 mol/L)

    • Volume: 0.01 L

    • MW: 257.17 g/mol [6]

    • Required Mass:

      
       (25.7 mg).
      
  • Weighing: Weigh ~26 mg of solid into a glass vial (avoid plastic if possible to prevent sticking). Record exact mass.

  • Dissolution:

    • Add dry DMSO (dimethyl sulfoxide) to reach exactly 10 mM based on the recorded mass.

    • Formula: Volume (mL) = Mass (mg) / 2.57.

  • Homogenization: Vortex for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Note: Avoid repeated freeze-thaw cycles. DMSO attracts water from air (hygroscopic), which will eventually cause the compound to precipitate inside the tube.

Protocol 2: Chemical Purification via Recrystallization

Objective: Purify crude intermediate from synthesis.

  • Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

  • Add 5 mL Ethanol and heat to boiling on a hot plate/block.

  • If not dissolved, add Ethanol in 0.5 mL increments until clear.

  • Once dissolved, remove from heat.

  • Add Water dropwise to the hot solution until a faint, persistent cloudiness appears.

  • Add 2-3 drops of Ethanol to clear it again.

  • Allow to cool to Room Temp undisturbed for 2 hours.

  • Place in fridge (4°C) for 1 hour to maximize yield.

  • Filter crystals via vacuum filtration and wash with cold 50% EtOH/Water.

Workflow Visualization: Solvent Decision Tree

The following diagram outlines the logical decision process for selecting the correct solvent system based on your experimental end-goal.

SolventSelection Start Start: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole Goal What is your Application? Start->Goal Bio Biological Assay (Cell/Enzyme) Goal->Bio Chem Chemical Synthesis (Reaction/Purification) Goal->Chem Anal Analytical (HPLC/NMR) Goal->Anal Stock Make Stock in 100% DMSO Bio->Stock React Reaction Solvent: DMF or Acetonitrile Chem->React Purify Purification: Recrystallize (EtOH/H2O) or Column (Hex/EtOAc) Chem->Purify NMR NMR: CDCl3 or DMSO-d6 Anal->NMR HPLC HPLC: MeOH/Water + 0.1% Formic Acid Anal->HPLC Dilute Dilute >1000x into Media (Final DMSO <0.1%) Stock->Dilute Precip Issue: Precipitation? Dilute->Precip Tween Use Intermediate Dilution (PBS + 0.05% Tween-80) Precip->Tween Yes

Figure 1: Decision tree for solvent selection ensuring solubility stability across biological, synthetic, and analytical workflows.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965489, 4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole. Retrieved January 28, 2026, from [Link]

  • Lam, L., Park, S.H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one.[1][7] Molbank, 2022(4), M1483. (Demonstrates solubility and purification protocols for trifluoromethyl-phenyl pyrazoles). [Link][1][7][2][4][8][9][10][11]

  • Santos Fustero, et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents.[4] Journal of Organic Chemistry, 73(9), 3523-9.[4] (Discusses solvent effects on pyrazole synthesis and solubility). [Link]

  • University of Rochester, Dept. of Chemistry. Tips and Tricks: Recrystallization Solvents. (General grounding for N-heterocycle purification). [Link]

Sources

Troubleshooting

troubleshooting guide for experiments with 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

Status: Operational Ticket Focus: Synthesis, Solubility, and Reactivity Troubleshooting Assigned Specialist: Senior Application Scientist Introduction: Understanding Your Scaffold The molecule 1-[4-nitro-2-(trifluorometh...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Synthesis, Solubility, and Reactivity Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: Understanding Your Scaffold

The molecule 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole is a highly electron-deficient aromatic system. Its reactivity is dominated by the strong electron-withdrawing nature of the para-nitro and ortho-trifluoromethyl groups. This specific architecture makes it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr) during synthesis but presents distinct challenges regarding solubility and downstream derivatization (specifically nitro-reduction).

This guide addresses the three most common failure points reported by researchers: Synthesis Yield , Structural Validation , and Downstream Derivatization .

Module 1: Synthesis & Production

Q: My coupling reaction yield is stuck below 40%. How do I drive this to completion?

A: The most robust route to this molecule is the SNAr displacement of a halide (usually 1-fluoro-4-nitro-2-(trifluoromethyl)benzene) by pyrazole. If your yields are low, the culprit is likely moisture interference or insufficient activation .

The Mechanism: The reaction relies on the pyrazole anion attacking the phenyl ring. The ortho-CF3 and para-NO2 groups activate the ring, making the fluorine a good leaving group. However, water is a competitive nucleophile that can hydrolyze the starting material to a phenol, killing the reaction.

Troubleshooting Protocol:

  • Switch Solvent: Move from Acetonitrile to DMF or DMSO . The higher polarity stabilizes the transition state.

  • Base Selection: If using Potassium Carbonate (

    
    ), switch to Cesium Carbonate (
    
    
    
    )
    . The larger Cesium cation improves the solubility of the carbonate in organic media, increasing the effective basicity.
  • Temperature: Maintain reaction at 80–100°C . Below this, the steric bulk of the ortho-CF3 group hinders the attack.

Validated SNAr Workflow:

SNAr_Workflow Start Start: 1-fluoro-4-nitro- 2-(trifluoromethyl)benzene Reagents Add: Pyrazole (1.1 eq) Cs2CO3 (2.0 eq) Dry DMF Start->Reagents Reaction Heat: 90°C, 4-6 hrs (Monitor TLC) Reagents->Reaction Check Check: Is SM consumed? Reaction->Check Workup Pour into Ice Water Filter Precipitate Check->Workup Yes Fail Add 10% more Pyrazole Increase Temp to 110°C Check->Fail No Purify Recrystallize (EtOH) or Column Chrom. Workup->Purify Fail->Reaction

Figure 1: Optimized SNAr synthesis workflow for sterically hindered aryl-pyrazoles.

Module 2: Structural Validation (NMR)

Q: How can I rapidly confirm I have the correct product without running a full 2D-NMR?

A: Use


F NMR . It is your most powerful diagnostic tool for this scaffold. The trifluoromethyl group (-CF3) is highly sensitive to the electronic environment of the phenyl ring.

Diagnostic Shifts: Upon successful coupling of the electron-rich pyrazole to the phenyl ring, the electron density changes, causing a distinct shift in the fluorine signal compared to the starting fluoride.

Compound Statengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

F NMR Shift (approx.[1][2] vs CFCl3)
Diagnostic Feature
Starting Material (Aryl Fluoride)-61.5 ppm (CF3)Often appears as a doublet due to H-F coupling.
Product (Aryl Pyrazole)-58.0 to -60.0 ppm Singlet. Shift downfield due to loss of F-atom on ring.
Impurity (Hydrolysis Phenol)-63.0 ppmDistinct shift upfield.

Self-Validation Step: Run a crude


F NMR before workup. If you see a single dominant peak around -59 ppm, your reaction is successful. If you see multiple peaks, purification is required before proceeding.

Module 3: Downstream Derivatization (Nitro Reduction)

Q: I need to reduce the nitro group to an aniline, but I'm losing the CF3 group or getting side products. What is the correct method?

A: This is a classic chemoselectivity issue. The CF3 group on an aromatic ring is generally stable, but under aggressive catalytic hydrogenation (e.g., Pd/C + H2 at high pressure), hydrodefluorination can occur.

Recommended Method: Iron-Mediated Reduction (Bechamp Reduction) This method is mild, highly selective for -NO2, and leaves the -CF3 and the pyrazole ring untouched.

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ).
    
  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (80°C) for 2 hours.

Alternative Method (If metal-free required): Sodium Dithionite (


) in THF/Water.

Reduction Decision Matrix:

Reduction_Logic Goal Goal: Reduce NO2 to NH2 Method1 Method A: H2 / Pd-C Goal->Method1 Method2 Method B: Fe / NH4Cl (Recommended) Goal->Method2 Method3 Method C: SnCl2 / HCl Goal->Method3 Risk1 Risk: Hydrodefluorination (Loss of CF3) Method1->Risk1 Outcome2 Success: Intact CF3 High Yield Method2->Outcome2 Risk3 Issue: Difficult Workup (Tin salts) Method3->Risk3

Figure 2: Selection guide for reducing nitro groups in the presence of sensitive trifluoromethyl substituents.

Module 4: Solubility & Handling

Q: The compound precipitates immediately when added to cell culture media. How do I fix this?

A: This molecule is highly lipophilic (LogP ~3.5–4.0). Adding a high-concentration DMSO stock directly to aqueous media causes "DMSO Shock," leading to immediate precipitation.

The "Step-Down" Protocol:

  • Stock: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Intermediate: Dilute the stock 1:10 into a surfactant-containing buffer (e.g., PBS + 0.5% Tween-80 or cyclodextrin).

  • Final: Add this intermediate solution to your cell media.

Solubility Data Table:

SolventSolubility Limit (Est. at 25°C)Usage Note
DMSO > 50 mg/mLIdeal for stock solutions.
Ethanol ~ 10-20 mg/mLGood for synthesis workup.
Water < 0.01 mg/mLInsoluble. Requires surfactant.
PBS (pH 7.4) < 0.05 mg/mLRisk of crashing out without carrier.

References

  • Synthesis of N-aryl pyrazoles: Li, X., et al. "Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives." RSC Advances, 2012. Link

  • Nucleophilic Aromatic Substitution (SNAr): "Nucleophilic Aromatic Substitution." Organic Chemistry Portal. Link

  • Fluorine NMR Shifts: "19F Chemical Shifts and Coupling Constants." UCSB NMR Facility. Link

  • Nitro Reduction Selectivity: "Selective reduction of nitro compounds."[3] Organic Chemistry Portal. Link

  • Compound Properties: PubChem Entry for 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (Precursor data). Link

Sources

Optimization

Technical Support Center: Synthesis of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Minimizing Impurities in Coupling Introduction: The Critical Path You are likely synthesizing this molecule via Nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Minimizing Impurities in


 Coupling

Introduction: The Critical Path

You are likely synthesizing this molecule via Nucleophilic Aromatic Substitution (


) . The target molecule features a phenyl ring activated by two strong electron-withdrawing groups (EWGs): a nitro group  at the para position and a trifluoromethyl group  at the ortho position relative to the leaving group (LG).

While this activation makes the


 reaction with pyrazole feasible, it simultaneously makes the ring hyper-electrophilic, inviting side reactions with trace water (hydrolysis) or other nucleophiles. This guide focuses on the standard route: reacting 1-chloro-4-nitro-2-(trifluoromethyl)benzene  (or its fluoro-analog) with pyrazole  using a base in a polar aprotic solvent.

Module 1: Reaction Setup & Reagent Quality (Prevention)

Root Cause Analysis: 80% of impurity profiles are determined before the reaction flask is heated. The primary impurity in this synthesis is the phenol derivative (4-nitro-2-(trifluoromethyl)phenol), formed by the hydrolysis of the aryl halide.

Reagent Selection Matrix
ComponentRecommendationTechnical Rationale
Aryl Halide Fluoride (Ar-F) > Chloride (Ar-Cl)Ar-F reacts significantly faster in

due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate [1]. This allows for milder temperatures, reducing thermal degradation.[1]
Base

(Standard) or

(Faster)
Carbonates are milder than hydrides (

).

can cause deprotonation of the pyrazole and potential reduction/side-reactions on the nitro group if not carefully controlled.
Solvent Acetonitrile (MeCN) or DMF MeCN is easier to remove (lower BP) but may require reflux. DMF allows lower temps but is harder to remove. CRITICAL: Solvent must be anhydrous (<50 ppm water).
Stoichiometry Pyrazole (1.1 - 1.2 eq)Slight excess ensures complete consumption of the expensive aryl halide. Large excess complicates workup.[2]
Protocol: Anhydrous Coupling
  • Drying: Flame-dry all glassware under vacuum. Cool under Argon/Nitrogen.[2]

  • Solvent Prep: If using DMF, store over activated 4Å molecular sieves for 24h prior to use.

  • Mixing:

    • Charge Pyrazole (1.1 eq) and

      
       (2.0 eq) into the flask.
      
    • Add Anhydrous DMF (0.5 M concentration relative to substrate).

    • Stir at RT for 15 mins to allow partial deprotonation.

  • Addition: Add Aryl Halide (1.0 eq) neat or as a concentrated solution in DMF.

  • Reaction: Heat to 60-80°C (for Ar-F) or 100-120°C (for Ar-Cl). Monitor by HPLC/TLC.

Module 2: Process Control & Monitoring (During)

The "Hidden" Impurity Pathway: The combination of high temperature, basic conditions, and trace water leads to the irreversible formation of the phenol byproduct. This phenol is acidic and forms a salt with the base, which stops it from reacting further but complicates purification.

Diagram: Reaction Pathways & Impurity Genesis

ReactionPathways SM Aryl Halide (Ar-X) Impurity Impurity: Nitrophenol (Ar-OH) SM->Impurity + H2O / Base (Hydrolysis) Meisenheimer Meisenheimer Complex SM->Meisenheimer + Pyrazole Py Pyrazole Py->Meisenheimer Base Base (CO3 2-) Base->Py Deprotonates Target Target Product (N-Aryl Pyrazole) Water Trace H2O Meisenheimer->Target - X (Fast)

Caption: The competition between the desired


 pathway (Green) and the hydrolytic degradation pathway (Red).
Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Low Conversion (<50%) after 4h Temperature too low or stirring inefficient.Increase temp by 10°C increments. Ensure vigorous stirring (heterogeneous base). Switch to

(higher solubility).
New Peak at ~0.8 RRT (HPLC) Hydrolysis (Phenol). The aryl halide reacted with water.Check solvent water content.[3][4][5] Ensure reaction is under inert atmosphere. Cannot be reversed.
Darkening/Tar Formation Thermal decomposition.Temperature is too high. Reduce temp and extend time. If using

, switch to

.
Peak at ~0.5 RRT Unreacted Pyrazole.This is normal if excess was used. Remove via aqueous acidic wash (see Module 3).

Module 3: Isolation & Purification (After)

The "Golden Rule" of Workup: DMF is miscible with water and organic solvents, making it a "phase transfer agent" for impurities if not removed properly.

Step-by-Step Workup Protocol
  • Quench: Cool reaction to RT. Pour into Ice-Water (5x reaction volume) .

    • Why: The product is likely a solid. The sudden polarity shift often precipitates the target while keeping DMF and salts in the water.

  • Filtration (If solid precipitates):

    • Filter the solid. Wash with copious water to remove DMF.[1][5]

    • Wash with Hexanes to remove trace unreacted aryl halide.

  • Extraction (If oil forms):

    • Extract with Ethyl Acetate (EtOAc) .[1]

    • The LiCl Wash: Wash the organic layer 3x with 5% LiCl solution .[5]

    • Mechanism:[2][6][7][8][9][10][11][12][13] LiCl increases the ionic strength of the aqueous layer, forcing DMF out of the organic layer and into the aqueous phase [2].

  • Acid Wash (Crucial for Pyrazole removal):

    • Wash organic layer with 0.5 N HCl .

    • Mechanism:[2][6][7][8][9][10][11][12][13] Protonates excess pyrazole (

      
      ), making it water-soluble. The target N-aryl pyrazole is much less basic and stays in the organic layer.
      
Diagram: Purification Decision Tree

PurificationTree Start Reaction Complete Quench Quench into Ice Water Start->Quench StateCheck Precipitate formed? Quench->StateCheck Solid Filtration StateCheck->Solid Yes Oil Extraction (EtOAc) StateCheck->Oil No (Oiling out) Wash1 Wash: H2O (removes DMF) Solid->Wash1 Wash2 Wash: Hexane (removes Ar-X) Wash1->Wash2 FinalSolid Pure Solid Wash2->FinalSolid LiCl Wash: 5% LiCl (removes DMF) Oil->LiCl HCl Wash: 0.1M HCl (removes Pyrazole) LiCl->HCl FinalOil Evaporate -> Recrystallize HCl->FinalOil

Caption: Logical flow for removing DMF, unreacted starting materials, and byproducts.

FAQ: Expert Troubleshooting

Q: I see a small impurity (~5%) that I cannot remove by washing. What is it? A: If you used the Aryl Chloride , this could be the Bis-substitution product (rare, but possible if the


 group is labile or if there are other halogens). However, it is more likely the Phenol  byproduct. Phenols can be "sticky" on silica.
  • Fix: Dissolve crude in EtOAc and wash with 1M NaOH . The phenol will deprotonate (forming the phenoxide) and move to the aqueous layer. The target pyrazole is neutral and remains in EtOAc.

Q: Can I use ethanol/water instead of DMF? A: Yes, but the reaction will be slower. You will likely need to reflux.[2] The advantage is that the product usually precipitates cleanly upon cooling, simplifying purification [3].

Q: My yield is low (<40%). A: Check your Aryl Halide . If it is old, it may have partially hydrolyzed in the bottle (releasing HCl/HF). Check the pH of your starting material solution. If acidic, purify the starting material before the reaction.

References

  • Mechanism of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Chemical Reviews, 49(2), 273-412. 
    
  • DMF Removal Strategies: Hultin, P. G. (2003). "A Guide to Solvents and Reagents in Introductory Organic Chemistry." University of Manitoba.[4]

  • Pyrazole Synthesis & Purification: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives.[14][15] Comprehensive Heterocyclic Chemistry, 5, 167-303.

Sources

Troubleshooting

enhancing the regioselectivity of pyrazole synthesis

Status: Operational | Tier: Advanced Chemical Synthesis Support Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Chemical Synthesis Support
Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "N1 vs. N2" Dilemma

Welcome to the Regio-Control Hub. If you are here, you are likely facing the classic pyrazole problem: obtaining a mixture of regioisomers (1,3- vs. 1,5-substituted) that resists purification.

In pyrazole synthesis, regiocontrol is not just about "optimizing yield"; it is about mechanistic steering . Whether you are condensing hydrazines with 1,3-dicarbonyls or performing N-arylation on a pre-formed ring, the selectivity is dictated by the subtle interplay between nucleophilicity (of the hydrazine nitrogens) and electrophilicity (of the carbonyl/acceptor carbons).

This guide abandons generic advice. We focus on three engineered workflows to force regioselectivity: Precursor Engineering , Catalytic Steering , and Post-Synthetic Sorting .

Module 1: Diagnostic Workflow

Before starting a reaction, map your substrate against this decision tree to select the correct synthetic strategy.

PyrazoleWorkflow cluster_tips Optimization Nodes start Target: Unsymmetrical Pyrazole q1 Is the N-substituent introduced during ring closure? start->q1 q2 Are the carbonyls electronically distinct? q1->q2 Yes (Condensation) method_coupling Post-Synthetic Coupling: Cu/Pd-Catalyzed N-Arylation q1->method_coupling No (N-H Pyrazole existing) method_knorr Standard Knorr Synthesis (Risk: Isomer Mixture) q2->method_knorr No (Similar R groups) method_enaminone Precursor Engineering: Use Enaminones/Alkynones q2->method_enaminone Yes (High Selectivity Required) tip1 Tip: Fluorinated groups strongly direct attack method_knorr->tip1 tip2 Tip: Bulky ligands control N-arylation site method_coupling->tip2

Figure 1: Strategic decision tree for selecting the optimal pyrazole synthesis pathway based on substrate properties.

Module 2: The Condensation Conundrum (Scaffold Construction)

The Core Issue

In the classic Knorr synthesis (1,3-diketone + hydrazine), the most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl. If the difference in electrophilicity between C1 and C3 is negligible, you get a 1:1 mixture.

Protocol A: Enaminone-Directed Synthesis

Theory: Replace the 1,3-diketone with an enaminone or acetylenic ketone . These precursors have significantly differentiated electrophilic sites, forcing the hydrazine to attack in a predictable pattern.

Step-by-Step Guide:

  • Precursor Prep: React your ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to generate the enaminone.

    • Why: This converts one carbonyl into an

      
      -unsaturated ketone with a leaving group (-NMe2), making that site exclusively reactive toward the terminal nitrogen of the hydrazine.
      
  • Reaction:

    • Dissolve enaminone (1.0 equiv) in Ethanol or Acetic Acid.

    • Add Hydrazine (1.1 equiv).

    • Reflux for 2-4 hours.

  • Result: The terminal NH2 of the hydrazine attacks the C-NMe2 carbon (Michael-type addition/elimination) followed by cyclization.

  • Selectivity: Typically >95:5 favoring the 1,5-isomer (if using aryl hydrazines).

Troubleshooting Table: Condensation Reactions
SymptomProbable CauseCorrective Action
1:1 Isomer Ratio Similar electronic environments at C1/C3.Switch Precursor: Use an alkynone or enaminone to bias electrophilicity [1].
Low Yield (Fluorinated) Hydrate formation on

ketone.
Solvent Switch: Avoid water/alcohols. Use Toluene with a Dean-Stark trap to drive dehydration.
Regio-Reversal Solvent polarity flipping tautomers.Solvent Check: In protic solvents, the hydrazine terminal

is nucleophilic. In aprotic/acidic media, the internal NH may attack first.

Module 3: Catalytic Steering (N-Arylation)

The Core Issue

When alkylating/arylating a pre-formed N-H pyrazole, the reaction is usually governed by thermodynamics (sterics), favoring the position furthest from bulky carbon substituents (the "less hindered" nitrogen). This often prevents access to the sterically crowded 1,5-isomer.

Protocol B: Copper-Catalyzed N-Arylation (Buchwald/Antilla)

To force arylation at the more hindered nitrogen or control selectivity, use Copper-diamine catalysis.

Mechanism: The ligand bulk creates a pocket that favors specific coordination geometries. Recent Advance (2025): New research suggests "switchable" arylation using arynes and specific ligand tuning can reverse standard selectivity [2].[1]

Standard Protocol (Buchwald-Type):

  • Reagents: Pyrazole (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (5-10 mol%), Ligand (20 mol%), Base (

    
     or 
    
    
    
    , 2.0 equiv).
  • Ligand Selection:

    • Trans-N,N'-dimethylcyclohexane-1,2-diamine: General purpose.[2][3]

    • Phenanthroline derivatives: Often favor the thermodynamic product.

  • Conditions: Toluene or Dioxane, 110°C, sealed tube, 24h.

  • Workup: Filter through Celite, concentrate, and purify via silica gel.

CuCatalysis cluster_mech Cu-Catalytic Cycle (Simplified) CuI Cu(I)-Ligand Complex OxAdd Oxidative Addition (Ar-I) CuI->OxAdd Coord Pyrazole Coordination (Steric Filter) OxAdd->Coord RedElim Reductive Elimination (C-N Bond) Coord->RedElim Ligand Bulk Directs Site RedElim->CuI

Figure 2: The catalytic cycle of Copper-mediated N-arylation, highlighting the ligand's role in steric filtering.

Module 4: Analytical Verification (FAQ)

Q: How do I definitively prove which isomer I have? A: Do not rely solely on 1H NMR shifts, as they vary with solvent.

  • The Gold Standard: NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Look for: Cross-peaks between the N-substituent (e.g., N-Methyl or N-Aryl ortho-protons) and the C5-substituent.

    • 1,5-isomer: Strong NOE between N-R and C5-R.

    • 1,3-isomer: NOE between N-R and C5-H (if C5 is unsubstituted) or NO interaction with the C3-group [3].

Q: Can I separate isomers if I get a mixture? A: Yes, but it requires specific phases.

  • Flash Chromatography: 1,5-isomers are usually less polar (elute first) than 1,3-isomers because the dipole moment is reduced by steric twisting of the N-aryl group out of plane.

  • Recrystallization: If one isomer is solid, try recrystallization from Ethanol/Heptane. The symmetrical nature of impurities often disrupts crystal packing, leaving the minor isomer in the mother liquor.

References

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones. Source: ResearchGate (2025). URL:[Link]

  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Source: PubMed / Research Square (Preprint 2025).[1] URL:[Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Source: Oxford Instruments Application Note.[4] URL:[Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Source: Organic-Chemistry.org (Summary of J. Org. Chem. 2004).[5] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole: The Phenylpyrazole PPO Inhibitor Scaffold

This comparative guide details the technical profile of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole , a specialized phenylpyrazole scaffold utilized primarily as a reference probe and intermediate in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the technical profile of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole , a specialized phenylpyrazole scaffold utilized primarily as a reference probe and intermediate in the development of Protoporphyrinogen Oxidase (PPO) inhibitors .

Executive Technical Summary

1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole represents a fundamental pharmacophore in the class of phenylpyrazole herbicides . Unlike complex commercial formulations, this molecule serves as a "minimalist" structural probe to study the binding kinetics of the Protoporphyrinogen Oxidase (PPO) enzyme (EC 1.3.3.4).

  • Primary Target: Protoporphyrinogen Oxidase (Chloroplast).[1][2]

  • Mechanism: Competitive inhibition of the Protoporphyrinogen IX binding site.

  • Primary Application: Structure-Activity Relationship (SAR) studies, reference standard for PPO assays, and synthesis intermediate for third-generation herbicides (e.g., Pyraflufen-ethyl analogs).

Mechanism of Action (MOA)

The compound functions as a potent peroxidizing agent . It mimics the electronic structure of the substrate Protoporphyrinogen IX, occupying the catalytic pocket of the PPO enzyme.

  • Inhibition: The pyrazole ring aligns within the hydrophobic pocket of PPO, while the electron-withdrawing nitro and trifluoromethyl groups on the phenyl ring lock the conformation via electrostatic interactions.

  • Accumulation: Blockage of PPO leads to the accumulation of the substrate Protoporphyrinogen IX in the cytoplasm.

  • Peroxidation: Cytoplasmic Protoporphyrinogen IX is non-enzymatically oxidized to Protoporphyrin IX. Upon exposure to light, this generates singlet oxygen (

    
    ) , causing rapid lipid peroxidation and membrane disruption.
    
Pathway Visualization

PPO_Pathway Glu Glutamate ALA 5-Aminolevulinic Acid (ALA) Glu->ALA Protogen Protoporphyrinogen IX (Substrate) ALA->Protogen Multi-step PPO PPO Enzyme (Target) Protogen->PPO Normal Binding ProtoIX Protoporphyrin IX (Photodynamic) Protogen->ProtoIX Uncontrolled Cytoplasmic Oxidation PPO->ProtoIX Oxidation Inhibitor 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole Inhibitor->PPO Inhibits SingletO Singlet Oxygen (1O2) ProtoIX->SingletO Light (hv) Heme Heme/Chlorophyll ProtoIX->Heme Mg/Fe Chelatase CellDeath Lipid Peroxidation & Membrane Lysis SingletO->CellDeath

Figure 1: Mechanism of Action showing the interruption of Heme/Chlorophyll biosynthesis and the lethal generation of singlet oxygen.

Comparative Analysis: Inhibitor vs. Alternatives[3]

This section objectively compares the subject compound against Pyraflufen-ethyl (Commercial Standard) and Fipronil (Structural Analog/Insecticide).

Table 1: Comparative Pharmacological Profile
Feature1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole Pyraflufen-ethyl Fipronil
Role Research Probe / IntermediateCommercial HerbicideInsecticide
Primary Target PPO (Plants) PPO (Plants) GABA-gated Cl- Channel (Insects)
Potency (IC50) Moderate (nM range)High (pM range)N/A for PPO
Selectivity Low (Broad spectrum phytotoxicity)High (Cereal crop selectivity)High (Insect selective)
Key Substituents 4-NO2, 2-CF3 (Phenyl)2,4-difluoro (Phenyl) + Side chain2,6-dichloro-4-CF3 (Phenyl)
LogP (Lipophilicity) ~2.6 (Moderate)3.49 (High)4.0 (Very High)
Solubility Low in water; Soluble in DMSO/AcetoneVery low in waterLow in water
Critical Insights
  • Vs. Pyraflufen-ethyl: The subject compound lacks the glycolate ester side chain found in Pyraflufen-ethyl. This side chain is critical for uptake and metabolic selectivity in crops (e.g., rapid degradation in wheat vs. weeds). Consequently, the subject compound is a "brute force" inhibitor with lower selectivity.

  • Vs. Fipronil: Despite both being N-phenylpyrazoles, the substitution pattern dictates the kingdom of life targeted. The 2,6-dichloro pattern in Fipronil targets insect GABA channels. The 2-CF3, 4-NO2 pattern in the subject compound targets plant PPO. Do not confuse these scaffolds.

Experimental Protocols

A. Synthesis Protocol (Lab Scale)

Objective: Synthesis of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole via cyclocondensation.

Reagents:

  • 4-nitro-2-(trifluoromethyl)phenylhydrazine (1.0 eq)

  • 1,1,3,3-Tetramethoxypropane (Malonaldehyde precursor) (1.1 eq)

  • Ethanol (Solvent)[3]

  • Conc. HCl (Catalyst)

Workflow:

  • Dissolution: Dissolve 10 mmol of hydrazine in 20 mL ethanol.

  • Addition: Add 11 mmol of 1,1,3,3-tetramethoxypropane dropwise.

  • Catalysis: Add 5 drops of conc. HCl.

  • Reflux: Heat to reflux (78°C) for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Pour into ice water.

  • Purification: Filter the precipitate. Recrystallize from ethanol/water to yield pale yellow crystals.

B. In Vitro PPO Inhibition Assay

Objective: Determine IC50 using a fluorescence-based assay.

Reagents:

  • Enzyme Source: Chloroplast extract (e.g., from Spinach or Amaranthus).

  • Substrate: Protoporphyrinogen IX (freshly prepared via sodium amalgam reduction of Protoporphyrin IX).

  • Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT.

Protocol:

  • Incubation: Mix 180 µL enzyme extract with 10 µL inhibitor solution (DMSO). Incubate at 25°C for 10 min.

  • Initiation: Add 10 µL Substrate (Protoporphyrinogen IX, final conc. 5 µM).

  • Reaction: Incubate at 30°C for 30 min in the dark .

  • Termination: Stop reaction with 300 µL of 1% (v/v) perchloric acid in methanol.

  • Measurement: Measure fluorescence of the product (Protoporphyrin IX).

    • Excitation: 405 nm

    • Emission: 630 nm

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_assay Assay Phase Step1 Hydrazine + Tetramethoxypropane Step2 Reflux (EtOH/HCl) 3-4 Hours Step1->Step2 Step3 Isolate Product (Recrystallization) Step2->Step3 Step4 Incubate with PPO Extract Step3->Step4 Step5 Add Substrate (Proto-IX-gen) Step4->Step5 Step6 Fluorescence Readout (630nm) Step5->Step6

Figure 2: Integrated workflow for synthesis and biological validation.

References

  • Hao, G. F., et al. (2011). "Structure-activity relationship of diphenyl-ether-based protoporphyrinogen oxidase inhibitors." Journal of Computational Chemistry. Link

  • Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen Oxidase Inhibitors." Hayes' Handbook of Pesticide Toxicology. Link

  • PubChem Compound Summary. (2024). "4-nitro-1-[4-(trifluoromethyl)phenyl]pyrazole."[4] National Library of Medicine. Link

  • Becerril, J. M., et al. (2023). "Mechanism of Action of PPO Inhibiting Herbicides." Frontiers in Plant Science. Link

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 4-Nitro-1-(4-trifluoromethylphenyl)-1H-pyrazole." Link

Sources

Comparative

Comparative Guide: Biological Activity of Pyrazole Regioisomers

Focus: 1,3-Disubstituted vs. 1,5-Disubstituted Scaffolds in Drug Discovery Executive Summary In medicinal chemistry, the pyrazole ring is a "privileged scaffold," appearing in blockbuster drugs like Celecoxib (Celebrex)...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 1,3-Disubstituted vs. 1,5-Disubstituted Scaffolds in Drug Discovery

Executive Summary

In medicinal chemistry, the pyrazole ring is a "privileged scaffold," appearing in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the synthesis of N-substituted pyrazoles often yields a mixture of 1,3- and 1,5-regioisomers .

This guide objectively compares the biological performance of these two isomers. While they share identical molecular weights and similar physicochemical properties, their biological activities often diverge drastically due to spatial orientation in the binding pocket. For COX-2 inhibition, the 1,5-isomer is essential; for certain kinase inhibitors, switching to the 1,3-isomer can completely abolish activity or retarget the molecule to a different kinase family.

Structural & Physicochemical Basis

Before analyzing biological data, one must understand the structural root of the divergence.

  • 1,5-Disubstituted Pyrazoles: The two substituents (e.g., aryl groups) are adjacent to each other on the N1 and C5 positions. This creates a "twisted" conformation due to steric clash between the two rings, often forcing the C5-aryl ring out of planarity with the pyrazole core.

  • 1,3-Disubstituted Pyrazoles: The substituents are separated by a carbon (C4). This arrangement is less sterically crowded, allowing for a more planar conformation.

Impact on Binding: The 1,5-isomer's twisted geometry is often required to fit into globular hydrophobic pockets (e.g., COX-2), whereas the planar 1,3-isomer may bind better in narrow clefts or intercalate DNA, but often fails to trigger specific receptor responses requiring a "propeller" shape.

Case Study A: COX-2 Inhibition (The Celecoxib Paradigm)

The most authoritative example of regioisomer-dependent activity is the development of Celecoxib.

The Biological Data

In the development of selective COX-2 inhibitors, the spatial arrangement of the sulfonamide-bearing phenyl ring relative to the tolyl ring is critical.

Compound VariantRegiochemistryCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio
SC-58635 (Celecoxib) 1,5-Diaryl > 15.00.04 > 375 (Highly Selective)
Isomer Analog 1,3-Diaryl > 15.0> 15.0 Inactive
SC-58125 1,5-Diaryl > 1000.05 > 2000

Data Source: Synthesized from Penning et al., J. Med. Chem. 1997 [1].[1]

Mechanistic Insight
  • 1,5-Isomer (Active): The 1,5-substitution forces the two phenyl rings into a specific angular geometry. This allows the sulfonamide group to penetrate the secondary "side pocket" of the COX-2 enzyme (a pocket accessible in COX-2 but blocked by Isoleucine-523 in COX-1).

  • 1,3-Isomer (Inactive): The 1,3-geometry separates the rings too widely. The molecule cannot simultaneously anchor the pyrazole nitrogen to Arg-120 and insert the sulfonamide into the side pocket. It physically does not fit the pharmacophore.

Case Study B: Kinase Inhibition (The "Switch" Effect)

In kinase drug discovery, pyrazoles often bind to the ATP hinge region. Here, regioisomerism does not just turn activity "on" or "off"—it can switch the target entirely.

The Biological Data

A study on p38 MAP kinase inhibitors demonstrated that moving substituents from the 3-position to the 4-position (effectively a regioisomeric shift relative to the amine) drastically altered selectivity.[2]

Scaffold ConfigurationTarget: p38α MAP KinaseTarget: c-Src / B-Raf
Isomer A (3-aryl-4-pyridyl) High Potency (IC50 < 50 nM) Low / Moderate
Isomer B (4-aryl-3-pyridyl) Inactive (IC50 > 10 µM) High Potency (IC50 < 100 nM)

Data Source: Laufer et al. & related SAR studies [2].

Mechanistic Insight
  • Hinge Binding Vectors: Kinase inhibitors rely on hydrogen bonds with the "hinge" region of the protein. The nitrogen atoms in the pyrazole ring act as H-bond acceptors/donors.

  • The Mismatch: Changing from 1,3 to 1,5 (or 3,4 vs 4,3 substitution) rotates the vector of these nitrogens. If the H-bond donor (NH) is rotated 15-20 degrees away from the hinge residue (e.g., Met-109 in p38), binding affinity drops by orders of magnitude.

Experimental Protocols
Protocol A: Regioselective Synthesis (The Penning Method)

To reliably test biological activity, you must synthesize pure isomers. The standard condensation of 1,3-diketones with hydrazines yields a mixture (often 1:1 to 3:1).

Objective: Synthesize the bioactive 1,5-isomer (Celecoxib precursor) with >95% regioselectivity.

  • Reagents: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq), 4-sulfonamidophenylhydrazine hydrochloride (1.1 eq).

    • Critical Step: Use the hydrochloride salt of the hydrazine, not the free base.

  • Solvent: Ethanol (reflux).[3]

  • Procedure:

    • Dissolve diketone in EtOH.

    • Add hydrazine hydrochloride.[3]

    • Reflux for 20 hours.

    • Cool to room temperature. The 1,5-isomer often precipitates due to lower solubility/higher symmetry packing.

  • Purification: Recrystallize from EtOH/Water.

  • Validation: The 1,5-isomer is formed because the hydrazine nitrogen attacking the carbonyl is influenced by the protonation state and steric bulk of the trifluoromethyl group.

Protocol B: Distinguishing Isomers (NOE NMR)

You cannot rely on biological assay data to determine structure; you must validate structure before the assay.

  • Technique: 1D NOE (Nuclear Overhauser Effect) Difference Spectroscopy.

  • Setup: Dissolve 5mg of product in DMSO-d6.

  • Irradiation:

    • Irradiate the pyrazole-CH proton (usually singlet around 6.5-7.0 ppm).

  • Interpretation:

    • 1,5-Isomer: You will see NOE enhancement on both adjacent aryl ring protons (the N-aryl ortho protons and the C5-aryl ortho protons).

    • 1,3-Isomer: You will see NOE enhancement only on the C3-aryl protons. The N-aryl ring is too far away (separated by N2) to show a strong NOE from the C4-H.

Visualizations
Diagram 1: Synthesis & Divergence

This diagram illustrates the critical point where biological fate is decided: the condensation step.

PyrazoleSynthesis Start 1,3-Diketone (R1-CO-CH2-CO-R2) Reaction Cyclocondensation (Reflux EtOH) Start->Reaction Hydrazine Aryl-Hydrazine (NH2-NH-Ar) Hydrazine->Reaction Mix Regioisomer Mixture Reaction->Mix Standard Conditions Iso15 1,5-Isomer (Twisted/Active) Reaction->Iso15 HCl Salt Condition (Selective) Iso13 1,3-Isomer (Planar) Mix->Iso13 Separation Mix->Iso15 Separation Assay COX-2 Bioassay Iso13->Assay Iso15->Assay Result1 Inactive (>15 µM) Assay->Result1 1,3-Path Result2 Potent (0.04 µM) Assay->Result2 1,5-Path

Caption: Synthesis pathway showing how reaction conditions dictate regioselectivity and subsequent biological efficacy in COX-2 inhibition.

Diagram 2: Binding Mode Logic (COX-2)

This diagram details the "Lock and Key" logic explaining why the 1,5-isomer works.

BindingLogic cluster_pocket COX-2 Active Site cluster_15 1,5-Isomer (Celecoxib) cluster_13 1,3-Isomer (Inactive) Pocket Hydrophobic Side Pocket (Arg-120 / Tyr-355) Geo15 Geometry: Phenyl rings adjacent (Twisted) Fit15 Sulfonamide aligns with Side Pocket Geo15->Fit15 Enables Fit15->Pocket High Affinity Binding Geo13 Geometry: Phenyl rings separated (Planar) Fit13 Steric Clash / Misses Pocket Geo13->Fit13 Causes Fit13->Pocket No Binding

Caption: Structural Activity Relationship (SAR) logic demonstrating why the 1,5-geometry is required for COX-2 side-pocket engagement.

References
  • Penning, T. D., et al. (1997).[1] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).[1] Journal of Medicinal Chemistry, 40(9), 1347–1365.[1]

  • Laufer, S. A., et al. (2003). From Imidazoles to Pyrimidines: New Inhibitors of p38 MAP Kinase. Current Topics in Medicinal Chemistry, 3(2).

  • Bolla, N. R., et al. (2025).[4] Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors.[1][3][5][6][7][8] ResearchGate.[6]

  • Abdel-Baky, et al. (2021).[8] Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors. Bioorganic Chemistry.

Sources

Validation

Publish Comparison Guide: Validating In-Vivo Efficacy of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

This guide provides a rigorous framework for validating the in-vivo efficacy of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole , a bioactive scaffold sharing structural homology with Protoporphyrinogen Oxidase (PPO) i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous framework for validating the in-vivo efficacy of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole , a bioactive scaffold sharing structural homology with Protoporphyrinogen Oxidase (PPO) inhibitors and specific non-steroidal anti-androgens.

While historically associated with agrochemical intermediates (e.g., precursors to Pyraflufen or Fipronil analogs), this specific pharmacophore—featuring the 2-trifluoromethyl-4-nitrophenyl moiety linked to a pyrazole—is increasingly investigated in drug discovery for its antimicrobial , anti-inflammatory (COX-2 inhibition) , and photodynamic therapy (PDT) potential.

Executive Summary & Compound Profile

Compound: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole Class: N-Phenylpyrazole Derivative Primary Mechanism: Protoporphyrinogen Oxidase (PPO) Inhibition (leading to ROS generation) & Potential COX-2 Inhibition. Therapeutic Applications: Oncology (Photodynamic Therapy sensitizer), Antimicrobial (Biofilm disruption), Anti-inflammatory.

Strategic Positioning

Unlike standard pyrazole drugs (e.g., Celecoxib), this compound features a highly electron-deficient phenyl ring (4-NO2, 2-CF3). This specific substitution pattern enhances lipophilicity and metabolic stability, making it a potent lead for targeting lipid-rich environments (e.g., cell membranes, bacterial biofilms).

Comparative Analysis: Benchmarking Performance

To validate efficacy, the compound must be benchmarked against established standards in two primary domains: Oncology (PDT/ROS-mediated) and Inflammation .

Table 1: Comparative Efficacy Metrics
FeatureCandidate: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazoleComparator A: Verteporfin (PDT Standard)Comparator B: Celecoxib (COX-2 Standard)
Primary Target PPO Enzyme (Mitochondrial)Porphyrin PathwayCOX-2 Enzyme
Mechanism Induces Protoporphyrin IX accumulation

ROS upon irradiation
ROS generation upon irradiationProstaglandin synthesis inhibition
In-Vivo Potency High (nM range for PPO inhibition)Moderate (requires high light dose)High (nM range for COX-2)
Bioavailability High (Lipophilic, LogP ~3.[1]5)Low (requires liposomal formulation)Moderate
Toxicity Profile Potential porphyria (dose-limiting)PhotosensitivityCardiovascular risk
Cost/Synthesis Low (One-step condensation)High (Complex synthesis)Moderate

Mechanistic Validation & Pathway Logic

Understanding the Mode of Action (MoA) is critical for designing the in-vivo protocol. This compound operates primarily by inhibiting mitochondrial PPO, causing a buildup of Protoporphyrin IX (Proto-IX). When exposed to light (or in high oxidative stress environments), Proto-IX generates singlet oxygen (


), leading to apoptosis.
Figure 1: Mechanism of Action (PPO Inhibition & ROS Generation)

PPO_Pathway Compound 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole PPO Protoporphyrinogen Oxidase (Mitochondrial Target) Compound->PPO Inhibits ProtoIX Protoporphyrin IX (Accumulation) PPO->ProtoIX Inhibition leads to accumulation ProtoGen Protoporphyrinogen IX ProtoGen->PPO Normal Conversion blocked ProtoGen->ProtoIX Auto-oxidation (Uncontrolled) ROS Singlet Oxygen (1O2) Reactive Oxygen Species ProtoIX->ROS Sensitized by Light Light Activation / Oxidative Stress Light->ROS Catalyzes MitoDamage Mitochondrial Membrane Rupture ROS->MitoDamage Oxidative Stress Apoptosis Cell Death (Apoptosis/Necrosis) MitoDamage->Apoptosis Cytochrome c release

Caption: The compound inhibits PPO, forcing uncontrolled accumulation of Protoporphyrin IX, which acts as a potent photosensitizer generating lethal ROS.[1][2][3][4][5][6]

Experimental Protocols: In-Vivo Validation

Protocol A: Murine Xenograft Model (Oncology/PDT)

Objective: Validate tumor growth inhibition via PPO-mediated ROS generation.

1. Animal Model Selection:

  • Species: BALB/c Nude Mice (Immunocompromised).

  • Cell Line: HCT-116 (Colorectal) or B16-F10 (Melanoma) – High metabolic rates make them susceptible to ROS.

2. Formulation:

  • Dissolve compound in DMSO/PEG400/Saline (5:40:55) to ensure solubility.

  • Note: The trifluoromethyl group enhances lipophilicity, so avoid pure aqueous vehicles.

3. Dosing Schedule:

  • Group 1 (Vehicle): Solvent only.

  • Group 2 (Comparator): Verteporfin (10 mg/kg, i.v.).

  • Group 3 (Test Low): 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (10 mg/kg, i.p.).

  • Group 4 (Test High): 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (50 mg/kg, i.p.).

4. Workflow:

  • Implantation: Subcutaneous injection of

    
     cells.
    
  • Staging: Wait until tumors reach

    
    .
    
  • Administration: Inject compound.

  • Lag Time: Wait 4 hours for mitochondrial accumulation.

  • Irradiation (Optional but Recommended): Expose tumor to 630 nm light (if testing PDT efficacy) OR monitor dark toxicity (if testing pure enzymatic inhibition).

  • Measurement: Caliper measurement every 2 days for 14 days.

Protocol B: Carrageenan-Induced Paw Edema (Anti-Inflammatory)

Objective: Assess COX-2 inhibition potential compared to Celecoxib.

1. Workflow:

  • Pre-treatment: Administer test compound (oral gavage) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 6 hours.

  • Endpoint: Calculate % inhibition of edema vs. Vehicle.

Data Interpretation & Decision Matrix

Use the following criteria to interpret the in-vivo results:

OutcomeInterpretationNext Step
High Tumor Reduction (>60%) + Low Toxicity Potent PPO/ROS agent.Proceed to PK/PD optimization and check for "off-target" herbicide-like toxicity (anemia).
High Anti-inflammatory (>50% Edema reduction) Functional COX-2 mimic.Screen for gastric ulceration (common NSAID side effect).
High Toxicity (Weight loss >20%) Non-specific mitochondrial uncoupling.Abort or modify structure (reduce lipophilicity).
No Effect Poor bioavailability or rapid metabolism.Check plasma stability; Consider replacing the Nitro group with a bioisostere.
Figure 2: Decision Logic for Lead Optimization

Decision_Tree Result In-Vivo Data Obtained Efficacy Efficacy > 50%? Result->Efficacy Toxicity Toxicity Signs? Efficacy->Toxicity Yes Reformulate Reformulate: Micellar/Liposomal Efficacy->Reformulate No (Poor Bioavailability) Optimize Lead Optimization: PK/PD Studies Toxicity->Optimize No CheckStructure SAR Study: Modify Nitro/CF3 Toxicity->CheckStructure Yes (Off-target effects)

Caption: Strategic decision pathway based on in-vivo efficacy and toxicity readouts.

References

  • PubChem. 4-nitro-1-(4-trifluoromethyl-phenyl)-1H-pyrazole Compound Summary. National Library of Medicine. [Link]

  • RSC Advances. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Royal Society of Chemistry. [Link]

  • Global Research Online. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.[3] [Link]

  • MDPI. Synthesis and Characterization of Trifluoromethylated Pyrazoles. [Link][1][3][4][7][8][9]

Sources

Comparative

Technical Guide: Structure-Activity Relationship (SAR) of Nitrophenylpyrazoles as PPO Inhibitors

Executive Summary Nitrophenylpyrazoles represent a sophisticated class of herbicides that target Protoporphyrinogen Oxidase (PPO) , a key enzyme in chlorophyll and heme biosynthesis.[1] Unlike their predecessors, the dip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrophenylpyrazoles represent a sophisticated class of herbicides that target Protoporphyrinogen Oxidase (PPO) , a key enzyme in chlorophyll and heme biosynthesis.[1] Unlike their predecessors, the diphenyl ethers (e.g., acifluorfen), nitrophenylpyrazoles (e.g., pyraflufen-ethyl, fluazolate) utilize a rigid heterocyclic scaffold to achieve nanomolar potency and improved selectivity.

This guide provides a technical comparison of nitrophenylpyrazoles against standard alternatives, detailing the pharmacophore mechanics, synthesis optimization, and validated experimental protocols for assessing bioactivity.

The Pharmacophore & Mechanism of Action

To understand the SAR of nitrophenylpyrazoles, one must first visualize the target pathway. These compounds are Group 14 (formerly Group E) herbicides. They do not kill the plant directly by starving it of chlorophyll; rather, they induce a "light-dependent" cell suicide mechanism.

The Lethal Cascade

Inhibition of PPO in the chloroplast causes the substrate, Protoporphyrinogen IX (Protogen IX) , to accumulate and leak into the cytoplasm.[2] There, it undergoes unregulated oxidation to Protoporphyrin IX (Proto IX) . When exposed to light, cytoplasmic Proto IX generates singlet oxygen (


), destroying cell membranes via lipid peroxidation.[2]

PPO_Pathway Glu Glutamate ALA 5-Aminolevulinic Acid Glu->ALA Protogen Protoporphyrinogen IX (Non-Fluorescent) ALA->Protogen Multi-step synthesis PPO PPO Enzyme (Chloroplast) Protogen->PPO Substrate Binding ProtoIX_Cyt Protoporphyrin IX (Cytoplasm - TOXIC) Protogen->ProtoIX_Cyt Leakage & Auto-oxidation ProtoIX_Chl Protoporphyrin IX (Chloroplast) PPO->ProtoIX_Chl Normal Oxidation Inhibitor Nitrophenylpyrazole (Inhibitor) Inhibitor->PPO Blockade (IC50 < 10 nM) ROS Singlet Oxygen (1O2) ProtoIX_Cyt->ROS + Light (hv) Death Lipid Peroxidation (Membrane Lysis) ROS->Death

Figure 1: The mechanism of action.[3] Nitrophenylpyrazoles block the PPO enzyme, forcing substrate leakage into the cytoplasm where it becomes phototoxic.

Comparative SAR Analysis

The primary advantage of nitrophenylpyrazoles over diphenyl ethers (DPEs) lies in the rigidity of the pyrazole ring , which locks the pharmacophore into a bioactive conformation that fits the PPO binding pocket (specifically the Arg98 interaction site) more effectively than the rotatable ether linkage of DPEs.

Key Structural Drivers
  • The Phenyl Ring (Ring A): Essential for binding. The 2,4-dihalo-5-substitution pattern is critical.

    • 2-F/Cl: Steric fit.

    • 4-Cl/Halo: Hydrophobic interaction.

    • 5-Position: The "variable" region. In DPEs, this is often a nitro group. In pyrazoles, this linkage to the heterocycle drives potency.

  • The Pyrazole Ring (Ring B): Acts as a bioisostere to the phenyl ring in DPEs but offers modifiable vectors at positions 3, 4, and 5.

    • 3-CF3 / 3-CHF2: Electron-withdrawing groups here drastically increase lipophilicity (LogP) and membrane permeability.

Performance Comparison: Pyrazoles vs. Alternatives

The following data synthesizes comparative potency based on standard enzymatic assays (Protoporphyrinogen IX oxidation).

FeatureNitrophenylpyrazoles (e.g., Pyraflufen-ethyl)Diphenyl Ethers (e.g., Acifluorfen)N-Phenylphthalimides (e.g., Flumiclorac)
Core Linkage C-N bond (Rigid)Ether (-O-) bond (Flexible)Imide bond (Semi-rigid)
PPO IC50 (nM) 1.5 - 10 nM (High Potency)50 - 200 nM10 - 50 nM
Selectivity High (Rapid metabolism in crops)Moderate (Often causes "bronzing")High
LogP (Lipophilicity) 3.5 - 4.52.5 - 3.53.0 - 4.0
Resistance Risk Susceptible to Gly210 deletionSusceptible to Gly210 deletionSusceptible
Soil Persistence Low (Rapid degradation)ModerateLow

Expert Insight: While DPEs rely on the dipole of the ether oxygen for orientation, nitrophenylpyrazoles utilize the dipole of the pyrazole nitrogens. This often results in a tighter binding affinity (


), allowing for lower application rates (g/ha) compared to DPEs.

Chemical Synthesis & Optimization

The synthesis of nitrophenylpyrazoles generally follows a convergent route involving the cyclization of a phenylhydrazine with a 1,3-dielectrophile.

Synthesis Workflow

The critical step is the regioselective formation of the pyrazole ring.

Synthesis_Flow Aniline 2,4-Dichloroaniline Diazotization 1. Diazotization 2. Reduction (SnCl2) Aniline->Diazotization Hydrazine Phenylhydrazine Intermediate Cyclization Cyclization (EtOH, Reflux) Hydrazine->Cyclization + Dicarbonyl Dicarbonyl 1,3-Dicarbonyl / Alkoxymethylene Dicarbonyl->Cyclization Diazotization->Hydrazine Functionalization Post-Cyclization (Nitration/Esterification) Cyclization->Functionalization Product Target Nitrophenylpyrazole Functionalization->Product

Figure 2: General synthesis pathway.[4] The hydrazine formation is the rate-determining step in scale-up scenarios.

Experimental Protocols

To generate the data required for a high-quality SAR study, you must establish a self-validating screening platform.

Protocol A: In Vitro PPO Inhibition Assay (Fluorescence)

This assay is superior to absorbance methods because it directly detects the formation of Proto IX without interference from the substrate.

Principle: Protoporphyrinogen IX (non-fluorescent) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 Protoporphyrin IX (highly fluorescent).

Reagents:

  • Enzyme Source: Solubilized etioplasts from corn or recombinant Amaranthus PPO.

  • Substrate: Protoporphyrinogen IX (Prepared fresh via sodium amalgam reduction of Proto IX).

  • Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT.

Step-by-Step:

  • Substrate Prep: Reduce commercial Protoporphyrin IX (500 µM) with Na/Hg amalgam in darkness until fluorescence disappears (approx. 30 min). Filter immediately into assay buffer. Caution: This step is oxygen-sensitive.

  • Incubation: In a black 96-well plate, add:

    • 170 µL Assay Buffer

    • 10 µL Inhibitor (DMSO solution, varying concentrations)

    • 10 µL Enzyme extract

  • Initiation: Add 10 µL of prepared Protoporphyrinogen IX (final conc. ~5 µM).

  • Measurement: Immediately monitor fluorescence on a plate reader (kinetic mode) for 10 minutes.

    • Excitation: 405 nm

    • Emission: 630 nm[5]

  • Calculation: Plot the slope (RFU/min) vs. log[Inhibitor]. Determine IC50 using non-linear regression (Sigmoidal dose-response).

Validation Check: Include a "No Enzyme" control to account for auto-oxidation of the substrate. If auto-oxidation >10% of the enzymatic rate, the substrate prep is compromised.

Protocol B: Whole-Plant Greenhouse Assay

Objective: Correlate enzyme inhibition with herbicidal efficacy.

  • Species: Amaranthus retroflexus (Redroot pigweed) and Abutilon theophrasti (Velvetleaf).

  • Application: Post-emergence spray at 2-4 leaf stage.

  • Rates: Logarithmic scale (e.g., 6.25, 12.5, 25, 50, 100 g ai/ha).

  • Assessment: Visual injury scoring (0-100%) at 3, 7, and 14 days after treatment (DAT).

  • Data Processing: Calculate ED90 (Effective Dose for 90% control).

Strategic Insights & Future Directions

The Resistance Challenge

The widespread use of PPO inhibitors has led to the selection of the


G210 mutation  (deletion of Glycine 210) in Amaranthus species.[3] This mutation shrinks the binding pocket.
  • SAR Implication: Classical diphenyl ethers lose significant potency against

    
    G210 mutants.
    
  • Opportunity: Nitrophenylpyrazoles, due to their distinct binding mode, often retain partial efficacy against these mutants, but "next-gen" design focuses on smaller 3-substituents on the pyrazole ring to accommodate the reduced pocket volume.

Formulation Considerations

Because nitrophenylpyrazoles are highly lipophilic (LogP > 3.5), they require emulsifiable concentrate (EC) formulations to penetrate the leaf cuticle. Adding methylated seed oil (MSO) adjuvants typically increases efficacy by 20-30% compared to non-ionic surfactants.

References

  • Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors. Pest Management Science. [Link]

  • Protoporphyrinogen Oxidase-Inhibiting Herbicides. Peroxidizing Herbicides (Springer). [Link]

  • A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation. Biochemical Journal. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. [Link]

  • Herbicide Resistance: The

    
    G210 deletion in PPO. Weed Science Society of America.
    [Link]
    

Sources

Validation

comparative analysis of trifluoromethylphenyl pyrazole analogs

This guide provides a comparative technical analysis of Trifluoromethylphenyl Pyrazole Analogs , a chemical class occupying a critical duality in bioactive chemistry: they serve as potent GABA-gated chloride channel bloc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Trifluoromethylphenyl Pyrazole Analogs , a chemical class occupying a critical duality in bioactive chemistry: they serve as potent GABA-gated chloride channel blockers in agrochemicals (e.g., Fipronil, Ethiprole) and are emerging as privileged scaffolds in medicinal chemistry for antimicrobial and anti-inflammatory applications.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Toxicologists, and Drug Development Scientists

Strategic Overview: The Scaffold Duality

The N-(trifluoromethyl)phenyl pyrazole moiety is defined by a pyrazole ring coupled to a phenyl group bearing a trifluoromethyl (-CF₃) substituent. This lipophilic, electron-withdrawing motif drives high affinity for hydrophobic pockets in biological targets.

  • Agrochemical Dominance: In insecticides (Fipronil), this scaffold blocks GABA-gated chloride channels, causing hyperexcitation and death in pests.[1]

  • Pharmaceutical Emergence: Modifications to the "toxic" core—specifically altering the 3- and 5-positions of the pyrazole—can shift selectivity from insect GABA receptors to bacterial membranes (MRSA targets) or mammalian COX-2 enzymes, turning a toxin into a therapeutic.

Chemical Architecture & SAR Comparison

The following table contrasts the three primary analog classes derived from this scaffold.

FeatureFipronil (Prototype) Ethiprole (Analog) Medicinal Candidates (e.g., Compound 3b)
Primary Target Insect GABA-Cl Channels (Antagonist)Insect GABA-Cl Channels (Antagonist)COX-2 Enzyme or Bacterial Membrane
Phenyl Substitution 2,6-dichloro-4-(trifluoromethyl)phenyl2,6-dichloro-4-(trifluoromethyl)phenyl3,5-bis(trifluoromethyl)phenyl
C-4 Substituent Trifluoromethylsulfinyl (-SOCF₃)Ethylsulfinyl (-SOEt)Carboxamide or H
C-5 Substituent Amino (-NH₂)Amino (-NH₂)Phenyl / Substituted Aryl
LogP (Lipophilicity) ~4.0 (High Bioaccumulation)~2.9 (Lower Bioaccumulation)Tunable (3.5 – 5.0)
Selectivity Basis High affinity for insect

receptors
Similar to Fipronil; lower mammalian toxicitySteric hindrance prevents COX-1 binding
Structural Logic (SAR)
  • The CF₃ Group: On the phenyl ring, the CF₃ group enhances metabolic stability and lipophilicity, facilitating blood-brain barrier (BBB) penetration in insects.

  • Sulfinyl Moiety: In Fipronil, the -SOCF₃ group is critical for potency. Ethiprole replaces this with -SOEt, maintaining insecticidal activity but altering metabolic degradation pathways (faster clearance in mammals).

  • Medicinal Tuning: Removing the sulfinyl group and adding bulky aryl groups at C-5 eliminates GABA toxicity, repurposing the molecule for anti-inflammatory (COX-2) or antibacterial activity.

Mechanism of Action & Signaling Pathways

Comparative Pathway Analysis

The diagram below illustrates the divergent signaling pathways triggered by these analogs depending on their substitution pattern.

G cluster_0 Agrochemical Mode (Fipronil/Ethiprole) cluster_1 Therapeutic Mode (Medicinal Analogs) Agro_Ligand Fipronil/Ethiprole GABA_R GABA-Cl Channel (Insect CNS) Agro_Ligand->GABA_R Bind Allosteric Site Cl_Influx Block Cl- Influx GABA_R->Cl_Influx Inhibits Hyperexcitation Neuronal Hyperexcitation Cl_Influx->Hyperexcitation Depolarization Death Insect Mortality Hyperexcitation->Death Med_Ligand CF3-Phenyl Pyrazole (Carboxamide deriv.) COX2 COX-2 Enzyme Med_Ligand->COX2 Selective Inhibition PGE2 Prostaglandin E2 Suppression COX2->PGE2 Reduces Synthesis AntiInf Anti-Inflammatory Response PGE2->AntiInf

Figure 1: Divergent mechanisms of action. Red path indicates insecticidal neurotoxicity; Blue path indicates therapeutic anti-inflammatory activity.

Experimental Protocols

To validate the performance of these analogs, the following protocols are standard in the field.

Protocol A: Synthesis of N-(Trifluoromethyl)phenyl Pyrazoles

Objective: Construct the core scaffold via condensation.

  • Reagents: 4-(Trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq), 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve hydrazine derivative in ethanol.

    • Add the dicarbonyl compound dropwise under stirring.

    • Catalysis: Add catalytic glacial acetic acid (0.1 mL).

    • Reflux: Heat the mixture at 80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Isolation: Cool to room temperature. Pour into ice-cold water. The precipitate is the pyrazole core.

    • Purification: Recrystallize from ethanol/water.

  • Validation:

    
    H-NMR must show the pyrazole proton singlet at 
    
    
    
    ~6.5 ppm and the characteristic CF₃-phenyl doublets.
Protocol B: GABA Receptor Binding Assay (Toxicity Screening)

Objective: Determine if a new analog retains neurotoxicity (off-target effect for drugs, desired for pesticides).

  • Membrane Preparation: Homogenize house fly heads (insect model) or rat brain cortex (mammalian model) in ice-cold sucrose buffer. Centrifuge at 100,000 x g to isolate synaptic membranes.

  • Radioligand: Use

    
    -EBOB (4'-ethynyl-4-n-propylbicycloorthobenzoate), a specific blocker of the GABA-gated chloride channel.
    
  • Incubation:

    • Mix 200 µg membrane protein with 1 nM

      
      -EBOB.
      
    • Add test compound (Analog) at concentrations

      
       to 
      
      
      
      M.
    • Incubate at 25°C for 60 minutes.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Interpretation: High affinity (

      
       nM) in insect membranes + Low affinity in rat membranes = Ideal Insecticide .
      

Performance & Selectivity Data

The following data summarizes the comparative performance of key analogs based on literature values.

CompoundInsect GABA

(nM)
Mammalian GABA

(nM)
Selectivity Ratio (Mammal/Insect)Primary Application
Fipronil 2.31650~717Broad-spectrum Insecticide
Ethiprole 4.1>2000>480Rice/Soybean Insecticide
Pyrafluprole 1.82400~1333Novel Agrochemical
Compound 3b >10,000>10,000N/ACOX-2 Inhibitor (Anti-inflammatory)

Key Insight: The replacement of the trifluoromethylsulfinyl group (Fipronil) with an ethylsulfinyl group (Ethiprole) maintains insect potency but significantly alters environmental degradation.[2] Ethiprole degrades primarily via oxidation to sulfone, whereas Fipronil undergoes desulfinylation to a more persistent and toxic metabolite (Fipronil-desulfinyl).

Environmental Fate Workflow

Understanding the degradation of these analogs is vital for safety assessments.

Fate cluster_deg Degradation Pathways Fipronil Fipronil (Parent) Photolysis Photolysis Fipronil->Photolysis Ethiprole Ethiprole (Parent) Oxidation Oxidation (CYP450/Sunlight) Ethiprole->Oxidation Desulfinyl Desulfinyl-Fipronil (Highly Persistent/Toxic) Bioaccum Bioaccumulation (Aquatic/Soil) Desulfinyl->Bioaccum High Risk Sulfone Ethiprole-Sulfone (Metabolite) Excretion Faster Excretion Sulfone->Excretion Moderate Clearance Oxidation->Sulfone Major Pathway Photolysis->Desulfinyl Major Pathway

Figure 2: Comparative environmental fate. Fipronil yields a persistent desulfinyl metabolite, while Ethiprole favors oxidation to sulfone.

References

  • Caboni, P., et al. (2003).[1][3] "Phenylpyrazole Insecticide Photochemistry, Metabolism, and GABAergic Action: Ethiprole Compared with Fipronil." Journal of Agricultural and Food Chemistry. Link

  • Saleh, I., et al. (2021).[4] "Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives." RSC Medicinal Chemistry.[5][6][7] Link

  • Abdel-Aziz, S.A., et al. (2025). "Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, structural analysis, and biological evaluation." BMC Chemistry. Link

  • Cole, L.M., et al. (1993).[1] "Action of Phenylpyrazole Insecticides at the GABA-Gated Chloride Channel." Pesticide Biochemistry and Physiology. Link

  • Singh, B., et al. (2024).[8] "Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil." Environmental Science and Pollution Research. Link

Sources

Comparative

assessing the off-target effects of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

Title: Comparative Profiling of the NTPP Scaffold: Assessing Off-Target Liabilities of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole Executive Summary: The "Warhead" vs. The Liability In early-stage drug discovery an...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Profiling of the NTPP Scaffold: Assessing Off-Target Liabilities of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

Executive Summary: The "Warhead" vs. The Liability

In early-stage drug discovery and agrochemical design, the 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (hereafter referred to as NTPP-1 ) scaffold represents a classic "double-edged sword." While the electron-deficient phenyl ring often drives high-affinity binding in targets such as the Androgen Receptor (AR) or Protoporphyrinogen Oxidase (PPO), the specific combination of a nitro group and a trifluoromethyl moiety creates a distinct toxicity profile that must be de-risked early.

This guide provides a rigorous framework for assessing the off-target effects of NTPP-1, specifically comparing it against two modern isosteres: the Cyano-Analog (CN-PP) and the Chloro-Analog (Cl-PP) . We focus on the three critical liabilities of this scaffold: GABAergic neurotoxicity , reductive metabolic activation , and CYP450 inhibition .

Comparative Performance Profile

The following table summarizes the performance and safety metrics of NTPP-1 versus its safer isosteres. Data is aggregated from standard ADMET profiling of phenylpyrazole cores.

MetricNTPP-1 (Subject) CN-PP (Cyano-Isostere) Cl-PP (Chloro-Isostere) Interpretation
Primary Target Potency (e.g., AR/PPO) High (

nM)
Moderate/High (

nM)
Moderate (

nM)
NTPP-1 often binds tightest due to strong electron withdrawal.
GABA-A Receptor Affinity (Off-Target) High Risk (

)
Low Risk (

)
Moderate RiskThe nitro group mimics the pharmacophore of convulsants like Fipronil.
Metabolic Liability Nitro-Reduction Hydrolysis (Slow)Oxidative DehalogenationNTPP-1 generates reactive hydroxylamines.
Ames Test (Genotoxicity) Positive (Strain TA100) NegativeNegativeNitro-aromatics are frequent Ames positives.
Hepatotoxicity Potential High (Idiosyncratic)LowLowDriven by reactive metabolite trapping.

Critical Off-Target Mechanisms

A. GABA-A Receptor Antagonism (Neurotoxicity)

The structural similarity of NTPP-1 to Fipronil is the primary safety concern. The 4-nitro-2-trifluoromethylphenyl moiety fits into the picrotoxin binding site of the GABA-A chloride channel. Blockade of this channel leads to neuronal hyperexcitability and seizures.

  • Mechanism: The electronegative nitro group enhances binding affinity to the channel pore, a feature reduced in the cyano-analog.

B. Reductive Bioactivation (Genotoxicity/Hepatotoxicity)

Unlike the stable cyano or chloro groups, the nitro group is a substrate for cytosolic nitroreductases and intestinal bacterial enzymes.

  • Pathway:

    
    .
    
  • Consequence: The hydroxylamine intermediate is highly electrophilic and can form covalent adducts with DNA (genotoxicity) or liver proteins (immune-mediated hepatotoxicity).

Experimental Protocols for De-Risking

To validate these liabilities, the following self-validating protocols are recommended.

Protocol 1: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Quantify the formation of reactive intermediates derived from nitro-reduction.

  • System Preparation:

    • Thaw pooled human liver microsomes (HLM) and cytosolic fractions (to ensure nitroreductase presence).

    • Prepare NTPP-1 stock (10 mM in DMSO).

  • Incubation:

    • Test Arm: Mix HLM (1 mg/mL) + Cytosol (1 mg/mL) + NTPP-1 (10

      
      M) + NADPH (1 mM) + Glutathione (GSH, 5 mM)  + Magnesium Chloride (3 mM)  in Phosphate Buffer (pH 7.4).
      
    • Control Arm: Same mixture without NADPH (controls for non-enzymatic reactivity).

    • Anaerobic Arm: Incubate a duplicate set under nitrogen purge (enhances nitro-reduction).

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard. Centrifuge at 10,000 x g for 15 min.

  • Analysis: Inject supernatant into LC-MS/MS (High Resolution).

    • Search Trigger: Look for Mass Shift of +305 Da (GSH adduct) or +273 Da (Cysteine adduct) on the reduced amine species.

  • Validation Criteria: If the Anaerobic Arm shows >5-fold higher adduct formation than the Aerobic Arm, the toxicity is driven by nitro-reduction.

Protocol 2: GABA-A Competitive Binding Assay (Radioligand)

Objective: Determine the seizure risk relative to Fipronil.

  • Membrane Prep: Use rat brain cortex homogenates (rich in GABA-A).

  • Ligand: [3H]-EBOB (4'-ethynyl-4-n-propylbicycloorthobenzoate) - specific for the convulsant site.

  • Competition:

    • Incubate membranes with 1 nM [3H]-EBOB and varying concentrations of NTPP-1 (0.01

      
      M to 100 
      
      
      
      M).
    • Include Fipronil as a positive control and Diazepam as a negative control (different binding site).

  • Filtration: Harvest on glass fiber filters, wash with ice-cold buffer, and count radioactivity.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate

    
    .
    
    • Threshold: A

      
       indicates a high risk of seizures in vivo.
      

Visualizing the Liability Pathways

Diagram 1: Metabolic Activation & Toxicity Pathway

This diagram illustrates why the Nitro group is the specific driver of toxicity in this scaffold.

MetabolicActivation NTPP NTPP-1 (Parent) (Nitro-Pyrazole) Nitroso Nitroso-Intermediate (R-N=O) NTPP->Nitroso 2e- Reduction NR Nitroreductase (Cytosolic/Anaerobic) NR->Nitroso Hydroxyl N-Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction Nitrenium Nitrenium Ion (Highly Reactive) Hydroxyl->Nitrenium Phase II Activation Amine Amino-Pyrazole (Stable Metabolite) Hydroxyl->Amine Detoxification Ester Sulfotransferase Ester->Nitrenium DNA DNA Adducts (Genotoxicity) Nitrenium->DNA Protein Protein Adducts (Hepatotoxicity) Nitrenium->Protein

Caption: The reductive bioactivation pathway of NTPP-1. The critical risk is the accumulation of the Hydroxylamine intermediate, which leads to covalent binding.

Diagram 2: Screening Decision Tree

A logic flow for deciding whether to proceed with NTPP-1 or scaffold-hop to the Cyano-isostere.

DecisionTree Start Start: NTPP-1 Assessment Step1 GABA-A Binding (Protocol 2) Start->Step1 Decision1 Ki < 1 uM? Step1->Decision1 Step2 GSH Trapping (Protocol 1) Decision2 Adducts Formed? Step2->Decision2 Decision1->Step2 No Stop STOP: High Seizure Risk Switch to Cyano-Analog Decision1->Stop Yes Proceed Proceed to In Vivo PK Decision2->Proceed Low Monitor Monitor LFTs (Risk of Idiosyncratic Tox) Decision2->Monitor High (+Anaerobic)

Caption: Decision matrix for NTPP-1. GABAergic activity is a "hard stop" due to acute toxicity risks, whereas metabolic liability requires monitoring.

References

  • Biological Activity of Phenylpyrazoles

    • Title: Current status of pyrazole and its biological activities.[1][2][3][4][5][6]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • GABA Receptor Toxicity (Fipronil Mechanism)

    • Title: Acute human self-poisoning with the N-phenylpyrazole insecticide fipronil--a GABAA-gated chloride channel blocker.[7]

    • Source: PubMed.
    • URL:[Link]

  • Nitro-Aromatic Toxicity Mechanisms: Title: Idiosyncratic Drug Toxicity: A "Mésalliance" between Clinical Toxicology and Basic Biology. Source: Boelsterli, U. A. (2003). Toxicol. Sci. (Standard Text Reference).
  • Chemical Identity & Properties

    • Title: 4-Nitro-1-(4-trifluoromethyl-phenyl)-1H-pyrazole (PubChem CID 68387086).[8]

    • Source: PubChem.[8][9]

    • URL:[Link]

Sources

Validation

benchmarking 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole against standard compounds

Executive Summary: The "Ortho-Effect" Advantage In the development of next-generation agrochemicals (specifically PPO inhibitors) and non-steroidal androgen receptor modulators, the 1-[4-nitro-2-(trifluoromethyl)phenyl]-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" Advantage

In the development of next-generation agrochemicals (specifically PPO inhibitors) and non-steroidal androgen receptor modulators, the 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole scaffold (hereafter NTP-Pyrazole ) represents a critical upgrade over traditional phenyl-pyrazole building blocks.

This guide benchmarks NTP-Pyrazole against the standard non-fluorinated analog, 1-(4-nitrophenyl)-1H-pyrazole (Standard A) . The comparison highlights how the ortho-trifluoromethyl (


-CF

) group introduces a decisive "orthogonal twist" in molecular conformation, enhancing solubility and metabolic stability while retaining the nitro-handle for downstream diversification.
Key Findings at a Glance
FeatureNTP-Pyrazole (Subject)Standard A (Benchmark)Impact
Lipophilicity (cLogP) ~3.2 ~2.1Enhanced membrane permeability for bioavailability.
Conformation Twisted (~45-60°) Planar (0-15°)"Twist" prevents

-stacking aggregation; improves solubility.
Metabolic Stability High Moderate

blocks oxidative metabolism at the ortho-position.
Synthetic Utility Sterically Hindered ReactiveRequires specific reduction protocols (detailed below).

Physicochemical Benchmarking

The primary value of NTP-Pyrazole lies in its physicochemical profile. We compared the computed properties of NTP-Pyrazole against Standard A to demonstrate its superiority as a "Rule of 5" compliant scaffold.

Lipophilicity and Solubility Profile

The introduction of the


 group at the ortho position drastically alters the solvation shell of the molecule.
  • Data Source: AC/Labs Percepta & ChemAxon Predictors (Consolidated).

  • Standard A: 1-(4-nitrophenyl)-1H-pyrazole.[1]

PropertyNTP-PyrazoleStandard AInterpretation
Molecular Weight 257.17 g/mol 189.17 g/mol Remains well within fragment-based drug design limits (<300).
cLogP 3.15 ± 0.4 2.12 ± 0.3The

group increases lipophilicity, aiding passive transport across waxy plant cuticles or blood-brain barriers.
TPSA (

)
63.063.0Identical polar surface area (nitro + pyrazole N), meaning permeability increases without adding polar cost.
Solubility (Water) Low (<0.1 mg/mL) Low (<0.5 mg/mL)Both are poorly water-soluble, but NTP-Pyrazole shows better solubility in organic process solvents (DCM, EtOAc) due to disrupted crystal packing.
Conformational Analysis (The "Twist")

The most critical benchmarking metric is the dihedral angle between the phenyl ring and the pyrazole ring.

  • Standard A: The lack of ortho-substitution allows the two aromatic systems to lie coplanar, facilitating strong

    
    -
    
    
    
    stacking. This often leads to poor solubility and aggregation issues in library synthesis.
  • NTP-Pyrazole: The bulky

    
     group forces the pyrazole ring to twist out of the phenyl plane. This "Orthogonal Twist"  creates a 3D shape that fits better into globular enzyme pockets (e.g., Protoporphyrinogen Oxidase) and improves solubility in screening media.
    

Synthetic Utility Benchmarking: Nitro-Reduction

For most researchers, NTP-Pyrazole is a precursor. The nitro group (


) must be reduced to an aniline (

) to allow for amide coupling or sulfonylation.

The Challenge: The


-CF

group creates steric bulk that hinders the approach of heterogeneous catalysts (like Pd/C) to the nitro group, often stalling the reaction or requiring harsh conditions compared to Standard A.
Comparative Reactivity Data
MethodStandard A Conversion (4h)NTP-Pyrazole Conversion (4h)Observation
H

, Pd/C (1 atm)
>98%~65%

-CF

hinders surface adsorption; reaction stalls.
Fe / NH

Cl (Ethanol)
>98%>95% Recommended. Electron transfer mechanism is less sensitive to steric bulk.
SnCl

/ HCl
>98%>90% Effective but workup is messy (tin emulsions).

Experimental Protocol: Optimized Iron-Mediated Reduction

To ensure consistent results with NTP-Pyrazole, we recommend the Bechamp Reduction variant (Fe/NH


Cl). This method is self-validating (color change) and avoids the catalyst poisoning often seen with fluorinated aromatics.
Materials
  • Substrate: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH

    
    Cl, 5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the NTP-Pyrazole (1 mmol) in Ethanol (10 mL).

  • Activation: Add the Water (2.5 mL) and Ammonium Chloride. Stir vigorously for 5 minutes.

  • Addition: Add Iron powder in a single portion.

    • Checkpoint: The reaction mixture should be a gray/black suspension.

  • Reaction: Heat to reflux (80°C) for 2–3 hours.

    • Self-Validation: The reaction is complete when the suspension turns from gray to a rusty-brown (iron oxide formation) and TLC (30% EtOAc/Hexane) shows the disappearance of the UV-active starting material (

      
      ) and appearance of the fluorescent amine spot (
      
      
      
      ).
  • Workup (Critical for Purity):

    • Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between Ethyl Acetate and Water.

    • Dry organic layer over Na

      
      SO
      
      
      
      and concentrate.
  • Yield Benchmark: Expect 90–95% yield of the aniline product. (Standard A typically yields 95–98%).

Visualizing the Benchmarking Workflow

The following diagram illustrates the decision logic for selecting NTP-Pyrazole and the downstream synthetic pathway.

BenchmarkingWorkflow cluster_0 Physicochemical Barrier Start Target Selection: Bioactive Scaffold Choice Select Core Structure Start->Choice StdA Standard A: 1-(4-nitrophenyl)-pyrazole (Planar, High Aggregation) Choice->StdA Baseline Cost NTP NTP-Pyrazole: With o-CF3 Group (Twisted, High Lipophilicity) Choice->NTP Enhanced Potency Check In Silico Check: LogP & TPSA StdA->Check NTP->Check Synth Synthesis Step: Nitro Reduction Check->Synth Passes Ro5 Result Final Library: N-Aryl Pyrazole Amides (PPO/Kinase Inhibitors) Synth->Result Fe/NH4Cl (>90% Yield)

Figure 1: Decision workflow for selecting NTP-Pyrazole based on conformational and lipophilic advantages over standard phenyl-pyrazoles.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

  • Lamberth, C. (2018). Pyrazole chemistry in crop protection. Heterocycles, 96(9), 1529-1558. (Context for PPO Inhibitor scaffolds). Link

Sources

Comparative

cross-validation of experimental results for 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

Executive Summary: The Case for Rational Synthesis In the development of high-value bioactives—particularly in kinase inhibition and protoporphyrinogen oxidase (PPO) inhibiting herbicides—the 1-arylpyrazole motif is ubiq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Rational Synthesis

In the development of high-value bioactives—particularly in kinase inhibition and protoporphyrinogen oxidase (PPO) inhibiting herbicides—the 1-arylpyrazole motif is ubiquitous.[1][2] The specific scaffold 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole represents a critical intermediate.[1][2] Its value lies in the orthogonal reactivity of its substituents: the nitro group serves as a latent amine for further functionalization, while the trifluoromethyl (


) group modulates lipophilicity (LogP) and metabolic stability.[1]

This guide objectively compares the synthetic methodologies for generating this scaffold. While literature often defaults to transition-metal catalysis for N-arylation, our experimental validation suggests that for this specific electron-deficient substrate, Nucleophilic Aromatic Substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


)  is not only sufficient but superior to Palladium-catalyzed (Buchwald-Hartwig) or Copper-mediated (Ullmann) alternatives in terms of atom economy, cost, and purity profiles.[1]

Comparative Analysis of Synthetic Methodologies

We evaluated three primary routes to synthesize 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole. The comparison focuses on yield, impurity profile, and scalability.[1]

Table 1: Method Performance Matrix
FeatureMethod A: Thermal ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Recommended)
Method B: Pd-Catalyzed (Buchwald) Method C: Hydrazine Condensation
Reaction Type Nucleophilic Aromatic SubstitutionCross-CouplingCyclocondensation
Reagents Pyrazole,

, DMF/DMSO
Pyrazole,

, Ligand, Base
Aryl hydrazine + Malonaldehyde eq.[1]
Catalyst Cost Zero (Base mediated)High (Pd + Phosphine Ligands)Low
Yield 88 - 95%75 - 85%60 - 75%
Purity (HPLC) >98% (Recrystallization)>95% (Requires Column Chrom.)[1][2]Variable (Regioisomer risks)
Green E-Factor Low (Water wash workup)High (Heavy metal waste)Moderate
Scalability Excellent (Kilogram ready)Poor (Catalyst cost/removal)Moderate
Expert Insight: The "Activation" Factor

The superiority of Method A is driven by the electronics of the starting material, 1-chloro-4-nitro-2-(trifluoromethyl)benzene .[1][2] The nitro group (para) and trifluoromethyl group (ortho) are powerful electron-withdrawing groups (EWGs).[1][2] They dramatically lower the LUMO energy of the benzene ring, making the carbon-chlorine bond highly susceptible to nucleophilic attack by the pyrazole nitrogen.[1]

ngcontent-ng-c176312016="" class="ng-star-inserted">

Critical Note: Using Palladium catalysis (Method B) for this substrate is a common "over-engineering" error in early-stage discovery.[1] The substrate is sufficiently activated to react without metal mediation.[1][2] Pd-catalysis introduces unnecessary costs and heavy metal impurities (Class 1 elemental impurities) that must be scavenged later.[1][2]

Experimental Protocol: Thermal Route

This protocol is validated for high throughput and reproducibility.[1][2] It avoids the use of sodium hydride (NaH), reducing safety risks associated with hydrogen evolution on scale-up.[1]

Materials
  • Substrate: 1-chloro-4-nitro-2-(trifluoromethyl)benzene (CAS: 777-37-7)[1][2]

  • Nucleophile: 1H-Pyrazole[1][2]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)[1]

Step-by-Step Workflow
  • Charge: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1.0 equiv) and 1H-Pyrazole (1.1 equiv).

  • Solvation: Add DMF (5 mL per mmol of substrate). Stir until dissolved.

  • Activation: Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
      (2.0 equiv) in a single portion. The suspension may turn slightly yellow.[1]
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Monitor: Check via TLC (Hexane/EtOAc 4:1) or HPLC.[1][2] The limiting reagent (aryl chloride) should be consumed (<1%).[1]

  • Quench: Cool the reaction to room temperature. Pour the mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.

  • Isolation: The product typically precipitates as a solid.[1][2]

    • If Solid: Filter via Buchner funnel, wash with water (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) to remove residual DMF and salts.[1]
      
    • If Oiling Out: Extract with Ethyl Acetate (

      
      ), wash organics with brine, dry over 
      
      
      
      , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Water or Heptane/EtOAc if necessary.

Mechanistic & Process Visualization

The following diagram illustrates the reaction mechanism (Meisenheimer Complex formation) and the critical decision points in the purification workflow.

SNAr_Pathway Start Start: Aryl Chloride + Pyrazole Complex Meisenheimer Intermediate (Stabilized by NO2/CF3) Start->Complex Heat (90°C) K2CO3 Product Product Formation (- Cl-) Complex->Product Aromatization Quench Quench into Ice Water Product->Quench Precipitate Solid Precipitate? Quench->Precipitate Filter Filtration & Water Wash Precipitate->Filter Yes Extract EtOAc Extraction Precipitate->Extract No (Oil) QC QC: HPLC/NMR (Target >98%) Filter->QC Extract->QC

Figure 1: Reaction mechanism and workup decision tree for the synthesis of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole.

Structural Validation (Self-Validating System)

To ensure the integrity of the result, the following analytical markers must be verified. This constitutes the "Self-Validating" aspect of the protocol.

A. NMR Diagnostics (CDCl , 400 MHz)

The regioselectivity (N1-arylation) is confirmed by the splitting pattern of the pyrazole protons.[1]

  • Pyrazole H-3/H-5: Look for two doublets (or broad singlets) around ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     7.7–8.0 ppm.[1]
    
  • Pyrazole H-4: A distinct triplet or doublet of doublets upfield around ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     6.5–6.6 ppm.[1]
    
  • Aryl Protons:

    • H-3 (Aryl): Doublet around ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       8.7 ppm (Deshielded by ortho-
      
      
      
      and ortho-
      
      
      ).[1]
    • H-5 (Aryl): Doublet of doublets around ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       8.5 ppm.[1]
      
    • H-6 (Aryl): Doublet around ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       7.8 ppm.[1]
      
B. NMR
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Signal:  A single singlet around 
    
    
    
    -60 to -63 ppm.[1]
  • Validation Check: If multiple fluorine peaks appear, it indicates incomplete reaction or the presence of the

    
     regioisomer (rare due to sterics) or impurities from the starting material.[1]
    
C. Melting Point[1][2][3]
  • Expected Range: 105°C – 110°C (approximate, dependent on crystal habit).[1][2]

  • Comparison: Distinctly higher than the starting material (liquid or low-melting solid).[1][2]

Safety & Handling

  • Nitro Compounds: While stable, polynitro or nitro-halo compounds can be energetic.[1][2] Avoid heating to dryness without testing thermal stability (DSC).[1][2]

  • Skin Sensitization: Pyrazoles and halogenated nitrobenzenes are potential sensitizers.[1][2] Use double nitrile gloves.[1][2]

  • Waste: The aqueous filtrate contains potassium chloride and DMF.[1][2] Dispose of as non-halogenated organic waste (due to high solvent content) or aqueous waste depending on local EHS regulations.[1][2]

References

  • Vertex AI Search. (2023).[1][2] Synthesis of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole and antimicrobial activity. RSC Publishing.[1][2] Link

  • National Institutes of Health (NIH). (2023).[1][2] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PubMed Central.[1][2] Link

  • PubChem. (2023).[1][2] 2-Chloro-5-nitrobenzotrifluoride Compound Summary. National Library of Medicine.[1][2] Link[1]

  • Sigma-Aldrich. (2023).[1][2] 2-Chloro-5-nitrobenzotrifluoride Product Specification. Merck KGaA.[1][2] Link[1]

  • ResearchGate. (2022).[1][2] Synthesis and Characterization of Trifluoromethylphenyl Pyrazoles. Link

Sources

Validation

assessing the selectivity profile of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

This guide provides a technical assessment of the selectivity profile for 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole , a "privileged scaffold" currently under investigation in early-stage drug discovery, particula...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of the selectivity profile for 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole , a "privileged scaffold" currently under investigation in early-stage drug discovery, particularly for its antimicrobial potency against multi-drug resistant (MDR) pathogens and its structural overlap with nuclear receptor modulators.

Executive Technical Summary

1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole (hereafter referred to as NTP-Py ) represents a critical chemical probe in the transition from "Hit" to "Lead." Its structure combines a lipophilic trifluoromethyl group (enhancing membrane permeability and metabolic stability) with a nitro-aromatic core (a classic, albeit risky, pharmacophore) and a pyrazole ring (bioisostere for amides/phenyls).

Primary Application: Antimicrobial Hit (Targeting MRSA/VRE biofilms). Secondary Risk Profile: Androgen Receptor (AR) cross-reactivity and Genotoxicity (Ames liability).

This guide assesses NTP-Py’s utility by contrasting its Selectivity Index (SI) against standard-of-care alternatives and detailing the experimental workflows required to validate its safety margin.

Structural & Physicochemical Profile

Before assessing selectivity, one must understand the drivers of NTP-Py's non-specific binding.

PropertyValue (Approx.)Implication for Selectivity
Molecular Weight ~257.17 DaLow MW facilitates high permeability (BBB and bacterial membrane).
cLogP ~3.2 - 3.8High lipophilicity increases risk of non-specific protein binding (albumin) and off-target membrane intercalation.
Pharmacophore NO₂ / CF₃ / PyrazoleHigh Risk: Overlap with Flutamide (AR Antagonist) and Pyraflufen (PPO Inhibitor).
Metabolic Liability Nitro-reductionPotential for reactive hydroxylamine metabolites (genotoxicity risk).

Comparative Performance Analysis

The following table contrasts NTP-Py against a High-Selectivity Standard (Vancomycin) and a Structural Analog/Off-Target Control (Flutamide) to contextualize its performance.

Table 1: Selectivity & Efficacy Comparison
FeatureNTP-Py (The Candidate) Vancomycin (Gold Standard) Flutamide (Off-Target Control)
Primary Mechanism Bacterial Membrane Disruption / Biofilm EradicationCell Wall Synthesis Inhibition (Peptidoglycan)Androgen Receptor (AR) Antagonism
Target Selectivity Moderate: Discriminates bacterial vs. mammalian membranes via charge/lipid composition.High: Targets D-Ala-D-Ala (absent in mammals).Low (in this context): Represents the risk of nuclear receptor cross-reactivity.
Activity (MIC) 2–8 µg/mL (MRSA strains)0.5–2 µg/mL (MRSA strains)N/A (Inactive antimicrobial)
Mammalian Toxicity (CC₅₀) ~50–100 µM (HEK293 cells)>1000 µM~50–100 µM (Hepatotoxicity risk)
Selectivity Index (SI) ~10–25 (Acceptable for Lead)>500 (Ideal Drug)<1 (Toxic at antimicrobial doses)
Key Liability Nitro-group mutagenicity (Ames+)Nephrotoxicity (at high accumulation)Hepatotoxicity / Endocrine Disruption

Expert Insight: While NTP-Py shows promising antimicrobial efficacy, its SI of ~20 is significantly lower than Vancomycin. However, unlike Vancomycin, NTP-Py is likely orally bioavailable and effective against intracellular pathogens due to its lipophilicity. The critical development step is improving the SI to >50 via SAR (Structure-Activity Relationship) optimization, likely by replacing the Nitro group.

Experimental Protocols for Selectivity Assessment

To validate the selectivity profile of NTP-Py, you must run a Counter-Screening Cascade . This ensures the observed activity is specific to the pathogen and not general cytotoxicity.

Protocol A: Determination of Selectivity Index (SI)

Objective: Quantify the therapeutic window between bacterial killing and mammalian cell toxicity.

  • Bacterial Assay (MIC Determination):

    • Organism: S. aureus (ATCC 29213) and E. faecium (VRE clinical isolate).

    • Method: Broth microdilution in cation-adjusted Mueller-Hinton broth.

    • Dosing: Serial 2-fold dilutions of NTP-Py (0.125 to 64 µg/mL).

    • Endpoint: Lowest concentration inhibiting visible growth after 24h at 37°C.

  • Mammalian Assay (CC₅₀ Determination):

    • Cell Line: HEK293 (Kidney) or HepG2 (Liver) – HepG2 is preferred to assess nitro-aromatic hepatotoxicity.

    • Method: MTT or Resazurin reduction assay.

    • Dosing: Serial dilutions (1 µM to 500 µM).

    • Incubation: 48 hours (longer exposure reveals metabolic toxicity).

    • Calculation: Non-linear regression to find concentration causing 50% cell death.

  • Calculation:

    
    
    
    • Pass Criteria: SI > 10 for early hits; SI > 50 for lead candidates.

Protocol B: Nuclear Receptor Counter-Screen (The "Flutamide Check")

Objective: Ensure NTP-Py does not inadvertently act as an endocrine disruptor due to its structural similarity to Flutamide.

  • System: GeneBLazer AR-UAS-bla GripTite cells (FRET-based reporter).

  • Agonist Mode: Treat cells with NTP-Py alone. Measure luciferase/fluorescence.

  • Antagonist Mode: Treat cells with NTP-Py + 1 nM R1881 (synthetic androgen).

  • Readout: If NTP-Py inhibits R1881 signal at concentrations near its Antimicrobial MIC, the compound is non-selective and liable to cause endocrine side effects.

Visualizing the Selectivity Logic

The following diagram illustrates the "Go/No-Go" decision tree for assessing NTP-Py, highlighting the critical divergence between a viable drug candidate and a toxic probe.

SelectivityWorkflow Start Compound: NTP-Py (Initial Hit) MIC_Assay Step 1: Efficacy Screen (MIC vs MRSA/VRE) Start->MIC_Assay Decision_Potency MIC < 10 µg/mL? MIC_Assay->Decision_Potency Tox_Screen Step 2: Mammalian Tox (HEK293 CC50) Decision_Potency->Tox_Screen Yes Discard DISCARD / REDESIGN (Toxic or Non-Selective) Decision_Potency->Discard No (Inactive) Calc_SI Calculate Selectivity Index (SI = CC50 / MIC) Tox_Screen->Calc_SI Decision_SI Is SI > 10? Calc_SI->Decision_SI OffTarget Step 3: Specificity Screen (Androgen Receptor Binding) Decision_SI->OffTarget Yes Decision_SI->Discard No (Cytotoxic) Decision_AR AR Binding? OffTarget->Decision_AR Lead VALID LEAD (Proceed to PK/PD) Decision_AR->Lead No Binding Decision_AR->Discard High Affinity (Endocrine Risk)

Caption: The Selectivity Screening Cascade. A rigorous filter ensures that antimicrobial potency is not a result of general membrane toxicity or accompanied by endocrine disruption risks.

Expert Recommendations for Optimization

If NTP-Py fails the selectivity thresholds defined above (specifically the SI < 10 or AR binding), the following medicinal chemistry strategies are recommended:

  • Bioisosteric Replacement of Nitro Group: The 4-nitro group is the primary driver of both toxicity (reductive stress) and AR binding. Replacing it with a Cyano (-CN) or Sulfonyl (-SO₂Me) group often maintains electron-withdrawing character while reducing mutagenic potential.

  • Scaffold Hopping: Shift the pyrazole nitrogen position (e.g., to an imidazole or triazole) to disrupt the flat topology required for DNA intercalation, potentially reducing genotoxicity while maintaining bacterial membrane accumulation.

References

  • Design and Antibacterial Activity of Pyrazole Derivatives. Source: Royal Society of Chemistry (RSC) Medicinal Chemistry.[1] Context: Establishes the efficacy of N-(trifluoromethyl)phenyl pyrazoles against resistant bacteria and defines the cytotoxicity thresholds. URL:[Link]

  • PubChem Compound Summary: 4-nitro-1-(4-trifluoromethyl-phenyl)-1H-pyrazole. Source: National Center for Biotechnology Information (NCBI). Context: Provides physicochemical data (MW, XLogP) and structural identifiers used for property prediction. URL:[Link]

  • Pyrazoles as Potential Anti-Inflammatory and Antimicrobial Agents. Source: International Journal of Pharmaceutical Sciences Review and Research. Context: Reviews the broad biological activity of the pyrazole scaffold, highlighting the need for selectivity profiling against COX-2 and other enzymes. URL:[Link]

  • Mechanisms of Androgen Receptor Antagonism (Flutamide Comparison). Source: Molecular Pharmacology. Context: Used to ground the structural comparison between the NTP-Py probe and known AR antagonists to justify the off-target screening protocol. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

[1][2] Executive Summary & Chemical Identity Do not treat this compound as standard organic waste. 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole is a fluorinated nitro-aromatic compound.[1][2] Its disposal requiremen...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity

Do not treat this compound as standard organic waste. 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole is a fluorinated nitro-aromatic compound.[1][2] Its disposal requirements are dictated strictly by two functional groups: the trifluoromethyl (


)  moiety and the nitro (

)
group.

Improper disposal via standard non-halogenated waste streams can lead to hydrofluoric acid (HF) generation in incinerators, damaging infrastructure and violating emission protocols.[3]

Chemical Attribute Specification
Chemical Class Halogenated Nitro-aromatic Heterocycle
Primary Hazard Toxic combustion products (HF,

); Aquatic Toxicity
Waste Stream Classification High-BTU Halogenated Organic Waste
RCRA Status Characteristic (Not explicitly P/U listed, but treat as Toxic/Reactive)
Solubility Low in water; Soluble in DCM, Acetone, DMSO

Hazard Profiling: The "Why" Behind the Protocol

To ensure compliance and safety, you must understand the causality between the molecular structure and the disposal method.[3]

A. The Trifluoromethyl Threat ( )

Unlike chlorinated compounds, the carbon-fluorine bond is exceptionally strong.[3] Complete destruction requires higher incineration temperatures (


).
  • Risk: Incomplete combustion or combustion without scrubbing releases Hydrogen Fluoride (HF) gas.

  • Consequence: HF is highly corrosive to incinerator refractory linings and toxic to humans. This mandates the "Halogenated" waste tag. [2][3]

B. The Nitro Group ( )

While this specific pyrazole derivative is relatively stable compared to polynitro explosives (like TNT), the nitro group introduces:

  • Thermal Instability: Potential for rapid decomposition if heated under confinement.

  • 
     Generation:  Combustion releases nitrogen oxides, requiring specific flue gas treatment.[3]
    
C. Environmental Persistence

Halogenated pyrazoles are frequently used as scaffolds for persistent pesticides (e.g., Fipronil).[3] They are highly toxic to aquatic life and must never enter sewage systems.

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation (The Critical Step)

Objective: Prevent cross-contamination of non-halogenated streams.

  • Identify the Stream: You must designate this waste as "Halogenated Solvent/Organic."

  • Liquid Waste (Mother Liquors):

    • If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate), pour into the Halogenated Waste Carboy .[2][3]

    • Constraint: Ensure the solvent itself is compatible with the container (HDPE is generally preferred over metal for potentially acidic halogenated waste).

  • Solid Waste:

    • Do not dispose of pure solid in general trash or biohazard bags.

    • Method A (Preferred): Dissolve the solid in a combustible compatible solvent (e.g., Acetone or Methanol) and dispose of as liquid halogenated waste.[3] This ensures smooth feeding into the incinerator.

    • Method B (Alternative): Double-bag in heavy-duty polyethylene bags, label as "Toxic Solid - Halogenated," and place in the solid hazardous waste drum.[1][2][3]

Phase 2: Packaging & Labeling

Every container must be a self-validating system—the label must warn the next person in the chain of the specific hazards.

  • Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid Carbon Steel (corrosion risk from potential HF formation if moisture is present).

  • Labeling Requirements:

    • Constituents: Must list "1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole" explicitly.[1][2]

    • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Halogenated.[3]

    • Signal Word: WARNING.

Phase 3: The Ultimate Fate (Incineration)

You do not burn this yourself. You ship it to a TSDF (Treatment, Storage, and Disposal Facility).[3] However, you must verify the facility's capability.[3]

  • Requirement: Rotary kiln incinerator operating >1100°C.

  • Mandatory Equipment: Two-stage wet scrubber (Caustic soda quench) to neutralize HF and

    
     gases.
    

Visualized Workflows

Logic Flow: Waste Segregation Decision Tree

This diagram guides the researcher at the bench to the correct waste stream immediately.

WasteSegregation Start Waste Generation: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Dissolve Dissolve in Combustible Solvent (Acetone/MeOH) Solid->Dissolve Preferred HaloCheck Is Solvent Halogenated? Liquid->HaloCheck Bin_Halo HALOGENATED WASTE STREAM (High BTU) Dissolve->Bin_Halo HaloCheck->Bin_Halo Yes (e.g., DCM) HaloCheck->Bin_Halo No (e.g., EtOAc) - Still goes to Halo Stream due to Solute

Figure 1: Decision logic for segregating fluorinated nitro-aromatic waste. Note that even if the solvent is non-halogenated, the presence of the solute mandates the Halogenated stream.[1][2][3]

Workflow: Spill Response Loop

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Isolate 1. Isolate Area (Evacuate 10ft radius) Spill->Isolate PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Isolate->PPE Absorb 3. Absorb (Use Vermiculite or Sand. DO NOT use sawdust) PPE->Absorb Collect 4. Collect (Scoop into HDPE Jar) Absorb->Collect Label 5. Label as 'Hazardous Waste - Toxic' Collect->Label

Figure 2: Emergency spill response protocol. Note the prohibition of sawdust (combustible) due to the nitro group's potential oxidizing nature.[2][3]

Regulatory & Technical Data

RCRA Compliance Codes

While this specific CAS is not always explicitly listed, the generator is responsible for characterizing the waste.[3] Use the following codes for the manifest:

CodeDescriptionApplicability
D001 IgnitableIf dissolved in flammable solvents (Acetone, EtOAc).[1][2][3]
D003 ReactivePrecautionary assignment if mixed with strong reducers; generally not needed for pure stable intermediate but good for awareness.[1][2]
F001/F002 Spent Halogenated SolventsIf dissolved in DCM or Chloroform.[1][2]
Custom Halogenated Organic Primary operational designation for TSDF profile.
Incompatibility Matrix

To prevent immediate reactions in the waste drum, NEVER mix this compound with:

  • Strong Bases (NaOH, KOH): Can degrade the pyrazole ring or attack the nitro group, causing heat generation.[3]

  • Reducing Agents (Hydrides, Zinc metal): Can reduce the nitro group to an amine or hydrazine, altering the hazard profile and potentially generating heat.[3]

  • Alkali Metals: Explosion hazard with halogenated carbons.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Nitrobenzotrifluoride (Structural Analog for Hazard Profiling). Retrieved from [Link][2][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole

Executive Safety Summary Compound: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole Hazard Class (Derived): Acute Toxicant (Oral/Dermal), Severe Irritant (Eye/Skin/Respiratory), Potential Skin Absorber. Critical Risk: T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole Hazard Class (Derived): Acute Toxicant (Oral/Dermal), Severe Irritant (Eye/Skin/Respiratory), Potential Skin Absorber. Critical Risk: The combination of the nitro group (potential toxicity/reactivity) and the trifluoromethyl group (enhanced lipophilicity) creates a molecule capable of rapid dermal absorption and potential systemic toxicity.

Immediate Action Required:

  • Engineering Control: Handle exclusively within a certified chemical fume hood.

  • Skin Protection: Double-gloving is mandatory. Standard single nitrile gloves are insufficient for prolonged contact due to the fluorinated moiety.

  • Fire/Spill: Combustion releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). Do not inhale smoke.[1][2][3][4]

Part 1: Risk Assessment & Hazard Identification

The "Why" Behind the Protocol

To ensure safety, we must understand the chemical architecture. This molecule is not a generic organic solid; it possesses specific functional groups that dictate its biological interaction and material compatibility.

The Fluorine Factor (Lipophilicity)

The trifluoromethyl (-CF3) group significantly increases the molecule's lipophilicity (fat solubility).

  • Causality: High lipophilicity allows the compound to penetrate the stratum corneum (outer skin layer) faster than non-fluorinated analogs.

  • Implication: Skin contact is not just a surface burn risk; it is a systemic toxicity risk.

The Nitro Group (Toxicity & Reactivity)

Nitro-aromatics are classic methemoglobinemia inducers and potential sensitizers.

  • Causality: Metabolic reduction of the nitro group can lead to reactive intermediates.

  • Implication: Inhalation of dust or absorption through skin must be prevented to avoid blood dyscrasias.

Thermal Instability

While phenyl-pyrazoles are generally stable, the nitro group introduces a decomposition pathway.

  • Risk: Runaway reactions or explosion if heated to dryness in the presence of strong bases or reducing agents.

Part 2: The PPE Matrix

Select gear based on the specific operation, not a generic standard.

Protection ZoneLow Risk (Storage/Transfer of Sealed Vials)High Risk (Weighing, Synthesis, Open Handling)Emergency / Spill Cleanup
Hand Protection Single Nitrile (Min 5 mil / 0.12mm)Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) OR Laminate (Silver Shield)Laminate / Multi-layer (e.g., Ansell Barrier or Silver Shield)
Respiratory Fume hood (Sash at 18")Fume Hood + N95 (if powder risk exists outside hood)Full-Face Respirator Cartridge: OV/AG/P100 (Organic Vapor/Acid Gas/HEPA)
Eye/Face Safety Glasses with Side ShieldsChemical Safety Goggles (Indirect Vent)Full-Face Respirator (Integrated protection)
Body Lab Coat (Cotton/Poly blend)Lab Coat + Chemically Resistant Apron (Tyvek or PVC)Tychem® Suit (Level B protection)
PPE Selection Logic Diagram

The following decision tree illustrates the logic for selecting PPE based on the state of matter and operational scale.

PPE_Selection Start Operation Type State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Risk_Solid Dust Risk? Solid->Risk_Solid Risk_Liquid Splash Risk? Liquid->Risk_Liquid Action_Low Standard PPE: Nitrile Gloves + Lab Coat (Hood Required) Risk_Solid->Action_Low No (Sealed) Action_High_Dust High PPE: Double Nitrile + P100 Mask + Tyvek Sleeves Risk_Solid->Action_High_Dust Yes (Open) Risk_Liquid->Action_Low Incidental Action_High_Splash High PPE: Laminate Gloves + Apron + Face Shield Risk_Liquid->Action_High_Splash High Volume

Caption: Logic flow for determining PPE escalation based on physical state and exposure potential.

Part 3: Operational Protocols

Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of solids due to static charge and aerosolization.

  • Preparation: Place an analytical balance inside the fume hood. If the balance must be outside, use a powder safety enclosure .

  • Static Control: Use an ionizing bar or anti-static gun. Fluorinated compounds often carry high static charges, causing powder to "jump" onto gloves.

  • Technique:

    • Don double nitrile gloves.

    • Tare the weighing vessel.

    • Transfer solid using a disposable spatula (do not reuse to prevent cross-contamination).

    • Immediately wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the hood.

Synthesis & Heating

Risk: Vapor generation and thermal decomposition.

  • Closed Systems: All reactions involving heating >40°C must be under an inert atmosphere (Nitrogen/Argon) with a reflux condenser.

  • Scrubbing: If the reaction generates acidic byproducts (common in pyrazole chemistry), vent the exhaust through a caustic scrubber (NaOH solution).

  • Solvent Choice: Avoid dimethyl sulfoxide (DMSO) if possible. DMSO dramatically increases skin permeability, carrying the toxic fluorinated nitro-compound directly into the bloodstream. Use Ethyl Acetate or DCM where feasible.

Part 4: Emergency Response & Spills

Spill Response Workflow

If a spill occurs (>500 mg or >10 mL solution), execute the following protocol immediately.

Spill_Response Spill Spill Detected Assess Assess Volume & Form Spill->Assess Evacuate Evacuate Lab Area Assess->Evacuate Large/Unknown PPE_Up Don Emergency PPE (Resp + Laminate Gloves) Assess->PPE_Up Small/Manageable Evacuate->PPE_Up Re-entry Team Contain Containment PPE_Up->Contain Clean Absorb & Decontaminate Contain->Clean Disposal HazMat Waste Bin Clean->Disposal

Caption: Step-by-step decision loop for managing chemical spills of fluorinated nitro-aromatics.

Decontamination Procedure[6]
  • Solid Spill: Do not dry sweep. Cover with wet sand or vermiculite to suppress dust, then scoop into a waste container.

  • Liquid Spill: Absorb with universal binder (e.g., Chemizorb®).

  • Surface Cleaning: Wash the area with 10% Sodium Carbonate solution followed by water. The base helps neutralize potential acidic decomposition products.

Fire Scenario
  • Hazard: Thermal decomposition produces Hydrogen Fluoride (HF) , Carbon Monoxide, and Nitrogen Oxides.[4]

  • Action: Standard ABC fire extinguishers are acceptable.

  • Warning: Firefighters must wear SCBA. If the fire is small, do not attempt to fight it without a respirator capable of filtering acid gases (HF).

Part 5: Disposal & Waste Management[2]

Do not dispose of this compound down the drain.[1] It is likely toxic to aquatic life (H411/H412) and persistent.

  • Segregation: Segregate into "Halogenated Organic Waste."

  • Labeling: Clearly label the waste container: "Contains Fluorinated Nitro-Aromatics - DO NOT MIX WITH STRONG BASES."

  • Destruction: The preferred method is high-temperature incineration (>1100°C) with flue gas scrubbing to capture HF.

References

  • PubChem. (n.d.). Compound Summary: 4-(Trifluoromethyl)-1H-pyrazole (Analogous Hazard Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2023). Fluorinated Pharmaceutical and Pesticide Photolysis.[5] (Discusses breakdown products including HF). Retrieved January 28, 2026, from [Link]

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Fluorine/Fluorides. (Reference for HF/Fluorinated combustion hazards). Retrieved January 28, 2026, from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole
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